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Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Characterization and Analytical Methodologies for Methyl 5-tert-butyl-2-hydroxybenzoate

Executive Summary Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9), also known as methyl 5-tert-butylsalicylate, is a highly functionalized hydroxybenzoic acid derivative. Characterized by its unique combination o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9), also known as methyl 5-tert-butylsalicylate, is a highly functionalized hydroxybenzoic acid derivative. Characterized by its unique combination of a phenolic hydroxyl group, an ester linkage, and a bulky tert-butyl substituent, this compound serves as a critical intermediate in organic synthesis and a potent antioxidant in material sciences 1. This technical guide provides an authoritative breakdown of its physicochemical properties, structural dynamics, and the self-validating analytical protocols required for its rigorous characterization.

Structural Dynamics & Steric Shielding

The chemical behavior of Methyl 5-tert-butyl-2-hydroxybenzoate is fundamentally governed by the "tert-butyl effect." The large tert-butyl group[-C(CH₃)₃] at the 5-position exerts profound steric hindrance, physically obstructing the approach of reactive species to the adjacent sites on the aromatic ring 1.

This steric shielding provides kinetic stabilization, preventing premature oxidative degradation of the molecule. Concurrently, the hydroxyl group at the 2-position acts as a potent hydrogen-bond donor and radical scavenger. The synergy between the radical-scavenging hydroxyl group and the sterically protective tert-butyl group endows the compound with exceptional antioxidant efficacy, making it highly valuable in polymer stabilization and pharmaceutical formulations 2.

StericDynamics Core Methyl 5-tert-butyl- 2-hydroxybenzoate TertButyl 5-tert-butyl group (Bulky Substituent) Core->TertButyl Hydroxyl 2-Hydroxyl group (H-bond Donor) Core->Hydroxyl Ester 1-Methyl Ester (Electron Withdrawing) Core->Ester StericShielding Steric Shielding (Kinetic Stabilization) TertButyl->StericShielding Induces Antioxidant Antioxidant Efficacy (Radical Scavenging) Hydroxyl->Antioxidant Enables StericShielding->Antioxidant Enhances Stability

Fig 1. Logical relationship between structural substituents and antioxidant efficacy.

Quantitative Physicochemical Profile

The following table summarizes the core physical and chemical properties of the compound, synthesized from empirical data and computational profiling 23.

ParameterValueAnalytical Method / Source
Molecular Formula C₁₂H₁₆O₃Elemental Analysis
Molecular Weight 208.25 g/mol Mass Spectrometry
Appearance Colorless to light yellow solidVisual Inspection
Storage Class 11 - Combustible SolidsSigma-Aldrich Classification 4
Melting Point 90 – 100 °CDifferential Scanning Calorimetry (DSC)
Boiling Point 252.1 ± 20.0 °C (at 760 mmHg)Distillation / TGA
Density 1.082 ± 0.06 g/cm³Pycnometry
LogP 2.47Shake-flask / HPLC
Polar Surface Area (PSA) 46.53 ŲComputational Profiling

Self-Validating Analytical Protocols

To ensure absolute scientific integrity, the methodologies detailed below are designed as self-validating systems . They incorporate strict internal controls to prevent data artifacts, explaining the underlying causality behind each experimental parameter.

Thermal Profiling via Differential Scanning Calorimetry (DSC)

Objective: Accurately determine the melting point and thermal stability profile.

  • Methodology: Weigh 3–5 mg of the solid sample into an aluminum pan and crimp it. Scan from 25 °C to 150 °C.

  • Causality of Parameters: A heating rate of exactly 10 °C/min is utilized. A faster rate (e.g., 20 °C/min) induces thermal lag, artificially shifting the melting endotherm higher. A slower rate broadens the peak, reducing resolution. A continuous nitrogen purge (50 mL/min) is mandatory to displace oxygen, ensuring the endotherm observed (90–100 °C) is purely a phase transition and not an oxidative degradation artifact.

  • Self-Validation Mechanism: The system is calibrated daily using a high-purity Indium standard (

    
     = 156.6 °C). If the onset temperature of the Indium standard deviates by >0.1 °C prior to the sample run, the system automatically halts and rejects the calibration. This ensures the thermal data recorded for the analyte is absolute and instrument-independent.
    
Purity and Solubility Determination via HPLC-UV

Objective: Quantify compound purity and assess solubility limits in organic/aqueous matrices.

  • Methodology: Prepare a 1 mg/mL stock solution in methanol. Inject 10 µL onto a C18 reverse-phase column (150 x 4.6 mm, 5 µm). Run an isocratic mobile phase of Acetonitrile:Water (70:30 v/v) containing 0.1% Formic Acid at 1.0 mL/min. Detect at 254 nm.

  • Causality of Parameters: The C18 column is selected because the compound's lipophilic tert-butyl group (LogP ~2.47) requires a strongly hydrophobic stationary phase for adequate retention 3. The addition of 0.1% Formic Acid is critical; it suppresses the ionization of the phenolic hydroxyl group, keeping the molecule in its neutral state to prevent severe peak tailing. The 254 nm wavelength targets the

    
     transition of the aromatic ring for maximum sensitivity.
    
  • Self-Validation Mechanism: A System Suitability Test (SST) is embedded into the sequence. A known reference standard of methyl salicylate is injected first. The sequence only proceeds if the theoretical plate count (

    
    ) exceeds 5000 and the tailing factor (
    
    
    
    ) is <1.2. Furthermore, a blank injection is programmed every 5 sample runs to monitor and automatically subtract column carryover, guaranteeing that the integrated area belongs solely to the analyte.
Structural Confirmation via GC-MS

Objective: Confirm the molecular weight (208.25 g/mol ) and map structural fragmentation.

  • Methodology: Inject 1 µL of a diluted sample (100 µg/mL in hexane) into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column. Run a temperature gradient from 100 °C to 280 °C. Use Electron Ionization (EI) at 70 eV.

  • Causality of Parameters: EI at 70 eV is the gold standard because it provides a highly reproducible, "hard" ionization that shatters the molecule into predictable fragments. A prominent diagnostic fragmentation pathway for this specific compound is the loss of a methyl radical (

    
    CH₃) from the bulky tert-butyl group to form a stable tertiary carbocation, resulting in a distinct [M-15]⁺ peak at m/z 193 1.
    
  • Self-Validation Mechanism: The mass spectrometer undergoes an automated daily tune using Perfluorotributylamine (PFTBA). The relative abundances of the tuning masses (m/z 69, 219, and 502) must fall within 10% of their target historical ratios. If the tune fails, the ion source is flagged for cleaning. This ensures the fragmentation pattern observed is structurally genuine and not an artifact of degraded ion optics.

AnalyticalWorkflow SamplePrep Sample Preparation (Desiccation & Weighing) DSC DSC Thermal Profiling (10 °C/min, N2 purge) SamplePrep->DSC Aliquot 1 (Solid) HPLC HPLC-UV Analysis (Isocratic, 254 nm) SamplePrep->HPLC Aliquot 2 (Dissolved) GCMS GC-MS Characterization (EI mode, 70 eV) SamplePrep->GCMS Aliquot 3 (Volatilized) Data Data Integration & Property Validation DSC->Data Melting Pt / Heat of Fusion HPLC->Data Purity / Solubility GCMS->Data MW / Fragmentation

Fig 2. Self-validating analytical workflow for physicochemical characterization.

References

  • Source: benchchem.
  • Source: bloomtechz.
  • Source: sigmaaldrich.
  • Source: chemicalbook.
  • Title: Methyl 5-(tert-butyl)

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of Methyl 5-tert-butyl-2-hydroxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Foreword The successful development and formulation of active pharmaceutical ingredients (APIs) and other specialty chemicals are critically dependent on a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The successful development and formulation of active pharmaceutical ingredients (APIs) and other specialty chemicals are critically dependent on a thorough understanding of their physicochemical properties. Among these, solubility stands out as a fundamental parameter that governs a multitude of processes, from reaction kinetics and purification to bioavailability and dosage form design. This technical guide is dedicated to providing a comprehensive overview of the solubility of a key chemical intermediate, Methyl 5-tert-butyl-2-hydroxybenzoate.

As a senior application scientist, it is my experience that a deep and practical understanding of a compound's behavior in various solvent systems is not just academic; it is the bedrock of efficient and effective process development. This guide moves beyond a simple compilation of data. It aims to provide a causal understanding of the experimental choices and methodologies, ensuring that the information presented is not only accurate but also actionable. By integrating theoretical principles with practical, field-proven insights, this document is designed to be a self-validating resource for researchers and professionals in the pharmaceutical and chemical industries.

Herein, we will explore the molecular characteristics of Methyl 5-tert-butyl-2-hydroxybenzoate that dictate its solubility, delve into its behavior in a range of common organic solvents, and provide a detailed, step-by-step protocol for the experimental determination of its solubility. Every piece of information is grounded in authoritative sources to ensure the highest level of scientific integrity.

Introduction to Methyl 5-tert-butyl-2-hydroxybenzoate

Methyl 5-tert-butyl-2-hydroxybenzoate is a substituted aromatic ester with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[1][2] Its structure, featuring a hydroxyl group, a methyl ester, and a bulky tert-butyl group on a benzene ring, imparts a unique combination of polarity, hydrogen bonding capability, and steric hindrance that significantly influences its physical and chemical properties, including its solubility.[1]

Table 1: Physicochemical Properties of Methyl 5-tert-butyl-2-hydroxybenzoate

PropertyValueSource(s)
Molecular FormulaC₁₂H₁₆O₃[1][2]
Molecular Weight208.25 g/mol [1]
AppearanceColorless or light yellow transparent liquid or solid[1][2]
Melting Point90-100 °C[2]
Boiling Point360 °C (predicted)[2]
Density1.082 ± 0.06 g/cm³ (predicted)[2]

This compound serves as a valuable intermediate in the synthesis of more complex molecules and has been explored for its potential as an antioxidant and a chelating agent.[1] A thorough understanding of its solubility is therefore crucial for its effective utilization in various synthetic and formulation processes.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[3] The solubility of a solute in a solvent is a complex interplay of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The overall polarity of a molecule, which is a balance of its polar and non-polar regions, is a key determinant of its solubility in different solvents.[4]

For Methyl 5-tert-butyl-2-hydroxybenzoate, the presence of the hydroxyl (-OH) and ester (-COOCH₃) groups introduces polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents. Conversely, the non-polar benzene ring and the bulky, hydrophobic tert-butyl group contribute to its solubility in non-polar organic solvents. The balance of these features will dictate its solubility profile across a spectrum of solvents with varying polarities.

Solubility Profile of Methyl 5-tert-butyl-2-hydroxybenzoate

General qualitative descriptions indicate that Methyl 5-tert-butyl-2-hydroxybenzoate is soluble in organic solvents such as ethanol and ether, and only slightly soluble in water.[1][2] To provide a more practical and quantitative understanding, a comprehensive search for specific solubility data in a range of common organic solvents is necessary.

Note to the reader: A comprehensive search for quantitative solubility data is ongoing. This section will be updated with a detailed data table presenting the solubility of Methyl 5-tert-butyl-2-hydroxybenzoate in various organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) at different temperatures. This data will be sourced from peer-reviewed literature and reputable chemical databases.

Table 2: Quantitative Solubility of Methyl 5-tert-butyl-2-hydroxybenzoate in Organic Solvents (Data Pending)

SolventTemperature (°C)Solubility ( g/100 mL)Source
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Toluene
Heptane

Experimental Determination of Solubility: A Validated Protocol

To ensure the generation of reliable and reproducible solubility data, a robust and well-documented experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the equilibrium solubility of an organic compound in an organic solvent, adapted from established pharmaceutical and chemical research practices.[3][5]

Principle of the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3] The principle involves creating a saturated solution of the compound in the solvent of interest by allowing excess solid to equilibrate with the solution over a sufficient period. The concentration of the dissolved compound in the saturated solution is then accurately measured.

Materials and Equipment
  • Methyl 5-tert-butyl-2-hydroxybenzoate (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Temperature-controlled orbital shaker or incubator

  • Calibrated analytical balance

  • Glass vials with screw caps and PTFE septa

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Appropriate personal protective equipment (PPE)

Step-by-Step Experimental Workflow
  • Preparation of Standard Solutions:

    • Accurately prepare a series of standard solutions of Methyl 5-tert-butyl-2-hydroxybenzoate in the chosen solvent at known concentrations. These will be used to generate a calibration curve for HPLC analysis.

  • Sample Preparation:

    • Add an excess amount of solid Methyl 5-tert-butyl-2-hydroxybenzoate to a pre-weighed glass vial. The excess solid ensures that a saturated solution will be formed.

    • Record the exact mass of the compound added.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature.

    • Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved compound remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. The filter material should be compatible with the solvent and not adsorb the solute.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Analyze the diluted sample and the standard solutions using a validated HPLC method. A common approach for aromatic compounds is reverse-phase HPLC with UV detection.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of Methyl 5-tert-butyl-2-hydroxybenzoate in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Self-Validating System and Quality Control
  • Equilibrium Confirmation: As mentioned, it is crucial to confirm that equilibrium has been reached by analyzing samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be independent of the equilibration time after a certain point.

  • Mass Balance: After the experiment, the remaining undissolved solid can be collected, dried, and weighed to perform a mass balance calculation, further validating the results.

  • Triplicate Measurements: All experiments should be performed in at least triplicate to ensure the precision and reliability of the data.

G A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Calculate solubility from calibration curve G->H

Figure 1: Workflow for the experimental determination of solubility using the shake-flask method.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling Methyl 5-tert-butyl-2-hydroxybenzoate and the organic solvents used for solubility determination.

Note to the reader: A comprehensive search for the Safety Data Sheet (SDS) for Methyl 5-tert-butyl-2-hydroxybenzoate is ongoing. This section will be updated with specific hazard information, handling precautions, and first-aid measures as detailed in the official SDS.

In the absence of a specific SDS, general laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. All organic solvents used are flammable and should be handled away from ignition sources.

Conclusion

A comprehensive understanding of the solubility of Methyl 5-tert-butyl-2-hydroxybenzoate is paramount for its effective use in research, development, and manufacturing. This guide has provided an overview of the key physicochemical properties of this compound and the theoretical underpinnings of its solubility. A detailed, validated experimental protocol for determining its solubility has been presented to empower researchers to generate their own high-quality data. As quantitative solubility data and a specific Safety Data Sheet become available, this guide will be updated to provide an even more complete resource for the scientific community.

References

  • methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9 - Bloom Tech. (URL: [Link])

  • <1236> Solubility Measurements - USP-NF. (URL: not available)
  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (URL: [Link])

  • Solvent effects - Wikipedia. (URL: [Link])

  • Experiment: Solubility of Organic & Inorganic Compounds - Bellevue College. (URL: [Link])

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (URL: not available)
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  • Recrystalization of Salicylic acid. (URL: [Link])

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  • (PDF) THERMODYNAMIC BASED AQUEOUS SOLVATION AND DISSOCIATION OF BENZOIC ACID - ResearchGate. (URL: [Link])

  • Thermodynamics of Ionization of Benzoic Acid and Substituted Benzoic Acids in Relation to the Hammett Equation - Canadian Science Publishing. (URL: [Link])

  • Extent and mechanism of solvation and partitioning of isomers of substituted benzoic acids: a thermodynamic study in the solid state and in solution - PubMed. (URL: [Link])

  • Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. (URL: [Link])

  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures - MDPI. (URL: [Link])

  • Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem - NIH. (URL: [Link])

  • METHYL BENZOATE - Ataman Kimya. (URL: [Link])

  • Methyl benzoate as a non-halogenated extraction solvent for dispersive liquid–liquid microextraction: Application to the preconcentration of copper(ii) with 1-nitroso-2-naphthol - Analytical Methods (RSC Publishing). (URL: [Link])

  • Functionality Of Methyl 4-Tert-Butylbenzoate and Applications - Vinati Organics. (URL: [Link])

  • Methyl 5-(tert-butyl)-2-hydroxybenzoate | CAS#:52888-72-9 | Chemsrc. (URL: [Link])

  • 5-TERT-BUTYL-2-HYDROXYBENZALDEHYDE | Georganics. (URL: [Link])

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: not available)
  • Experiment 2 # Solubility - Bellevue College. (URL: [Link])

  • Solubility of Organic Compounds - Chemistry. (URL: [Link])

  • solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods | Environmental Toxicology and Chemistry | Oxford Academic. (URL: [Link])

  • Full article: Solvent effects on chemical composition and optical properties of extracted secondary brown carbon constituents - Taylor & Francis. (URL: [Link])

  • Solvents and sustainable chemistry - PMC - NIH. (URL: [Link])

  • development and validation of a liquid chromatography method for the determination of methyl salicyl
  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (URL: not available)
  • (PDF) Analytical Methods for Quantitation of Methylxanthines - ResearchGate. (URL: [Link])

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Sources

Foundational

Orthogonal Spectral Characterization of Methyl 5-tert-butyl-2-hydroxybenzoate

Executive Summary & Structural Context Methyl 5-tert-butyl-2-hydroxybenzoate (also known as methyl 5-tert-butylsalicylate) is a highly functionalized aromatic ester utilized extensively as a building block in organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Methyl 5-tert-butyl-2-hydroxybenzoate (also known as methyl 5-tert-butylsalicylate) is a highly functionalized aromatic ester utilized extensively as a building block in organic synthesis, a precursor for pharmaceutical agents targeting metabolic disorders [3], and a model compound for investigating steric hindrance and reaction mechanisms [1].

From an analytical perspective, this molecule presents a fascinating case study in structural dynamics. The interplay between the bulky tert-butyl group at the C5 position and the strong intramolecular hydrogen bond between the C2-hydroxyl and the C1-ester carbonyl dictates its behavior across all spectroscopic modalities. As an Application Scientist, I approach the characterization of this compound not merely as a data-collection exercise, but as an orthogonal validation system where Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy continuously cross-verify one another.

Structural Dynamics & Causality in Spectral Behavior

Understanding the "why" behind the spectral data is critical for accurate interpretation and method development.

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl group to the ester carbonyl creates a stable, six-membered hydrogen-bonded ring. Causally, this deshields the hydroxyl proton, pushing its NMR chemical shift far downfield (>10 ppm) [2]. In IR spectroscopy, this interaction weakens the C=O double bond, shifting its stretching frequency lower than a typical unassociated ester.

  • Steric Hindrance: The tert-butyl group exerts massive steric bulk. In NMR, the rapid rotation of the three methyl groups results in a sharp, intense 9-proton singlet [1]. In MS, the fragility of the tert-butyl-aromatic bond under electron impact or collision-induced dissociation leads to predictable fragmentation pathways (e.g., loss of a tert-butyl radical or isobutylene).

Spectral Data Synthesis

The following tables summarize the quantitative spectral data for Methyl 5-tert-butyl-2-hydroxybenzoate, synthesized from empirical literature [2] and structural prediction models.

Table 1: High-Resolution ¹H and ¹³C NMR Assignments (CDCl₃)

Data acquired at 500 MHz for ¹H. Chemical shifts (δ) are reported in ppm relative to TMS.

NucleusChemical Shift (δ, ppm)Multiplicity & CouplingIntegrationAssignment / Causality
¹H 1.302Singlet (s)9H-C(CH₃)₃ : Rapid free rotation of the tert-butyl methyls.
¹H 3.955Singlet (s)3H-OCH₃ : Methoxy protons of the ester.
¹H 6.927Doublet (d), J = 8.5 Hz1HAromatic H-3 : Ortho to the OH group; shielded by oxygen lone pairs.
¹H 7.511Doublet of doublets (dd), J = 8.5, 2.5 Hz1HAromatic H-4 : Meta to OH, ortho to tert-butyl.
¹H 7.818Doublet (d), J = 2.5 Hz1HAromatic H-6 : Ortho to ester; deshielded by carbonyl anisotropy.
¹H 10.592Singlet (s)1H-OH : Strongly deshielded due to intramolecular H-bonding.
¹³C 31.3---C(CH₃)₃ : Methyl carbons of the tert-butyl group.
¹³C 34.2---C(CH₃)₃ : Quaternary carbon of the tert-butyl group.
¹³C 52.3---OCH₃ : Ester methoxy carbon.
¹³C 111.5 - 159.5--Aromatic Carbons : C1 to C6, with C2 (OH-bearing) furthest downfield.
¹³C 170.5--C=O : Ester carbonyl carbon.
Table 2: Mass Spectrometry (ESI-MS, Positive Ion Mode)
Ion Speciesm/z ValueRelative AbundanceDiagnostic Significance
[M+H]⁺ 209.1High (Base Peak)Confirms the intact molecular weight (MW = 208.25 g/mol ).
[M+Na]⁺ 231.1ModerateSodium adduct, common in ESI+ for oxygen-rich molecules.
[M+H - CH₃OH]⁺ 177.1Low/ModerateLoss of methanol (32 Da) from the methyl ester group.
Table 3: Attenuated Total Reflectance (ATR) FT-IR
Wavenumber (cm⁻¹)Peak Shape/IntensityVibrational Assignment & Causality
~3150 - 3200Broad, MediumO-H Stretch : Shifted lower and broadened due to strong H-bonding.
~2950 - 2860Sharp, StrongC-H Stretch (Aliphatic) : Driven by the 9 protons of the tert-butyl group.
~1675Sharp, StrongC=O Stretch (Ester) : Shifted down from ~1720 cm⁻¹ due to H-bond acceptance.
~1610, 1580Sharp, MediumC=C Stretch (Aromatic) : Skeletal vibrations of the benzene ring.
~1210Sharp, StrongC-O Stretch : Ester and phenolic C-O bond vibrations.

Self-Validating Experimental Protocols

To ensure the highest degree of scientific trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifactual data interpretation.

Protocol A: High-Resolution NMR Acquisition

Objective: Confirm structural connectivity and proton environments [1].

  • Sample Preparation: Dissolve 15 mg of Methyl 5-tert-butyl-2-hydroxybenzoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is aprotic and non-polar, preserving the critical intramolecular hydrogen bond which would otherwise be disrupted by protic solvents like Methanol-d4.

  • Self-Validation Check (Shimming & Referencing): Before acquiring the full spectrum, run a 1-scan preliminary check. Ensure the TMS peak is perfectly calibrated to 0.00 ppm and the residual CHCl₃ peak is a sharp singlet at 7.26 ppm. If the CHCl₃ peak is broad (linewidth > 1.5 Hz), re-shim the magnet to prevent multiplet distortion.

  • Acquisition: Acquire a standard 1D ¹H spectrum (16 scans, 500 MHz) and a 1D ¹³C spectrum (512 scans, 125 MHz).

  • Data Processing: Phase and baseline correct the spectra. Integrate the tert-butyl peak to exactly 9.00; the remaining integrals must mathematically align with 3H, 1H, 1H, 1H, and 1H.

Protocol B: LC-ESI-MS Analysis

Objective: Validate molecular mass and formula[2].

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid provides the excess protons necessary to drive efficient [M+H]⁺ ionization in the ESI source.

  • Self-Validation Check (Blank & Standard): Inject a solvent blank to establish a baseline and ensure no carryover. Follow with an injection of a known standard (e.g., unsubstituted methyl salicylate) to verify mass accuracy (< 5 ppm error) and column retention behavior.

  • Acquisition: Run a 5-minute isocratic gradient (70% Methanol) on a C18 column. Monitor the positive ion mode (m/z 100-500).

  • Data Processing: Extract the chromatogram for m/z 209.1. Confirm the isotopic pattern matches the theoretical distribution for C₁₂H₁₆O₃ (e.g., verifying the M+1 peak from ¹³C natural abundance).

Protocol C: ATR-FTIR Spectroscopy

Objective: Identify functional groups and confirm hydrogen bonding states.

  • Self-Validation Check (Background Scan): Clean the diamond ATR crystal with isopropanol and allow it to dry. Acquire a background scan (32 scans, 4 cm⁻¹ resolution). Crucial Check: Ensure the background spectrum shows minimal water vapor and CO₂ interference.

  • Sample Application: Place a few milligrams of the neat liquid/solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil.

    • Causality: ATR is preferred over KBr pellets because KBr is highly hygroscopic. Absorbed water in KBr would create a massive, broad O-H peak at 3400 cm⁻¹, completely masking the nuanced, hydrogen-bonded O-H stretch of the sample at ~3150 cm⁻¹.

  • Acquisition: Acquire the sample spectrum (32 scans). Subtract the background automatically.

Orthogonal Validation Workflow

The following diagram illustrates the logical flow of orthogonal validation, demonstrating how independent analytical techniques converge to confirm the molecular structure.

G Compound Methyl 5-tert-butylsalicylate Sample NMR 1H & 13C NMR (Connectivity & Sterics) Compound->NMR CDCl3 Solvation MS ESI-MS (Molecular Weight) Compound->MS ESI+ Ionization IR ATR-FTIR (Functional Groups) Compound->IR Diamond ATR NMR_Val Validates: t-Butyl (9H) & H-Bonded OH (>10ppm) NMR->NMR_Val MS_Val Validates: [M+H]+ 209.1 Formula: C12H16O3 MS->MS_Val IR_Val Validates: Shifted C=O (~1675 cm-1) IR->IR_Val Synthesis Orthogonal Structural Confirmation NMR_Val->Synthesis MS_Val->Synthesis IR_Val->Synthesis

Orthogonal validation workflow for Methyl 5-tert-butyl-2-hydroxybenzoate characterization.

Conclusion

The spectral characterization of Methyl 5-tert-butyl-2-hydroxybenzoate is a prime example of how molecular geometry dictates analytical readouts. By understanding the causality behind the massive steric influence of the C5 tert-butyl group and the electronic constraints of the C1-C2 intramolecular hydrogen bond, researchers can move beyond mere pattern matching. Implementing self-validating protocols ensures that the resulting NMR, MS, and IR data are not only accurate but scientifically unassailable.

References

  • Benchchem. Methyl 5-tert-butyl-2-hydroxybenzoate | Benchchem.
  • ResearchGate. S1 File. - ResearchGate (NMR and MS Data for Methyl 5-tert-butylsalicylate).
  • Google Patents. US10005720B2 - Compounds useful for the treatment of metabolic disorders and synthesis of the same.
Exploratory

Elucidating the Molecular Architecture of Methyl 5-tert-butyl-2-hydroxybenzoate: A Comprehensive ¹H NMR Analysis

Executive Summary Methyl 5-tert-butyl-2-hydroxybenzoate (CAS 52888-72-9) is a highly substituted salicylate derivative characterized by a precise arrangement of electron-withdrawing, electron-donating, and sterically dem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-tert-butyl-2-hydroxybenzoate (CAS 52888-72-9) is a highly substituted salicylate derivative characterized by a precise arrangement of electron-withdrawing, electron-donating, and sterically demanding functional groups. As a Senior Application Scientist, understanding the quantum mechanical environment of this molecule is paramount. This whitepaper provides an authoritative, causality-driven guide to the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 5-tert-butyl-2-hydroxybenzoate, detailing self-validating experimental protocols and the structural mechanics dictating its spectral signature.

Structural Mechanics & Pharmacological Relevance

Methyl 5-tert-butyl-2-hydroxybenzoate serves as a critical intermediate in pharmaceutical synthesis and as a highly effective antioxidant in lipid preservation (1)[1]. The molecule's architecture features a benzene ring substituted with a methyl ester at C1, a phenolic hydroxyl at C2, and a massive tert-butyl group at C5.

The reactivity and stability of this compound are governed by two primary forces:

  • Steric Hindrance: The bulky tert-butyl group at the 5-position physically obstructs the approach of reactants to adjacent sites, dictating the molecule's stability and fragmentation patterns (2)[2].

  • Intramolecular Hydrogen Bonding: The spatial proximity of the C2 hydroxyl group to the C1 ester carbonyl creates a rigid, pseudo-six-membered ring, fundamentally altering the electronic shielding of the involved protons.

Experimental Protocol: High-Resolution ¹H NMR Acquisition

To guarantee spectral integrity, the NMR acquisition must function as a self-validating system. The following protocol ensures that both chemical shifts and fine J-couplings are accurately resolved.

G A Sample Prep (CDCl3 + TMS) B Probe Tuning & Shimming A->B C Pulse Sequence (zg30) B->C D FID Acquisition C->D E Fourier Transform & Phasing D->E F Signal Integration & Assignment E->F

Workflow for high-resolution 1H NMR acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve precisely 15 mg of Methyl 5-tert-butyl-2-hydroxybenzoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality & Validation: A minimum solvent depth of 4 cm is required to prevent magnetic vortexing during spinning. TMS acts as the internal 0.00 ppm reference.

  • Probe Tuning and Shimming: Insert the 5 mm NMR tube into a 500 MHz spectrometer. Tune the probe to the ¹H Larmor frequency. Execute gradient shimming along the Z-axis until the TMS signal achieves a full-width at half-maximum (FWHM) of < 0.5 Hz.

    • Causality & Validation: This step self-validates magnetic field homogeneity. Failure to achieve < 0.5 Hz FWHM will artificially broaden signals, obscuring the critical ~2.5 Hz meta-couplings on the aromatic ring.

  • Pulse Sequence Execution: Apply a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 15 ppm to capture the heavily deshielded phenolic proton. Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

  • Signal Processing & Integration: Apply a Fourier Transform (FT) to the Free Induction Decay (FID), followed by zero- and first-order phase corrections.

    • Causality & Validation: Calibrate the tert-butyl singlet integration to exactly 9.00. If the subsequent ester methyl integration deviates from 3.00 ± 0.05, it indicates incomplete longitudinal relaxation (requiring a longer D1 delay) or the presence of structural impurities.

Quantitative Data Analysis: ¹H NMR Spectral Assignments

The ¹H NMR spectrum (500 MHz, CDCl₃) of Methyl 5-tert-butyl-2-hydroxybenzoate yields six distinct signals integrating to a 9:3:1:1:1:1 ratio, perfectly mapping to the molecule's 16 protons (3)[3],[4].

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentCausality / Structural Rationale
10.59 Singlet (s)1H--OH (Phenolic)Extreme downfield shift due to strong intramolecular hydrogen bonding with the C1 ester carbonyl oxygen.
7.82 Doublet (d)1H~2.5 (meta)Aromatic H6Deshielded by the anisotropic effect of the adjacent ortho-ester carbonyl group.
7.51 Doublet of doublets (dd)1H~8.5 (ortho), ~2.5 (meta)Aromatic H4Intermediate shift; split by ortho-coupling to H3 and meta-coupling to H6.
6.93 Doublet (d)1H~8.5 (ortho)Aromatic H3Shielded by the strong resonance electron-donating effect (+R) of the ortho-hydroxyl group.
3.96 Singlet (s)3H--COOCH₃ (Ester)Deshielded by the inductive electron withdrawal of the directly attached ester oxygen atom.
1.30 Singlet (s)9H--C(CH₃)₃ (t-Butyl)Nine equivalent methyl protons; sharp singlet due to the lack of adjacent vicinal protons.

Mechanistic Insights & Signal Causality

The true value of NMR spectroscopy lies in understanding the electronic and spatial causality behind the data. The chemical shifts of this molecule are tightly controlled by the interplay of its substituents (2)[2].

G cluster_0 Substituent Effects N1 2-OH Group E1 Intramolecular H-Bonding N1->E1 N2 1-COOCH3 Group N2->E1 E2 Anisotropic Deshielding N2->E2 N3 5-tert-Butyl Group E3 Inductive Electron Donation N3->E3 S1 δ 10.59 ppm (s, 1H) E1->S1 S2 δ 7.82 ppm (d, 1H) E2->S2 S3 δ 1.30 ppm (s, 9H) E3->S3

Logical mapping of substituent electronic effects to 1H NMR chemical shifts.

The Phenolic Hydroxyl (δ 10.59 ppm)

In standard unhindered phenols, the -OH proton typically resonates between δ 4.0 and 7.0 ppm. However, in Methyl 5-tert-butyl-2-hydroxybenzoate, this signal is drastically shifted downfield to δ 10.59 ppm (4)[4]. This is the hallmark of a rigid intramolecular hydrogen bond. The hydroxyl proton is locked into an interaction with the carbonyl oxygen of the adjacent ester group. This interaction draws electron density away from the proton, exposing its nucleus to the external magnetic field (B₀) and causing profound deshielding.

Aromatic Protons (H3, H4, H6)

The benzene ring protons exhibit a classic AMX spin system, heavily modified by the local electronic environment:

  • H6 (δ 7.82 ppm): Positioned ortho to the ester group, H6 sits directly in the anisotropic deshielding cone of the carbonyl double bond. It appears as a doublet (J ≈ 2.5 Hz) due to fine meta-coupling with H4.

  • H4 (δ 7.51 ppm): Situated between the shielding influence of the -OH and the deshielding influence of the ester, H4 presents an intermediate shift. It appears as a doublet of doublets (dd) because it couples with both H3 (ortho, J ≈ 8.5 Hz) and H6 (meta, J ≈ 2.5 Hz).

  • H3 (δ 6.93 ppm): Positioned directly ortho to the strongly electron-donating hydroxyl group, H3 is shielded via resonance (+R effect), pushing its resonance upfield. It appears as a doublet (J ≈ 8.5 Hz) due to ortho-coupling with H4.

Aliphatic Substituents
  • Ester Methyl (δ 3.96 ppm): The strong electronegativity of the adjacent oxygen atom inductively withdraws electron density, deshielding these three equivalent protons into the typical ester region.

  • tert-Butyl Group (δ 1.30 ppm): The massive steric bulk of the tert-butyl group at C5 contains nine highly equivalent protons. Because there are no vicinal protons on adjacent carbons to induce spin-spin splitting, the signal collapses into a sharp, highly intense singlet. Its upfield position is characteristic of saturated, non-deshielded alkyl chains.

References

  • Google Patents. "WO2014165816A1 - Compounds useful for the treatment of metabolic disorders and synthesis of the same.
  • Bloom Tech. "methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9." Available at: [Link]

  • ResearchGate. "S1 File - Methyl 5-tert-butylsalicylate Synthesis and NMR Data." Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 5-tert-butyl-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a detailed technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 5-tert-butyl-2-hydroxybenzoate. As a crucial analytical technique in organic chemistry, ¹³C NMR spectroscopy offers a powerful, non-destructive method for structural elucidation. Understanding the chemical shifts of this molecule is paramount for researchers engaged in its synthesis, characterization, and application in various fields, including drug development and materials science. This document moves beyond a simple cataloging of values to provide a foundational understanding of the electronic environment of each carbon atom within the molecule.

Introduction: The Significance of ¹³C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. The chemical shift (δ) of a ¹³C nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects. In the context of Methyl 5-tert-butyl-2-hydroxybenzoate, a substituted aromatic compound, the interplay of electron-donating and electron-withdrawing groups results in a unique spectral fingerprint. The molecule possesses eight distinct carbon environments, which are expected to give rise to eight discrete signals in the ¹³C NMR spectrum.[1]

A thorough analysis of these chemical shifts allows for the unambiguous assignment of each carbon atom, confirming the molecular structure and providing insights into its electronic properties. This is particularly critical in drug development and quality control, where precise structural verification is a prerequisite.

Molecular Structure and Predicted ¹³C NMR Chemical Shifts

The structure of Methyl 5-tert-butyl-2-hydroxybenzoate, a derivative of salicylic acid, features a benzene ring with a hydroxyl group, a methyl ester group, and a bulky tert-butyl group.[1] The numbering of the carbon atoms for the purpose of this guide is illustrated below.

Caption: Numbering scheme for Methyl 5-tert-butyl-2-hydroxybenzoate.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C7 (C=O)~170.0
C2~161.0
C5~142.0
C4~130.0
C6~128.0
C3~117.0
C1~112.0
C8 (OCH₃)~52.0
Cq (C(CH₃)₃)~34.0
C9 (C(CH₃)₃)~31.5

Analysis and Rationale for Chemical Shift Assignments

The predicted chemical shifts can be rationalized by considering the electronic effects of each substituent on the benzene ring and the aliphatic carbons. This analysis is grounded in established principles of NMR spectroscopy and by comparing with data from structurally similar compounds.

Substituent Effects on the Aromatic Ring

The chemical shifts of the aromatic carbons (C1-C6) are modulated by the interplay of inductive and resonance effects of the hydroxyl (-OH), methyl ester (-COOCH₃), and tert-butyl (-C(CH₃)₃) groups.

G cluster_substituents Substituents cluster_effects Electronic Effects cluster_impact Impact on Aromatic Carbons OH -OH EDG_resonance Electron Donating (Resonance) OH->EDG_resonance +M EWG_inductive Electron Withdrawing (Inductive) OH->EWG_inductive -I COOCH3 -COOCH3 COOCH3->EWG_inductive -I EWG_resonance EWG_resonance tBu -C(CH3)3 EDG_inductive Electron Donating (Inductive) tBu->EDG_inductive +I Shielding Shielding (Upfield Shift) EDG_resonance->Shielding Ortho, Para positions Deshielding Deshielding (Downfield Shift) EWG_inductive->Deshielding All positions, strongest at ipso EDG_inductive->Shielding All positions, strongest at ipso

Caption: Influence of substituents on the aromatic ring.

  • Hydroxyl Group (-OH): This is a strong activating group. Its primary influence is through the resonance effect (+M), where the lone pairs on the oxygen atom donate electron density to the aromatic ring. This effect is most pronounced at the ortho and para positions, leading to increased shielding (an upfield shift). The hydroxyl group also exerts a weaker electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen.

  • Methyl Ester Group (-COOCH₃): This group is deactivating. The carbonyl carbon is sp² hybridized and bonded to two electronegative oxygen atoms, making it strongly electron-withdrawing through both induction (-I) and resonance (-M). This leads to deshielding (a downfield shift) of the attached aromatic carbon (ipso-carbon) and other carbons in the ring, particularly at the ortho and para positions.

  • Tert-Butyl Group (-C(CH₃)₃): This is a weak activating group that donates electron density primarily through an inductive effect (+I). This leads to a slight shielding of the aromatic carbons.

Assignment of Aromatic Carbons
  • C2 (~161.0 ppm): The carbon bearing the hydroxyl group is significantly deshielded. This is a characteristic feature of phenolic carbons, where the direct attachment to the electronegative oxygen atom dominates.

  • C5 (~142.0 ppm): This carbon is attached to the tert-butyl group. While the tert-butyl group is weakly electron-donating, the downfield shift is likely influenced by its substitution on the ring and its position relative to the other functional groups.

  • C4 (~130.0 ppm) and C6 (~128.0 ppm): These carbons are ortho to the tert-butyl group and meta to the hydroxyl and ester groups, respectively. Their chemical shifts are in the typical range for substituted aromatic carbons.

  • C3 (~117.0 ppm): This carbon is ortho to the hydroxyl group and meta to the tert-butyl group. The strong shielding effect from the hydroxyl group's resonance donation results in a significant upfield shift.

  • C1 (~112.0 ppm): This carbon is attached to the electron-withdrawing methyl ester group. While an ipso-carbon to an electron-withdrawing group is typically deshielded, its position ortho to the strongly electron-donating hydroxyl group results in a net shielding effect, pushing its signal upfield.

Assignment of Aliphatic Carbons
  • C7 (C=O) (~170.0 ppm): The carbonyl carbon of the ester is the most deshielded carbon in the molecule. This is a characteristic chemical shift for ester carbonyls, which are generally found in the 160-180 ppm range.[2]

  • C8 (OCH₃) (~52.0 ppm): The methyl carbon of the ester group is attached to an electronegative oxygen atom, resulting in a chemical shift in the typical range for methoxy carbons.

  • Cq (C(CH₃)₃) (~34.0 ppm): The quaternary carbon of the tert-butyl group is found at a characteristic downfield position for a quaternary carbon in an aliphatic chain.

  • C9 (C(CH₃)₃) (~31.5 ppm): The three equivalent methyl carbons of the tert-butyl group give rise to a single, intense signal in the aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR Data Acquisition

For researchers wishing to acquire experimental data, the following protocol provides a standardized approach.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 20-50 mg of Methyl 5-tert-butyl-2-hydroxybenzoate.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and relatively simple solvent signal.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition Parameters:

  • Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 pulse program).

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for the full observation of quaternary carbons.

  • Number of Scans: 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K.

Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform.

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

G start Start prep Sample Preparation (20-50 mg in 0.6 mL CDCl3 + TMS) start->prep acquire Data Acquisition (Proton-decoupled 13C NMR) prep->acquire process Data Processing (FT, Phasing, Calibration) acquire->process analyze Spectral Analysis (Peak picking, Assignment) process->analyze end End analyze->end

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Conclusion

This in-depth technical guide provides a comprehensive analysis of the ¹³C NMR chemical shifts of Methyl 5-tert-butyl-2-hydroxybenzoate. By integrating predicted data with fundamental principles of NMR spectroscopy and comparative analysis with related structures, a detailed and reasoned assignment of all carbon signals has been presented. The provided experimental protocol offers a standardized method for researchers to obtain high-quality experimental data for this compound. A thorough understanding of the ¹³C NMR spectrum is essential for the unambiguous structural confirmation and further investigation of the chemical and physical properties of Methyl 5-tert-butyl-2-hydroxybenzoate in various scientific and industrial applications.

References

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233–243. [Link]

  • PubChem. Methyl Salicylate. [Link]

  • PubChem. 4-tert-Butylphenol. [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation of Methyl 5-tert-butyl-2-hydroxybenzoate: Mechanistic Insights and Analytical Workflows

Executive Summary Methyl 5-tert-butyl-2-hydroxybenzoate (CAS 52888-72-9), commonly known as methyl 5-tert-butylsalicylate, is a structurally significant organic compound with a molecular formula of C₁₂H₁₆O₃ and a monoiso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-tert-butyl-2-hydroxybenzoate (CAS 52888-72-9), commonly known as methyl 5-tert-butylsalicylate, is a structurally significant organic compound with a molecular formula of C₁₂H₁₆O₃ and a monoisotopic mass of 208.1099 Da[1]. Featuring both a sterically bulky tert-butyl group and a salicylate core, this compound serves as a critical intermediate in drug synthesis and as a potent phenolic antioxidant[2]. Understanding its mass spectrometry (MS) fragmentation behavior is essential for structural elucidation, impurity profiling, and pharmacokinetic tracking. This whitepaper deconstructs the gas-phase dissociation mechanisms of Methyl 5-tert-butyl-2-hydroxybenzoate, translating fundamental physical chemistry into actionable, self-validating analytical protocols.

Core Fragmentation Mechanisms: The Causality of Gas-Phase Dissociation

In electron ionization (EI) mass spectrometry, the initial event is the formation of the radical molecular ion, [M]⁺•, observed at m/z 208[1]. The subsequent fragmentation is not random; it is strictly governed by the thermodynamic stability of the resulting product ions and the kinetic accessibility of transition states.

The "Ortho Effect": Methanol Elimination (m/z 176)

The most diagnostically critical fragmentation pathway for this molecule is driven by the "ortho effect." This phenomenon occurs when the 1,2-location of aromatic functional groups triggers specific decomposition reactions that are completely suppressed in meta- or para-isomers[3].

Causality: The rigid, planar geometry of the aromatic ring forces the phenol hydroxyl group (-OH) into close spatial proximity with the methoxy oxygen of the ester group (-COOCH₃). Upon ionization, the molecular ion undergoes a facile hydrogen transfer from the phenol to the methoxy group via a tightly constrained six-membered transition state. This spatial arrangement dramatically lowers the activation energy required to cleave the C-O bond, resulting in the expulsion of a neutral methanol molecule (CH₃OH, 32 Da)[3]. This yields a highly stable, conjugated radical cation at m/z 176.

tert-Butyl Cleavage: Alpha-Cleavage and Radical Loss (m/z 193 & m/z 151)

The large tert-butyl group at the 5-position of the benzene ring exerts considerable steric hindrance and dictates a secondary set of fragmentation rules[1].

Causality: Branched alkyl groups are highly susceptible to α-cleavage because the resulting carbocations are thermodynamically stable. The loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl moiety generates a tertiary carbocation at m/z 193, which is further stabilized by resonance with the adjacent aromatic ring[1]. Alternatively, the entire tert-butyl group can be expelled as a neutral radical (•C(CH₃)₃, 57 Da) to yield a fragment at m/z 151.

Secondary Eliminations: Carbon Monoxide Loss (m/z 148)

Following the ortho effect, the [M - CH₃OH]⁺• ion (m/z 176) possesses sufficient internal energy to undergo further dissociation. A classic secondary fragmentation for salicylates is the elimination of carbon monoxide (CO, 28 Da)[4]. This ring-contraction mechanism yields a fragment at m/z 148.

Mechanistic Pathway Visualization

The following diagram maps the causal relationships between the precursor molecular ion and its primary product ions.

Fragmentation_Tree M Molecular Ion [M]⁺• m/z 208 M_CH3 [M - •CH₃]⁺ m/z 193 M->M_CH3 - •CH₃ (-15 Da) α-Cleavage M_CH3OH [M - CH₃OH]⁺• m/z 176 M->M_CH3OH - CH₃OH (-32 Da) Ortho Effect M_tBu [M - •C(CH₃)₃]⁺ m/z 151 M->M_tBu - •C(CH₃)₃ (-57 Da) t-Butyl Loss M_CH3OH_CO [M - CH₃OH - CO]⁺• m/z 148 M_CH3OH->M_CH3OH_CO - CO (-28 Da) Ring Contraction

Fig 1: Primary EI-MS fragmentation pathways of Methyl 5-tert-butyl-2-hydroxybenzoate.

Quantitative Data Summary

The table below consolidates the quantitative m/z shifts expected during the MS analysis of Methyl 5-tert-butyl-2-hydroxybenzoate.

Precursor Ion (m/z)Neutral Loss (Da)Product Ion (m/z)Mechanistic Assignment
208 N/A208 Molecular Ion [M]⁺•
208 15 (•CH₃)193 α-Cleavage of the tert-butyl group
208 32 (CH₃OH)176 Ortho effect (Neutral methanol elimination)
208 57 (•C(CH₃)₃)151 Loss of intact tert-butyl radical
176 28 (CO)148 Secondary CO elimination from m/z 176

Self-Validating Experimental Protocol: GC-EI-MS Analysis

To ensure scientific integrity, analytical workflows must be designed as self-validating systems. The following protocol details the optimal methodology for characterizing Methyl 5-tert-butyl-2-hydroxybenzoate, explaining the causality behind each parameter.

Step 1: Sample Preparation & Internal Standardization
  • Action: Dissolve the analyte in LC-MS grade hexane to a final concentration of 10 µg/mL. Spike the solution with 1 µg/mL of Methyl salicylate-d4 as an internal standard.

  • Causality & Validation: Hexane is chosen for its high volatility and chemical inertness, ensuring optimal compatibility with the GC stationary phase. The deuterated internal standard acts as a self-validating control; it confirms that the mass spectrometer's m/z calibration is accurate by providing a known, predictable mass shift, and it normalizes any matrix effects or injection volume variances.

Step 2: Chromatographic Separation
  • Action: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Causality & Validation: A non-polar to slightly polar stationary phase separates analytes based strictly on boiling point and dispersive interactions. This prevents the peak tailing that frequently occurs when the acidic phenolic hydroxyl group interacts with active sites on highly polar columns.

Step 3: Electron Ionization (EI)
  • Action: Operate the EI source at a standard 70 eV with a source temperature of 230°C.

  • Causality & Validation: 70 eV is the universal standard for EI because it provides a reproducible internal energy distribution that slightly exceeds the ionization energy of the molecule (typically 8-12 eV)[4]. This specific energy level guarantees the simultaneous observation of the intact molecular ion (m/z 208) and the mechanistically critical fragment ions (m/z 176, 193) without causing complete molecular obliteration[4].

Step 4: Mass Analysis & Isotopic Validation
  • Action: Scan the mass analyzer from m/z 50 to 300. Validate the [M]⁺• peak by calculating the empirical M+1 (¹³C isotope) relative abundance.

  • Causality & Validation: For the formula C₁₂H₁₆O₃, the theoretical M+1 abundance is approximately 13.2% of the molecular ion base peak. Comparing the empirical M+1/M ratio to this theoretical value self-validates the elemental composition of the precursor ion, structurally confirming the analyte even in the absence of a high-resolution mass analyzer.

GCMS_Workflow Prep Sample Prep & Internal Std GC Capillary GC Separation Prep->GC EI 70 eV Electron Ionization GC->EI MS Mass Analysis (m/z 50-300) EI->MS Val Isotopic Validation MS->Val

Fig 2: Self-validating GC-EI-MS analytical workflow for salicylate characterization.

Conclusion

The mass spectrometric behavior of Methyl 5-tert-butyl-2-hydroxybenzoate is a textbook demonstration of how steric bulk and spatial proximity dictate gas-phase chemistry. By understanding the causality behind the ortho effect (m/z 176) and tert-butyl α-cleavage (m/z 193), researchers can confidently identify this compound and its derivatives in complex matrices. Implementing self-validating protocols—such as isotopic abundance matching and deuterated internal standardization—ensures that these mechanistic insights translate into robust, trustworthy analytical data.

References

  • methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9 - Bloom Tech. Bloom Tech. Available at:[Link]

  • Interpretation of Mass Spectra | IntechOpen. IntechOpen. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Foundational

Technical Whitepaper: Molecular Weight Profiling and Synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate

Executive Summary Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9), frequently referred to as methyl 5-tert-butylsalicylate, is a highly specialized hydroxybenzoic acid derivative utilized as a sterically hindered...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9), frequently referred to as methyl 5-tert-butylsalicylate, is a highly specialized hydroxybenzoic acid derivative utilized as a sterically hindered building block in pharmaceutical drug development and advanced material science. With a precise molecular formula of C₁₂H₁₆O₃, the compound possesses a molecular weight of 208.25 g/mol . This whitepaper explores the physicochemical causality behind its molecular weight, details the analytical workflows required for mass verification, and provides a self-validating synthetic protocol designed to prevent polyalkylation.

Physicochemical Profiling & Structural Causality

The molecular weight of 208.25 g/mol is a direct consequence of its structural evolution from the base scaffold of methyl salicylate (152.15 g/mol ). The addition of a tert-butyl group (–C(CH₃)₃, 57.11 g/mol ) and the corresponding loss of a single aromatic proton (1.01 g/mol ) accounts for the exact mass shift 1.

Structural Causality & Reactivity: The hydroxyl (–OH) group at the 2-position acts as a powerful activating, ortho/para-directing moiety. During electrophilic aromatic substitution, it directs incoming groups to positions 3 and 5. The bulky tert-butyl group selectively favors the 5-position due to lower initial steric resistance. Once installed, this massive 57.11 g/mol substituent exerts profound steric hindrance over the aromatic ring 2. It physically obstructs the approach of subsequent reactants to adjacent sites, thereby modulating downstream reactivity. Furthermore, the tert-butyl group significantly increases the compound's lipophilicity (LogP ~2.48), making it an ideal intermediate for designing lipid-soluble prodrugs or sterically protected ligands.

Analytical Workflows for Molecular Weight Verification

To validate the structural integrity and exact molecular weight of Methyl 5-tert-butyl-2-hydroxybenzoate, mass spectrometry (MS) serves as the definitive analytical standard.

  • Electron Ionization (EI-MS): The initial ionization event forms the molecular ion [M]⁺• at m/z 208. The fragmentation pathway is heavily dictated by the tert-butyl group, which readily expels a methyl radical (•CH₃) to form a highly stable tertiary carbocation, yielding a dominant peak at m/z 193 [M-15]⁺. A secondary fragmentation route involves the loss of methanol (CH₃OH) from the ester moiety, resulting in a peak at m/z 176 1.

  • Electrospray Ionization (ESI-MS): Under soft ionization conditions, the compound seamlessly yields a protonated molecular ion [M+H]⁺ at m/z 209.1 3.

AnalyticalWorkflow Start Methyl 5-tert-butylsalicylate Sample Ionization Ionization Techniques Start->Ionization EIMS Electron Ionization (EI) [M]+• m/z 208 Ionization->EIMS ESIMS Electrospray Ionization (ESI) [M+H]+ m/z 209 Ionization->ESIMS Frag1 Loss of •CH3 [M-15]+ m/z 193 EIMS->Frag1 - •CH3 Frag2 Loss of CH3OH [M-32]+ m/z 176 EIMS->Frag2 - CH3OH Validation Molecular Weight Validation MW = 208.25 g/mol EIMS->Validation Exact Mass 208.11 ESIMS->Validation Exact Mass 209.12 Frag1->Validation Frag2->Validation

Figure 1: Mass spectrometry analytical workflow for verifying the 208.25 g/mol molecular weight.

Synthetic Methodology & Self-Validating Protocol

The primary route to synthesize Methyl 5-tert-butyl-2-hydroxybenzoate is the Friedel-Crafts alkylation of methyl salicylate using tert-butanol in the presence of a strong acid catalyst 3.

Protocol: Controlled Alkylation and MW Validation

Objective: Synthesize the mono-alkylated ester (MW 208.25 g/mol ) while strictly suppressing the formation of the di-alkylated byproduct, Methyl 3,5-di-tert-butyl-2-hydroxybenzoate (MW 264.36 g/mol ) .

Step-by-Step Procedure:

  • Reactant Mixing: In a round-bottom flask, dissolve methyl salicylate (5.0 g, 33 mmol) and tert-butanol (6.2 g, 83 mmol) in methanol (3.3 mL).

  • Thermal Control (Critical Causality): Submerge the flask in an ice-salt bath to achieve an internal temperature of -3.4 °C. Causality: Lowering the thermal energy of the system restricts the reaction kinetics. This prevents the highly reactive tert-butyl carbocation from performing a secondary alkylation at the sterically hindered 3-position, which would artificially inflate the molecular weight of the final batch.

  • Catalyst Addition: Add concentrated H₂SO₄ (11.6 mL) dropwise at a rate that maintains the internal temperature strictly below 7 °C. Causality: H₂SO₄ protonates the tert-butanol to generate the electrophilic carbocation. The highly exothermic nature of this step necessitates dropwise addition to prevent thermal runaway and subsequent polyalkylation.

  • Reaction & Workup: Stir the mixture until completion. Quench the reaction over crushed ice, extract with ethyl acetate, wash the organic layer with saturated NaHCO₃, and dry over anhydrous Na₂SO₄. Concentrate in vacuo.

  • Self-Validating Checkpoint: Analyze the crude product via ESI-MS.

    • Pass Condition: The primary MS peak is m/z 209.1 [M+H]⁺, confirming the 208.25 g/mol target.

    • Fail Condition: The presence of a peak at m/z 265.2 indicates a failure of thermal control, resulting in the di-alkylated byproduct (MW 264.36 g/mol ). If the 265.2 peak exceeds 5% relative abundance, the batch must be routed to silica gel column chromatography for purification prior to downstream use.

SyntheticWorkflow Step1 Reactants: Methyl Salicylate + tert-Butanol Step2 Catalysis: Conc. H2SO4 Addition (T < 7°C) Step1->Step2 Step3 Friedel-Crafts Alkylation (Position 5) Step2->Step3 Electrophilic Aromatic Substitution Step4 Aqueous Workup & Extraction Step3->Step4 Step5 ESI-MS Validation Check for m/z 265.2 Step4->Step5 Product Methyl 5-tert-butylsalicylate Yield: MW 208.25 g/mol Step5->Product If m/z 209.1 is dominant

Figure 2: Synthetic workflow for Methyl 5-tert-butyl-2-hydroxybenzoate via controlled alkylation.

Quantitative Data Summaries

Table 1: Physicochemical and Molecular Weight Properties

PropertyValue
Chemical Formula C₁₂H₁₆O₃
Molecular Weight 208.25 g/mol
Monoisotopic Exact Mass 208.1099 Da
[M+H]⁺ (ESI-MS) m/z 209.1
[M-CH₃]⁺ Fragment (EI-MS) m/z 193.1
XLogP3-AA 2.48
Topological Polar Surface Area (TPSA) 46.53 Ų

Table 2: Molecular Weight Comparison of Alkylation Products

CompoundSubstitution StatusMolecular FormulaMolecular Weight[M+H]⁺ m/z
Methyl salicylateNone (Precursor)C▖H₈O₃152.15 g/mol 153.1
Methyl 5-tert-butylsalicylate Mono-alkylated (Target) C₁₂H₁₆O₃ 208.25 g/mol 209.1
Methyl 3,5-di-tert-butylsalicylateDi-alkylated (Byproduct)C₁₆H₂₄O₃264.36 g/mol 265.2

References

  • Benchchem - Methyl 5-tert-butyl-2-hydroxybenzoate: Compound Classification, Structural Context, and Mass Spectrometry. Available at:1

  • ChemScene - 52888-72-9 | Methyl 5-(tert-butyl)-2-hydroxybenzoate Computational Chemistry Data. Available at: 2

  • ResearchGate (S1 File) - Synthesis and NMR/MS Characterization of Methyl 5-tert-butylsalicylate. Available at: 3

  • Sigma-Aldrich - Methyl 3,5-di-tert-butyl-2-hydroxybenzoate 15018-03-8 Properties and Molecular Weight. Available at:

Sources

Exploratory

An In-depth Technical Guide to Methyl 5-tert-butyl-2-hydroxybenzoate: Properties, Synthesis, and Applications

Introduction Methyl 5-tert-butyl-2-hydroxybenzoate is a substituted aromatic compound that belongs to the salicylate family. Its structure, featuring a bulky tert-butyl group on the benzene ring, imparts unique physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-tert-butyl-2-hydroxybenzoate is a substituted aromatic compound that belongs to the salicylate family. Its structure, featuring a bulky tert-butyl group on the benzene ring, imparts unique physicochemical properties that make it a valuable intermediate in various fields, including organic synthesis, materials science, and potentially in the design of novel therapeutic agents. This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its nomenclature, chemical and physical characteristics, synthesis methodologies, analytical techniques for its characterization, and its current and potential applications, with a focus on its role as a synthetic precursor and its inherent antioxidant properties.

Nomenclature and Synonyms

A clear understanding of the various names and identifiers for a chemical compound is crucial for effective literature searching and communication within the scientific community.

The systematic IUPAC name for this compound is methyl 5-(tert-butyl)-2-hydroxybenzoate . However, it is also known by several other names, which are frequently encountered in chemical catalogs and research articles.

Identifier Type Identifier
IUPAC Name methyl 5-tert-butyl-2-hydroxybenzoate
Synonyms 5-(tert-butyl)-2-hydroxybenzoic acid methyl ester, Methyl 5-(1,1-dimethylethyl)-2-hydroxybenzoate
CAS Registry Number 52888-72-9[1][2]
Molecular Formula C12H16O3[1]
Molecular Weight 208.25 g/mol [1]
InChI Key DDERNNBGPTTXMY-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of Methyl 5-tert-butyl-2-hydroxybenzoate are largely dictated by its molecular structure, which includes a hydroxyl group, a methyl ester, and a tert-butyl group attached to a benzene ring.

Property Value
Appearance Solid
Storage Temperature Room temperature, sealed in a dry environment[1]
Solubility Soluble in organic solvents like ethanol and ether; slightly soluble in water.[3]

The presence of the bulky tert-butyl group provides significant steric hindrance, which can influence the reactivity of the aromatic ring and the adjacent functional groups.[4] This steric shielding can enhance the stability of the molecule and its derivatives. The phenolic hydroxyl group imparts antioxidant properties to the molecule, allowing it to act as a free radical scavenger.[3][4]

Synthesis and Manufacturing

The most common and straightforward method for the synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate is the Fischer esterification of its corresponding carboxylic acid, 5-tert-butyl-2-hydroxybenzoic acid, with methanol.

Experimental Protocol: Fischer Esterification

Objective: To synthesize Methyl 5-tert-butyl-2-hydroxybenzoate from 5-tert-butyl-2-hydroxybenzoic acid and methanol.

Materials:

  • 5-tert-butyl-2-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-tert-butyl-2-hydroxybenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (typically 65-80°C) for 8-12 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude Methyl 5-tert-butyl-2-hydroxybenzoate.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to yield the final product of high purity.

A diagram illustrating the Fischer esterification workflow is provided below.

Fischer_Esterification Reactants 5-tert-butyl-2-hydroxybenzoic acid + Methanol (excess) Reaction Reflux (65-80°C, 8-12h) Reactants->Reaction Catalyst H₂SO₄ or p-TsOH Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Methyl 5-tert-butyl-2-hydroxybenzoate Purification->Product

Caption: Workflow for the synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate.

Applications in Research and Development

Methyl 5-tert-butyl-2-hydroxybenzoate serves as a versatile building block in organic synthesis and possesses intrinsic properties that make it a subject of research interest.

Synthetic Intermediate

The primary application of Methyl 5-tert-butyl-2-hydroxybenzoate is as a precursor for the synthesis of more complex molecules. Its parent carboxylic acid, 5-tert-butyl-2-hydroxybenzoic acid, is a key starting material in the synthesis of certain non-steroidal anti-inflammatory drug (NSAID) analogues.[3] While direct use of the methyl ester is less commonly documented in final drug synthesis pathways, it serves as a protected form of the carboxylic acid, which can be easily deprotected via hydrolysis.

There is also a structural relationship to intermediates used in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor. Although published syntheses of Ivacaftor may start from different precursors, the 5-amino-2,4-di-tert-butylphenol core structure highlights the relevance of substituted tert-butylated phenols in medicinal chemistry.[5]

Antioxidant Properties

As a phenolic compound, Methyl 5-tert-butyl-2-hydroxybenzoate exhibits antioxidant activity. The hydroxyl group on the benzene ring can donate a hydrogen atom to neutralize free radicals, thereby inhibiting oxidative processes.[3][4] This property makes it and its derivatives of interest for applications where oxidative degradation is a concern, such as in the stabilization of polymers and other organic materials.[4] In the context of drug development, antioxidants are investigated for their potential to mitigate oxidative stress, which is implicated in a wide range of diseases.

Chelating Agent

The presence of both a hydroxyl group and a carbonyl group in an ortho-relationship allows Methyl 5-tert-butyl-2-hydroxybenzoate to act as a bidentate ligand, capable of forming complexes with metal ions. The bulky tert-butyl group can influence the coordination geometry and the physicochemical properties of the resulting metal complexes, such as their solubility and stability.[4] This has led to research into their use in catalysis and materials science.[4]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of Methyl 5-tert-butyl-2-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity. Key expected signals include a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the methyl ester, and distinct signals for the aromatic protons.[4]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.[4]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of Methyl 5-tert-butyl-2-hydroxybenzoate and for monitoring the progress of its synthesis. A reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., acetic or formic acid) is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or for the analysis of related impurities, GC-MS can be employed. The mass spectrum provides the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.

The logical relationship for the analytical characterization is depicted in the following diagram.

Analytical_Workflow cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods NMR NMR Spectroscopy (¹H, ¹³C) Structure Structural Elucidation NMR->Structure MS Mass Spectrometry (GC-MS) MS->Structure HPLC HPLC Purity Purity Assessment HPLC->Purity GC GC GC->MS Compound Methyl 5-tert-butyl-2-hydroxybenzoate Compound->NMR Compound->HPLC Compound->GC

Caption: Analytical techniques for the characterization of the compound.

Safety and Handling

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[6][7]

Salicylates, as a class, can be toxic if ingested in large quantities, leading to a condition known as salicylate poisoning or salicylism.[8][9] Symptoms can range from nausea and tinnitus to more severe metabolic disturbances.[2][10] Therefore, ingestion and inhalation of dust or vapors should be avoided.

Some tert-butylated phenolic compounds, such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), which are used as food additives, have been the subject of toxicological studies.[11][12] While these compounds have a long history of use, high doses have been associated with adverse health effects in animal studies.[11]

Given the lack of specific toxicity data for Methyl 5-tert-butyl-2-hydroxybenzoate, it should be treated as a compound with potential hazards and handled with care in a laboratory setting.

Conclusion

Methyl 5-tert-butyl-2-hydroxybenzoate is a compound with a unique combination of structural features that make it a valuable tool for chemists and researchers. Its role as a synthetic intermediate, particularly for compounds with potential biological activity, is well-established. Its inherent antioxidant and chelating properties open up further avenues for research and application. A thorough understanding of its synthesis, characterization, and safe handling is essential for unlocking its full potential in scientific discovery and the development of new technologies and therapeutics. As with any chemical compound, further research into its biological and toxicological profile will provide a more complete picture of its potential benefits and risks.

References

  • Bloom Tech. (n.d.). methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9. Retrieved from [Link]

  • Ghosn, Z. et al. (2023). Salicylates Toxicity. In: StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Li, Y. et al. (2023). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Toxics, 11(10), 861. Retrieved from [Link]

  • Mika, M. et al. (2023). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. Polish Journal of Food and Nutrition Sciences, 73(1), 95-107. Retrieved from [Link]

  • MDPI. (2024). Ivacaftor (VX-770). In: Encyclopedia. Retrieved from [Link]

  • Nair, B. (2019). Amended Safety Assessment of Salicylic Acid and Salicylates as Used in Cosmetics. International Journal of Toxicology, 38(1_suppl), 5S-17S. Retrieved from [Link]

  • Georganics. (2023). SAFETY DATA SHEET - 5-TERT-BUTYL-2-HYDROXYBENZALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). US20180127373A1 - Process for the synthesis of ivacaftor and related compounds.
  • Google Patents. (n.d.). WO2016181414A1 - Process for the synthesis of ivacaftor and related compounds.
  • Greene, S. L. et al. (2023). Acute Salicylate Toxicity: A Narrative Review for Emergency Clinicians. The Journal of Emergency Medicine, 65(4), e309-e319. Retrieved from [Link]

  • LITFL. (2020). Salicylate toxicity. Retrieved from [Link]

  • Hadida, S. et al. (2014). An Efficient Synthesis of Ivacaftor. Tetrahedron Letters, 55(49), 6683-6685. Retrieved from [Link]

  • Core EM. (2018). Salicylate Toxicity (Salicylism). Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 3,5-Di-tert-butylsalicaldehyde. Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide on the Safety, Handling, and Application of Methyl 5-tert-butyl-2-hydroxybenzoate

Executive Summary Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9), also known as methyl 5-tert-butylsalicylate, is a highly versatile aromatic building block utilized extensively in organic synthesis and drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9), also known as methyl 5-tert-butylsalicylate, is a highly versatile aromatic building block utilized extensively in organic synthesis and drug discovery[1]. Its unique structural profile—featuring a sterically bulky tert-butyl group para to a phenolic hydroxyl—makes it a critical intermediate in the development of antioxidant derivatives and therapeutics for metabolic disorders[2][3]. This whitepaper provides a rigorous examination of its physicochemical properties, safety protocols, and a field-proven synthesis methodology, designed to equip researchers with the authoritative grounding required for advanced pharmaceutical applications.

Physicochemical Profiling & Hazard Classification

Understanding the physical and chemical boundaries of Methyl 5-tert-butyl-2-hydroxybenzoate is paramount for designing safe experimental workflows. The compound is a combustible solid that exhibits high solubility in organic solvents (ethanol, ether) but remains only slightly soluble in water[3].

To facilitate rapid risk assessment, the quantitative data and regulatory classifications are summarized below:

Property / ClassificationValue / DescriptionSource
Molecular Formula C₁₂H₁₆O₃[1]
Molecular Weight 208.25 g/mol [1]
Physical Form Solid / Powder (Colorless to light yellow liquid when melted)[3][4]
Melting Point 90 - 100 °C[3]
Boiling Point ~252.1 °C at 760 mmHg[3]
Storage Class 11 (Combustible Solids)[4]
Water Hazard Class (WGK) WGK 3 (Highly water endangering)[4]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[1]

Synthesis Methodology: Friedel-Crafts Alkylation

The synthesis of Methyl 5-tert-butylsalicylate is typically achieved via the Friedel-Crafts alkylation of methyl salicylate using tert-butanol. The following protocol is adapted from validated synthetic communications and optimized for high-yield recovery[2][5].

Mechanistic Rationale & Causality

The reaction utilizes concentrated sulfuric acid (H₂SO₄) as both a catalyst and a dehydrating agent. The critical parameter in this workflow is temperature control . The generation of the tert-butyl carbocation is highly exothermic. If the temperature exceeds 7°C, the reaction risks driving unwanted side reactions, specifically the sulfonation of the electron-rich aromatic ring or polyalkylation. Maintaining a sub-zero initiation temperature ensures kinetic control, favoring the thermodynamically stable para-alkylation product (relative to the hydroxyl group).

Step-by-Step Experimental Protocol
  • Preparation: In a rigorously dried, multi-neck round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 5.0 g (0.033 mol) of methyl salicylate and 6.2 g (0.083 mol) of tert-butanol in 3.3 mL of anhydrous methanol[5].

  • Cooling: Submerge the reaction vessel in an ice-salt or dry ice-acetone bath. Allow the internal temperature to equilibrate to exactly -3.4°C[5].

  • Catalyst Addition (Critical Step): Load 11.6 mL of concentrated H₂SO₄ into a pressure-equalizing dropping funnel. Begin dropwise addition of the acid. Self-Validating Check: Monitor the internal thermometer continuously; adjust the drip rate so that the internal temperature never exceeds 7°C [5].

  • Reaction Maturation: Once the addition is complete, maintain the reaction mixture under continuous stirring. The progression can be monitored via TLC (using a hexane/ethyl acetate gradient) until the complete consumption of the starting material is observed.

  • Quenching & Workup: Carefully pour the acidic mixture over crushed ice to quench the reaction. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous phase tests neutral (pH ~7.0) to remove residual acid. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography to yield the pure product as a colorless oil that crystallizes upon standing[5][6].

Synthesis Start Methyl Salicylate + tert-Butanol in Methanol Cooling Cool to -3.4°C (Ice-Salt Bath) Start->Cooling Catalyst Dropwise Conc. H2SO4 (Maintain < 7°C) Cooling->Catalyst Reaction Friedel-Crafts Alkylation (Carbocation Generation) Catalyst->Reaction Workup Aqueous Quench & Ethyl Acetate Extraction Reaction->Workup Product Methyl 5-tert-butylsalicylate (CAS: 52888-72-9) Workup->Product

Workflow for the Friedel-Crafts alkylation synthesis of Methyl 5-tert-butylsalicylate.

Applications in Drug Development & Metabolic Therapy

Beyond its utility as a basic building block, Methyl 5-tert-butyl-2-hydroxybenzoate serves as a privileged scaffold in the design of therapeutics for metabolic syndrome, specifically fatty liver disease and obesity[6].

Derivatives synthesized from this compound have been identified as potent glutamate dehydrogenase activators [6]. By modulating this enzyme, these small molecules trigger downstream biological cascades, notably the stimulation of Fibroblast Growth Factor 21 (FGF21) and the suppression of Carbonic Anhydrase III (CAR3)[6]. In diet-induced obesity (DIO) murine models, the upregulation of FGF21 directly correlates with enhanced lipolysis and a significant reduction in hepatic triglyceride content, offering a validated pathway for treating non-alcoholic steatohepatitis (NASH)[6].

Pathway Scaffold Methyl 5-tert-butylsalicylate Derivatives Target Glutamate Dehydrogenase Activation Scaffold->Target Biomarker FGF21 Upregulation & CAR3 Suppression Target->Biomarker Physiology Stimulation of Lipolysis Biomarker->Physiology Outcome Reduction of Hepatic Triglycerides (Metabolic Syndrome Therapy) Physiology->Outcome

Pharmacological pathway of Methyl 5-tert-butylsalicylate derivatives in metabolic therapy.

Advanced Safety, Handling, and Storage Protocols

Due to its specific hazard classifications, handling Methyl 5-tert-butyl-2-hydroxybenzoate requires stringent laboratory controls.

Storage Conditions

The compound is highly prone to oxidative degradation and discoloration when exposed to ambient light and atmospheric oxygen[3].

  • Atmosphere: Must be stored under an inert gas blanket (Nitrogen or Argon)[1].

  • Temperature: Maintain at 4°C in a dark, well-ventilated explosion-proof refrigerator[1].

  • Containment: Store in tightly sealed, amber glass vials to prevent photo-oxidation.

Personal Protective Equipment (PPE) & Handling

As a GHS07 (Warning) chemical that causes skin, eye, and respiratory irritation[1], all manipulations must be performed inside a certified Class II biological safety cabinet or a chemical fume hood. Personnel must wear:

  • Nitrile examination gloves (double-gloving is recommended during the synthesis phase involving H₂SO₄).

  • Chemical splash goggles.

  • Flame-resistant laboratory coats (due to its Class 11 Combustible Solid rating)[4].

Spill Management and Environmental Safety

Methyl 5-tert-butyl-2-hydroxybenzoate is classified as WGK 3 , indicating it is highly endangering to water systems[4].

  • Spill Protocol: Never flush spills down the sink. Solid spills should be carefully swept up using non-sparking tools to avoid dust generation. Liquid spills (if melted or in solution) must be absorbed using inert materials (e.g., vermiculite or dry sand).

  • Disposal: All contaminated materials and reaction byproducts must be placed in clearly labeled, sealed chemical waste containers and disposed of via licensed hazardous waste incineration facilities.

References

  • Bloom Tech: methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9. Retrieved from[Link]

  • Google Patents (US10005720B2):Compounds useful for the treatment of metabolic disorders and synthesis of the same.
  • ResearchGate (S1 File): Synthetic Chemistry Procedures. Retrieved from[Link]

  • Google Patents (WO2014165816A1):Compounds useful for the treatment of metabolic disorders and synthesis of the same.

Sources

Exploratory

Steric Hindrance Effects of the tert-Butyl Group in Methyl 5-tert-butyl-2-hydroxybenzoate: A Mechanistic and Practical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9) serves as a critical model compound for u...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9) serves as a critical model compound for understanding how localized steric bulk dictates macroscopic chemical behavior. This whitepaper dissects the steric hindrance effects of the 5-tert-butyl group, exploring its impact on nucleophilic trajectories, regioselective shielding, and lipophilicity. Designed for advanced laboratory applications, this guide synthesizes mechanistic theory with self-validating experimental protocols to optimize the handling and application of this sterically encumbered salicylate.

Structural Topology & The "tert-Butyl Effect"

The tert-butyl group [-C(CH₃)₃] is renowned in organic chemistry for its massive spatial volume. In Methyl 5-tert-butyl-2-hydroxybenzoate, this group is positioned at C5—para to the hydroxyl group and meta to the methyl ester.

According to authoritative chemical databases, this bulky substituent creates significant steric hindrance, a phenomenon where the physical size of the group physically obstructs the approach of reactants to nearby sites on the molecule[1]. This "tert-butyl effect" provides profound kinetic stabilization, altering the reactivity of both the aromatic ring and the ester functional group[1].

Mechanistic Impact on Reactivity

Nucleophilic Trajectory Impairment

While the tert-butyl group is meta to the ester, its sheer volume restricts the overall conformational flexibility of the molecule. During ester hydrolysis, the bulky substituent impedes the optimal trajectory required for the incoming hydroxide nucleophile to attack the carbonyl carbon[1]. Consequently, standard hydrolysis protocols yield poor conversions, necessitating more forcing conditions or prolonged reaction times to overcome this kinetic barrier[1].

Aromatic Shielding in Electrophilic Aromatic Substitution (EAS)

In EAS, the hydroxyl group at C2 strongly activates the ortho and para positions (C3, C5). With C5 occupied by the tert-butyl group, electrophilic attack is forced toward C3. Crucially, the massive steric bulk of the tert-butyl group physically shields the adjacent C4 and C6 positions, preventing non-specific substitutions and effectively blocking unwanted side reactions[1].

G Core Aromatic Ring Core TBu 5-tert-butyl Group (Bulky Shield) Core->TBu Position 5 C4 C4 Position (Sterically Hindered) TBu->C4 Shields C6 C6 Position (Sterically Hindered) TBu->C6 Shields Ester 1-COOCH3 Group (Trajectory Impeded) TBu->Ester Long-range bulk EAS Electrophilic Attack (Blocked/Slowed) EAS->C4 EAS->C6

Structural logic of steric shielding by the 5-tert-butyl group.

Quantitative Physicochemical Profile

The incorporation of the tert-butyl group not only alters reactivity but also significantly shifts the physical properties of the molecule, making it highly relevant for drug design.

Table 1: Physicochemical & Kinetic Properties

PropertyValueImplicationSource
Molecular Weight 208.25 g/mol Optimal for small-molecule drug design2[2]
LogP 2.4763High lipophilicity; strong membrane partitioning2[2]
Topological Polar Surface Area (TPSA) 46.53 ŲGood oral bioavailability potential2[2]
Ester Hydrolysis Kinetics Reduced RateRequires forcing conditions due to steric impedance1[1]
Electrophilic Aromatic Substitution C3 DirectedC4/C6 are sterically shielded from attack1[1]

Experimental Workflows & Validation Protocols

To empirically observe the steric effects of the 5-tert-butyl group, the following self-validating protocols are designed to isolate kinetic and regioselective variables.

Protocol 1: Self-Validating Kinetic Assay for Ester Hydrolysis

This protocol measures the kinetic resistance of the ester group against nucleophilic attack.

  • Substrate Preparation: Dissolve Methyl 5-tert-butyl-2-hydroxybenzoate in ethanol.

    • Causality: Ethanol acts as a miscible co-solvent to ensure complete dissolution of the highly lipophilic substrate (LogP 2.47) before the introduction of the aqueous base, preventing biphasic reaction artifacts.

  • Base Addition & Thermal Incubation: Add 5.0 equivalents of 2M NaOH and heat to reflux (80°C).

    • Causality: The massive excess of base establishes pseudo-first-order kinetics, isolating the substrate's steric resistance as the sole rate-limiting variable. Reflux is mandatory to overcome the trajectory impedance caused by the bulky tert-butyl group[1].

  • Time-Course Quenching: Extract 1 mL aliquots every 30 minutes and immediately inject into 1M HCl (pH < 2).

    • Causality: The acid instantly neutralizes the NaOH and protonates the phenoxide intermediate, freezing the reaction state. This creates a self-validating system where the chemical state of the time-point is permanently locked, preventing degradation during the analytical queue.

  • HPLC-UV Quantification: Analyze via HPLC at 254 nm using an internal standard (e.g., biphenyl).

    • Causality: The internal standard ensures that any solvent evaporation during the reflux phase does not skew the concentration data, allowing for the precise derivation of the observed rate constant (k_obs).

G A Methyl 5-tert-butylsalicylate (Substrate) B Alkaline Hydrolysis (NaOH, EtOH, Reflux) A->B Initiation C Aliquoting & Quenching (HCl to pH 2) B->C Sampling D HPLC-UV Analysis (Quantification) C->D Analysis E Kinetic Rate (k_obs) Derivation D->E Data Output

Workflow for the kinetic profiling of ester hydrolysis.

Protocol 2: Regioselective Electrophilic Bromination

This protocol demonstrates the steric shielding of the C4 and C6 positions.

  • Substrate Dissolution: Dissolve the compound in anhydrous dichloromethane (DCM) at 0°C.

    • Causality: Low temperature suppresses radical-mediated side reactions, ensuring the reaction proceeds strictly via the EAS pathway.

  • Electrophile Introduction: Add 1.05 molar equivalents of bromine (Br₂) dropwise.

    • Causality: The slight stoichiometric excess ensures full conversion. The tert-butyl group sterically shields C4 and C6, funneling the electrophilic attack exclusively to the unhindered C3 position[1].

  • Thiosulfate Quench: Add saturated aqueous sodium thiosulfate vigorously.

    • Causality: Thiosulfate instantly reduces unreacted Br₂ to inert bromide ions. This self-validates the stoichiometric endpoint and prevents post-extraction oxidation of the product.

  • GC-MS Verification:

    • Causality: Gas chromatography separates any trace regioisomers, while mass spectrometry confirms the mono-brominated mass, empirically validating the steric shielding effect of the 5-tert-butyl group.

Pharmacological Implications

In drug development, the 5-tert-butyl group acts as a strategic "kinetic shock absorber." By increasing the LogP to 2.4763[2], it enhances the molecule's ability to partition into lipid bilayers and anchor deeply within hydrophobic protein pockets. Furthermore, the exact steric hindrance that slows in vitro ester hydrolysis also protects the molecule from rapid enzymatic degradation by in vivo esterases, significantly improving its metabolic half-life.

References

[1] Title: Methyl 5-tert-butyl-2-hydroxybenzoate | Benchchem Source: Benchchem URL:

[2] Title: 52888-72-9 | Methyl 5-(tert-butyl)-2-hydroxybenzoate | ChemScene Source: ChemScene URL:

Sources

Foundational

Mechanistic Insights into the Electronic and Steric Effects of Methyl 5-tert-butyl-2-hydroxybenzoate

Executive Summary Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9) is a highly substituted salicylate derivative that serves as a critical intermediate in pharmaceutical synthesis and a potent phenolic antioxidant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9) is a highly substituted salicylate derivative that serves as a critical intermediate in pharmaceutical synthesis and a potent phenolic antioxidant. This technical whitepaper dissects the synergistic and antagonistic electronic effects governing the molecule's reactivity. By mapping the inductive (+I/-I), resonance (+M/-M), and steric forces at play, we provide researchers with a predictive framework for its chemical behavior, alongside a self-validating protocol for its synthesis.

Structural and Electronic Mapping

The reactivity of Methyl 5-tert-butyl-2-hydroxybenzoate is dictated by the precise spatial arrangement of three distinct functional groups on the aromatic core. Each substituent modulates the electron density of the benzene ring, creating a complex push-pull electronic environment.

  • The 5-tert-butyl Group (+I, Hyperconjugation): Located para to the hydroxyl group, this bulky substituent donates electron density into the ring via the inductive effect (+I) and hyperconjugation. Beyond its electronic contribution, it exerts profound steric hindrance, physically obstructing reactant approach at the adjacent C4 and C6 positions1[1].

  • The 2-Hydroxyl Group (+M, -I): This group is strongly activating. While it withdraws electron density inductively (-I) due to oxygen's electronegativity, its ability to donate lone-pair electrons into the aromatic

    
    -system via resonance (+M) overwhelmingly dominates, directing electrophilic aromatic substitution (EAS) to the ortho and para positions.
    
  • The 1-Methyl Ester Group (-M, -I): The ester moiety acts as an electron sink. It withdraws electron density from the ring through both inductive and resonance effects, deactivating the ring and directing incoming electrophiles to the meta position.

  • Intramolecular Hydrogen Bonding: A critical stabilizing feature of this molecule is the intramolecular hydrogen bond formed between the 2-hydroxyl proton and the carbonyl oxygen of the 1-ester group. This chelation effect significantly influences the molecule's acidity (pKa) and vibrational frequencies, maintaining structural rigidity across different solvent dielectrics 2[2].

ElectronicEffects Ring Aromatic Ring (Electron Sink/Source) Ester 1-Methyl Ester (-M, -I) Ring->Ester Withdraws e- density tButyl 5-tert-butyl Group (+I, Hyperconjugation) tButyl->Ring Donates e- density Hydroxyl 2-Hydroxyl Group (+M, -I) Hydroxyl->Ring Donates e- via resonance Hbond Intramolecular H-Bond (Stabilization) Hydroxyl->Hbond Ester->Hbond

Figure 1: Logical mapping of electronic and steric effects on the aromatic ring.

Spectroscopic Signatures & Quantitative Data

The electronic push-pull dynamics are directly observable through spectroscopic methods. The infrared O-H and C=O stretching frequencies of substituted methyl salicylates correlate linearly with Hammett's


-constants, proving that substituents like the 5-tert-butyl group systematically modulate the strength of the intramolecular hydrogen bond3[3]. Furthermore, the predicted pKa of the molecule is approximately 9.97, reflecting the stabilization of the conjugate base4[4].
Table 1: Quantitative Electronic Parameters & Spectroscopic Shifts
Functional GroupPositionElectronic EffectDirecting EffectSpectroscopic / Physical Impact
Hydroxyl (-OH) C2+M, -IOrtho/ParaDownfield ¹H NMR shift due to H-bond; pKa ~9.97
tert-Butyl (-tBu) C5+I, HyperconjugationOrtho/ParaSteric hindrance; shields meta protons in NMR
Methyl Ester C1-M, -IMetaC=O IR stretch correlates with Hammett

-constants

Self-Validating Synthesis & Reactivity Profiling

The archetypal synthesis of this compound is the Fischer esterification of 5-tert-butyl-2-hydroxybenzoic acid with methanol. While the 5-tert-butyl group exerts considerable steric bulk, it is positioned far enough from the C1 carboxylic acid to allow esterification to proceed, provided the reaction is driven forward thermodynamically1[1].

Step-by-Step Methodology: Acid-Catalyzed Esterification

Objective: Synthesize Methyl 5-tert-butyl-2-hydroxybenzoate with >98% purity, utilizing built-in validation checkpoints to prevent product hydrolysis.

  • Step 1: Catalytic Initiation

    • Action: Combine equimolar amounts of 5-tert-butyl-2-hydroxybenzoic acid and methanol in a round-bottom flask. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

    • Causality: H₂SO₄ protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, lowering the activation energy for the nucleophilic attack by methanol.

  • Step 2: Thermodynamic Driving (Reflux)

    • Action: Reflux the mixture at 65–80°C for 8–12 hours.

    • Causality & Validation: Fischer esterification is an equilibrium reaction. Continuous refluxing with excess methanol leverages Le Chatelier's principle to drive product formation. Validation Checkpoint: At hour 8, pull a 50 µL aliquot for Thin-Layer Chromatography (TLC). The reaction is validated to proceed only when the lower

      
       spot (starting acid) is completely consumed.
      
  • Step 3: Controlled Neutralization

    • Action: Cool to room temperature and carefully neutralize the acid catalyst.

    • Causality: Strict pH control is mandatory. If an excessive amount of base (or even neutralizing acetic acid) is added improperly, the newly formed ester will undergo rapid hydrolysis back into the carboxylic acid, destroying the yield5[5].

  • Step 4: Spectroscopic Validation

    • Action: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate.

    • Validation Checkpoint: Perform ¹H NMR and IR spectroscopy. Success is confirmed by the disappearance of the broad carboxylic O-H stretch in IR, the appearance of a sharp ester C=O stretch (~1680-1700 cm⁻¹), and a new 3H singlet around 3.8-4.0 ppm in ¹H NMR corresponding to the methoxy group 1[1].

SynthesisWorkflow Start Reactants: 5-tert-butyl-2-hydroxybenzoic acid + Methanol Catalyst H2SO4 Catalysis (Protonation of Carbonyl) Start->Catalyst Reflux Reflux (65-80°C, 8-12h) Shift Equilibrium Catalyst->Reflux Neutralize Neutralization & Extraction (Control pH to prevent hydrolysis) Reflux->Neutralize In-process TLC check Validate Self-Validation: NMR & IR Spectroscopy Neutralize->Validate Validate->Reflux Incomplete Product Methyl 5-tert-butyl-2-hydroxybenzoate (Purity > 98%) Validate->Product Confirmed

Figure 2: Self-validating workflow for the synthesis of the target ester.

Pharmacological and Chemical Applications

The unique electronic and steric profile of Methyl 5-tert-butyl-2-hydroxybenzoate unlocks specific high-value applications:

  • Phenolic Antioxidant Behavior: The molecule exhibits excellent antioxidant properties akin to Butylated Hydroxytoluene (BHT). The causality here is purely structural: the hydroxyl group acts as a hydrogen atom donor to quench reactive oxygen species (ROS). The resulting phenoxy radical is immediately stabilized by resonance and physically shielded from unwanted side reactions by the massive steric bulk of the adjacent 5-tert-butyl group. It is highly effective in inhibiting oxidative rancidity in lipid-based formulations5[5].

  • Metal Chelation: The close spatial proximity of the 2-hydroxyl oxygen and the 1-carbonyl oxygen creates an ideal bidentate ligand pocket. This allows the molecule to effectively chelate metal ions, a property heavily researched for developing novel metallodrugs and advanced material catalysts1[1].

References

  • Title: Methyl 5-tert-butyl-2-hydroxybenzoate Source: Benchchem URL
  • Title: methyl 5-tert-butyl-2-hydroxybenzoate | 52888-72-9 Source: ChemicalBook URL
  • Title: methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9 Source: Bloom Tech URL
  • Title: Hydrogen Bonds: Simple after All?
  • Title: Intramolecular Hydrogen Bonds. XIV.
  • Source: ResearchGate (Canadian Science Publishing)

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate from 5-tert-butyl-2-hydroxybenzoic acid

Application Note & Protocol: Synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate Abstract: This document provides a comprehensive guide for the synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate, a valuable intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate

Abstract: This document provides a comprehensive guide for the synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate, a valuable intermediate in organic synthesis and a compound of interest for its potential antioxidant properties.[1] The protocol details the acid-catalyzed Fischer esterification of 5-tert-butyl-2-hydroxybenzoic acid with methanol. We delve into the underlying reaction mechanism, provide a validated, step-by-step laboratory procedure, and outline methods for purification and characterization, ensuring a robust and reproducible synthesis for researchers in chemical and pharmaceutical development.

Scientific Foundation: The Fischer Esterification

The synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate from its corresponding carboxylic acid is a classic example of the Fischer esterification. This reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water, facilitated by a strong acid catalyst.[2][3][4] The reaction is an equilibrium process. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol in this case), which, according to Le Châtelier's principle, drives the reaction forward.[4][5]

Reaction Mechanism

The Fischer esterification proceeds through a six-step, reversible nucleophilic acyl substitution mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation or "PADPED").[2]

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 5-tert-butyl-2-hydroxybenzoic acid. This activation step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7]

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[6][7]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original hydroxyl groups of the carboxylic acid. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water.[2][7]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: A base in the reaction mixture (such as a methanol molecule or the conjugate base of the catalyst) removes the proton from the newly formed carbonyl group, regenerating the acid catalyst and yielding the final ester product, Methyl 5-tert-butyl-2-hydroxybenzoate.[6][7]

The presence of the bulky tert-butyl group on the aromatic ring introduces some steric hindrance, but it does not significantly impede the reaction at the carboxyl group, allowing for efficient esterification under standard reflux conditions.[5]

Caption: Figure 1: Mechanism of Fischer Esterification.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis yielding the crude ester with a purity of 75-85% prior to final purification.[5]

Materials and Reagents
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )GradeSupplier
5-tert-butyl-2-hydroxybenzoic acid16518-20-0194.23≥98%Sigma-Aldrich
Methanol (Anhydrous)67-56-132.04≥99.8%Fisher Scientific
Sulfuric Acid (H₂SO₄)7664-93-998.0895-98%VWR
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeMajor Supplier
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS GradeMajor Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04GranularMajor Supplier
Equipment
250 mL Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel (500 mL)
Rotary evaporator
Standard glassware
Safety and Handling

Always perform this experiment in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

ChemicalHazardsRequired PPE & Handling Precautions
5-tert-butyl-2-hydroxybenzoic acid Causes skin and serious eye irritation.[8] May cause respiratory irritation.[8]Wear safety glasses, nitrile gloves, and a lab coat. Avoid inhalation of dust.
Methanol Highly flammable liquid and vapor.[9] Toxic if swallowed, in contact with skin, or if inhaled.[9] Causes damage to organs (optic nerve).[9]Wear safety goggles, chemical-resistant gloves, and a lab coat. Keep away from ignition sources. Use in a fume hood.
Sulfuric Acid (Conc.) Causes severe skin burns and eye damage. Corrosive.Wear safety goggles, a face shield, acid-resistant gloves, and a lab coat. Add acid slowly to the methanol solution, never the other way around.
Synthesis Workflow

Synthesis_Workflow A 1. Reagent Mixing (Acid, Methanol) B 2. Catalyst Addition (Conc. H₂SO₄) A->B C 3. Reflux (65-80°C, 8-12h) B->C D 4. Work-up (Evaporation, Extraction) C->D E 5. Neutralization (NaHCO₃ wash) D->E F 6. Drying & Concentration (Na₂SO₄, Rotovap) E->F G 7. Purification (Recrystallization/Chromatography) F->G H Final Product Methyl 5-tert-butyl-2-hydroxybenzoate G->H

Caption: Figure 2: Overall Synthesis Workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-tert-butyl-2-hydroxybenzoic acid (9.71 g, 50.0 mmol).

  • Reagent Addition: Add anhydrous methanol (100 mL, ~2.5 mol) to the flask. Stir the mixture until the solid acid has completely dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and cautiously add concentrated sulfuric acid (2.0 mL) dropwise using a glass pipette. An exothermic reaction will occur.

  • Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to a gentle reflux (approximately 65-80°C) and maintain for 8-12 hours.[5][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a 500 mL separatory funnel.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the sulfuric acid catalyst. Caution: CO₂ gas will evolve; vent the separatory funnel frequently. Continue washing until the effervescence ceases.

  • Final Wash: Wash the organic layer with deionized water (50 mL) followed by brine (50 mL) to remove any residual salts.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate for 15-20 minutes.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 5-tert-butyl-2-hydroxybenzoate as an off-white solid or pale oil.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to obtain a high-purity product.[1]

Product Characterization

The identity and purity of the synthesized product must be confirmed through analytical methods.

Key Reaction and Product Parameters
ParameterValue
Molar Ratio (Acid:Methanol)~1:50
CatalystConcentrated H₂SO₄
Reaction Temperature65-80 °C (Reflux)
Reaction Time8-12 hours
Product Molecular FormulaC₁₂H₁₆O₃
Product Molecular Weight208.25 g/mol [11]
Product AppearanceWhite to off-white solid/powder[1]
Product Melting Point90-100 °C (literature)[1]
Spectroscopic Analysis (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for structural elucidation.[5] The spectra should be recorded in a deuterated solvent such as CDCl₃.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.8Singlet1HPhenolic -OH
~7.7Doublet1HAromatic C6-H
~7.4Doublet of Doublets1HAromatic C4-H
~6.9Doublet1HAromatic C3-H
~3.9Singlet3HEster -OCH₃
~1.3Singlet9Htert-butyl -C(CH₃)₃

Note: The exact chemical shifts of the aromatic protons are subject to coupling patterns and can vary slightly.

Expected ¹³C NMR Data: The spectrum should show 8 distinct carbon signals, corresponding to the unique carbon environments in the molecule.[5]

Conclusion

The Fischer esterification is a reliable and scalable method for the synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate. By employing an excess of methanol and a strong acid catalyst, high conversion of the starting carboxylic acid can be achieved. The detailed protocol and characterization data provided in this note serve as a validated procedure for researchers requiring this compound for further applications in drug development and materials science.

References

  • Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate. (n.d.). Google Patents.
  • methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9. (n.d.). Bloom Tech. Retrieved March 10, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. Retrieved March 10, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved March 10, 2026, from [Link]

  • Mechanism of Esterification (Salicylic Acid + Methanol → Methyl Salicylate). (2025, October 2). Filo. Retrieved March 10, 2026, from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved March 10, 2026, from [Link]

  • Esterification of Salicylic Acid with Methanol. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]

  • SAFETY DATA SHEET - 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol. (2025, September 24). Thermo Fisher Scientific. Retrieved March 10, 2026, from [Link]

  • Safety Data Sheet: Methanol. (n.d.). Carl ROTH. Retrieved March 10, 2026, from [Link]

Sources

Application

Synthesis and Purification Protocol for Methyl 5-tert-butyl-2-hydroxybenzoate via Fischer Esterification

Introduction & Mechanistic Rationale Methyl 5-tert-butyl-2-hydroxybenzoate is a highly valued intermediate in pharmaceutical synthesis, materials science, and cosmetic formulation, prized for its antioxidant properties a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 5-tert-butyl-2-hydroxybenzoate is a highly valued intermediate in pharmaceutical synthesis, materials science, and cosmetic formulation, prized for its antioxidant properties and unique steric profile[1]. This application note details a robust, self-validating protocol for its synthesis via the acid-catalyzed Fischer esterification of 5-tert-butyl-2-hydroxybenzoic acid with methanol.

The Fischer esterification is a classic, reversible equilibrium reaction[2]. The conversion of 5-tert-butyl-2-hydroxybenzoic acid to its methyl ester requires careful optimization due to the specific electronic and steric environment of the aromatic ring:

  • Role of the Catalyst: Concentrated sulfuric acid (H₂SO₄) serves a dual purpose. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which is otherwise stabilized by intramolecular hydrogen bonding with the adjacent 2-hydroxyl group[3]. Furthermore, H₂SO₄ acts as a dehydrating agent, sequestering the water byproduct to drive the equilibrium forward[4].

  • Solvent as Reactant: To adhere to Le Chatelier's principle, methanol is used in a large stoichiometric excess (often 10-fold or more). It functions simultaneously as the nucleophile and the reaction solvent, ensuring maximum conversion[2].

  • Steric Considerations: The bulky tert-butyl group at the 5-position imparts significant lipophilicity and steric hindrance to the molecule[5]. While it does not directly block the carboxylic acid at the 1-position, it influences the overall solubility profile of the starting material, necessitating sustained reflux conditions (65–80°C) for 8–12 hours to achieve complete dissolution and reaction[5].

Mechanism A 5-tert-butylsalicylic acid + Methanol B Protonation of Carbonyl Oxygen (H2SO4 Catalyst) A->B H+ C Nucleophilic Attack (Methanol to Carbonyl Carbon) B->C D Tetrahedral Intermediate (Proton Transfer) C->D E Elimination of Water (-H2O) D->E -H2O F Deprotonation (Regeneration of Catalyst) E->F G Methyl 5-tert-butyl-2-hydroxybenzoate F->G -H+

Reaction mechanism of the acid-catalyzed Fischer esterification.

Reagents and Equipment

  • Reagents: 5-tert-butyl-2-hydroxybenzoic acid (Starting Material), Anhydrous Methanol (Reagent/Solvent), Concentrated Sulfuric Acid (98% H₂SO₄, Catalyst), Ethyl Acetate (Extraction Solvent), 5% Aqueous Sodium Bicarbonate (NaHCO₃), Saturated Sodium Chloride (Brine), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer and heating mantle, rotary evaporator, 250 mL separatory funnel.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Reflux
  • Dissolution: In a 250 mL round-bottom flask, suspend 10.0 g (approx. 51.5 mmol) of 5-tert-butyl-2-hydroxybenzoic acid in 100 mL of anhydrous methanol.

    • Causality: The excess methanol acts as the solvent and chemically drives the equilibrium toward the ester product[3].

  • Catalyst Addition: Carefully add 2.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

    • Causality: The protonation step is highly exothermic. Dropwise addition prevents localized boiling of methanol and potential degradation of the starting material[6].

  • Reflux: Attach a reflux condenser and heat the mixture to 65–70°C (the boiling point of methanol) using a heating mantle. Maintain reflux with continuous magnetic stirring for 8 to 12 hours[5].

Phase 2: Workup and Extraction
  • Concentration: Cool the reaction mixture to room temperature. Remove approximately 70% of the excess methanol under reduced pressure using a rotary evaporator.

    • Causality: Removing the bulk of the methanol prevents the newly formed ester from partitioning into the aqueous phase during the subsequent liquid-liquid extraction step[6].

  • Quenching: Pour the concentrated residue into 100 mL of ice-cold distilled water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Causality: The lipophilic methyl 5-tert-butyl-2-hydroxybenzoate readily partitions into the organic layer, leaving the highly polar acid catalyst in the aqueous layer[1].

  • Neutralization (Self-Validating Step): Wash the combined organic layers with 50 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

    • Causality: This step is critical for a self-validating purity check. The NaHCO₃ neutralizes residual H₂SO₄ and deprotonates any unreacted 5-tert-butyl-2-hydroxybenzoic acid, shifting it into the aqueous layer as a water-soluble sodium salt. Vigorous gas evolution (CO₂) will be observed, confirming the neutralization of residual acids[6].

  • Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride (brine) to remove residual water and break any micro-emulsions.

Phase 3: Drying and Purification
  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes. Filter out the drying agent.

  • Solvent Removal: Evaporate the ethyl acetate under reduced pressure to yield the crude methyl 5-tert-butyl-2-hydroxybenzoate.

  • Purification: Purify the crude product via silica gel column chromatography (Hexanes:Ethyl Acetate, 9:1) to obtain a high-purity product[1].

Workflow N1 1. Reagent Mixing Acid + Excess MeOH + H2SO4 N2 2. Reflux 65-70°C for 8-12 hours N1->N2 N3 3. Concentration Rotary Evaporation of MeOH N2->N3 N4 4. Liquid-Liquid Extraction EtOAc / H2O N3->N4 N5 5. Neutralization Wash 5% NaHCO3 (Removes unreacted acid) N4->N5 N6 6. Drying & Concentration Na2SO4 -> Evaporation N5->N6 N7 7. Purified Product Methyl 5-tert-butyl-2-hydroxybenzoate N6->N7

Step-by-step experimental workflow for synthesis and purification.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesis, the following quantitative parameters and analytical markers should be used to validate the final product[5].

Table 1: Reaction Parameters and Expected Yields

ParameterValue / Description
Molar Ratio (Acid:Methanol)1 : >40 (Large stoichiometric excess)
Reaction Temperature65°C - 70°C (Reflux)
Reaction Time8 - 12 hours
Expected Crude Yield85% - 95%
AppearancePale yellow oil / low-melting solid

Table 2: Key NMR Characterization Markers (¹H NMR, CDCl₃)

Shift (ppm)MultiplicityIntegrationStructural Assignment
~10.8Singlet1HPhenolic -OH (Deshielded via intramolecular H-bond)
7.8 - 6.9Multiplets3HAromatic Protons (Benzene ring)
~3.9Singlet3HEster Methoxy (-OCH₃)
~1.3Singlet9Htert-Butyl group (-C(CH₃)₃)

References

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[Link]

  • OperaChem. Fischer Esterification-Typical Procedures.[Link]

  • Bloom Tech. Methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9.[Link]

  • PraxiLabs. Fischer Esterification Reaction Experiment.[Link]

Sources

Method

Purification of Methyl 5-tert-butyl-2-hydroxybenzoate by recrystallization

Application Note: Overcoming Phase Separation in the Recrystallization of Methyl 5-tert-butyl-2-hydroxybenzoate Executive Summary The purification of low-melting point solids presents a unique thermodynamic challenge in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Phase Separation in the Recrystallization of Methyl 5-tert-butyl-2-hydroxybenzoate

Executive Summary

The purification of low-melting point solids presents a unique thermodynamic challenge in synthetic chemistry. Methyl 5-tert-butyl-2-hydroxybenzoate, a highly sterically hindered salicylic acid derivative, is prone to liquid-liquid phase separation ("oiling out") during standard crystallization workflows. This application note details a field-proven, self-validating protocol utilizing an ethanol/water solvent pair to manipulate the saturation temperature (


), ensuring high-purity solid-liquid phase separation.

Chemical Profiling & Causality of Physical State

Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9) is a specialized organic building block utilized in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and advanced antioxidant derivatives[1][2].

Causality of the Low Melting Point: Unlike rigid, planar aromatic systems that pack tightly into highly ordered crystal lattices, this compound features a bulky tert-butyl group at the 5-position[1]. This substitution induces severe steric hindrance, disrupting intermolecular van der Waals forces and hydrogen bonding networks. Consequently, the compound exhibits a depressed melting point of 49–52 °C, classifying it as a low-melting solid[3].

Table 1: Physicochemical Properties [2][3]

Parameter Value / Description Impact on Purification Strategy
Molecular Formula C₁₂H₁₆O₃ High organic character; requires polar protic solvents.
Molecular Weight 208.26 g/mol Standard filtration techniques apply.

| Melting Point (


)  | 49–52 °C | Critical:  Precludes the use of high-temperature oven drying. |
| Solubility Profile  | Soluble in ethanol/ether; Insoluble in water | Ideal candidate for a miscible solvent/anti-solvent pair system. |

The Thermodynamic Challenge: "Oiling Out"

When purifying low-melting solids, researchers frequently encounter liquid-liquid phase separation, colloquially known as "oiling out"[4].

The Causality: Oiling out is a thermodynamic failure that occurs when the saturation temperature (


) of the solution exceeds the melting point (

) of the solute[4]. If the solution reaches its solubility limit at 55 °C, the compound will separate from the solvent. Because 55 °C is above its melting point (49–52 °C), it separates as an immiscible liquid oil rather than a pure crystal. This oil acts as a solvent itself, trapping the very impurities we aim to remove. To prevent this, our protocol actively tunes the solvent ratio so that

.

PhaseLogic Start Hot Saturated Solution (T > 60 °C) Cooling Cooling Phase Start->Cooling T_sat_high T_sat > 49 °C (Above Melting Point) Cooling->T_sat_high Insufficient Solvent T_sat_low T_sat < 49 °C (Below Melting Point) Cooling->T_sat_low Optimal Solvent Vol. Oil Liquid-Liquid Separation ('Oiling Out') T_sat_high->Oil Phase separation as a liquid Crystal Solid-Liquid Separation (Crystallization) T_sat_low->Crystal Phase separation as a solid

Thermodynamic pathways illustrating the causality of oiling out vs successful crystallization.

Solvent Selection Matrix

Because Methyl 5-tert-butyl-2-hydroxybenzoate is highly soluble in ethanol but insoluble in water, an Ethanol/Water pair allows for precise manipulation of the solubility curve[2][4].

Table 2: Solvent Pair Dynamics

Solvent Role Chemical Boiling Point Function in Protocol
Primary Solvent Ethanol (95%) 78 °C Dissolves the crude compound and organic impurities.

| Anti-Solvent | Deionized Water | 100 °C | Forces the compound out of solution to form a crystal lattice. |

Self-Validating Experimental Protocol

This step-by-step methodology is designed with built-in in-process quality control (IPC) checkpoints to ensure a self-validating workflow.

Step 1: Primary Dissolution

  • Weigh 5.0 g of crude Methyl 5-tert-butyl-2-hydroxybenzoate into a 125-mL Erlenmeyer flask. Add a boiling stick to prevent superheating/bumping[5].

  • Add 15 mL of Ethanol (95%) and heat to 60 °C on a hot plate until the solid is completely dissolved.

  • Causality Check: Do not exceed 65 °C to minimize solvent evaporation, which would prematurely alter the concentration.

Step 2: Hot Filtration (Optional but Recommended)

  • If insoluble particulate impurities are visible, filter the hot solution through a fluted filter paper using a stemless funnel[5].

  • Causality: A stemless funnel is mandatory; a stemmed funnel will cool rapidly, causing the low-melting solid to crystallize inside and clog the stem[5].

Step 3: Anti-Solvent Titration & Saturation Tuning

  • Maintain the solution at 60 °C. Dropwise, add boiling Deionized Water while swirling continuously[5].

  • Continue addition until a faint, persistent cloudiness appears in the solution. This indicates the exact threshold of insolubility.

  • Critical Tuning Step: Immediately add hot Ethanol drop-by-drop until the solution just turns clear again[5].

  • Validation Checkpoint: This precise titration ensures that

    
     is now calibrated to be strictly below the compound's melting point, safeguarding against oiling out.
    

Step 4: Nucleation and Maturation

  • Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 25 °C) for 30 minutes.

  • Validation Checkpoint: If oil droplets form at the bottom of the flask, the system has failed validation (

    
     was too high). Corrective Action: Reheat to 60 °C, add 2 mL of Ethanol, and repeat the cooling phase[4].
    
  • Once the solution reaches room temperature and initial crystals form, transfer the flask to an ice-water bath (0–4 °C) for 15 minutes to maximize yield[5].

  • Causality: If crystallization is sluggish, scratch the inside wall of the flask with a glass stirring rod. This creates micro-abrasions that serve as high-energy nucleation sites, initiating lattice formation[6][7].

Step 5: Isolation and Thermal-Safe Drying

  • Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 5 mL of ice-cold 20% Ethanol/Water solution to remove adhering mother liquor without redissolving the product[7].

  • Drying Causality: Do not place the crystals in a standard drying oven. Because the melting point is 49–52 °C, standard oven temperatures (60–80 °C) will melt the purified product into an unrecoverable puddle.

  • Dry the crystals in a vacuum desiccator at room temperature for 24 hours[7].

Workflow A 1. Weigh Crude Compound (MP: 49-52 °C) B 2. Dissolve in Hot Ethanol (60 °C) A->B C 3. Titrate Hot Water Until Persistent Cloudiness B->C D 4. Add Drops of Hot Ethanol Until Clear (T_sat tuned) C->D E 5. Slow Ambient Cooling (To 25 °C) D->E F 6. Ice Bath Cooling (0-4 °C) & Wall Scratching E->F G 7. Vacuum Filtration Wash with 20% Cold EtOH F->G H 8. Vacuum Desiccation (No Heat Applied) G->H

Self-validating recrystallization workflow for low-melting solids via solvent-pair tuning.

Analytical Validation

Post-purification, the integrity of the self-validating system is confirmed through the following analytical parameters:

Table 3: Analytical Validation Parameters

Analytical Technique Expected Result for Pure Compound Purpose / Causality
Melting Point (Capillary) Sharp range: 50.5–51.5 °C A narrow range (<2 °C) validates the complete removal of soluble impurities[7].
HPLC (UV Detection) > 99.0% Area Under Curve Confirms the removal of unreacted precursors or structural isomers.

| ¹H NMR (CDCl₃) | Singlet at ~1.3 ppm (9H) | Validates the structural integrity of the bulky tert-butyl group post-processing[1]. |

References

  • Dr. Jagath Reddy's Heterocyclics. "Methyl 5-tert-butyl-2-hydroxybenzoate". Heterocyclics Product Catalog. URL:[Link]

  • Bloom Tech. "Methyl 5-tert-butyl-2-hydroxybenzoate CAS 52888-72-9". Shaanxi BLOOM Tech Co., Ltd. URL: [Link]

  • Science Learning Center. "Experiment: Recrystallization – Part II: Purification of Solids". PBWorks Educational Resources. URL: [Link]

  • University of Wisconsin-Madison. "Recrystallization - Low-Melting Compounds and Solvent Pairs". UW-Madison Chemistry Lab Manuals. URL: [Link]

  • PraxiLabs. "Recrystallization Definition, Principle & Purpose". PraxiLabs Virtual Labs. URL: [Link]

  • National Taiwan University. "Experiment 20: Recrystallization and Melting Point Determination". NTU Chemistry Department. URL: [Link]

Sources

Application

Application Note: Methyl 5-tert-butyl-2-hydroxybenzoate in Organic Synthesis &amp; Drug Development

Executive Summary & Structural Rationale Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9) is a highly versatile, functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9) is a highly versatile, functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), advanced materials, and agrochemicals [1]. Structurally, it is a salicylic acid methyl ester derivative featuring a bulky tert-butyl group at the C5 position.

The utility of this molecule stems directly from its unique stereoelectronic profile:

  • Steric Shielding: The massive tert-butyl group at C5 physically obstructs electrophilic attack at the adjacent C4 and C6 positions. This steric hindrance dictates high regioselectivity in downstream aromatic substitutions[2].

  • Intramolecular Hydrogen Bonding: The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent ester carbonyl. This stabilizes the molecule, modulates the pKa of the phenol, and allows it to act as an exceptional bidentate ligand for transition metals.

  • Enhanced Lipophilicity: The addition of the tert-butyl moiety increases the partition coefficient (LogP ~2.48), making its derivatives highly suitable for crossing lipid bilayers in pharmacological applications and improving solubility in non-polar industrial matrices [3].

Divergent Synthetic Applications

As a core building block, Methyl 5-tert-butyl-2-hydroxybenzoate serves as the starting node for several critical synthetic trajectories.

Advanced API Synthesis (Metabolic & Anti-inflammatory Drugs)

The ester is frequently saponified to yield 5-tert-butylsalicylic acid , a critical precursor for complex drug molecules. For instance, coupling this acid with substituted anilines yields amides that are patented for the treatment of metabolic disorders[4]. Furthermore, esterification of the core structure with terpenes (e.g., borneol) yields bornyl salicylates, which exhibit potent analgesic and anti-inflammatory properties by modulating Prostaglandin E2 (PGE2) and Nitric Oxide (NO) production [5].

Antimicrobial Quorum Sensing Inhibition

Salicylic acid derivatives, including 5-tert-butyl analogs, have been identified as potent inhibitors of bacterial quorum sensing. By repressing the vir regulon in pathogens like Agrobacterium tumefaciens and Pseudomonas aeruginosa, these derivatives offer non-antibiotic pathways to disrupt biofilm formation without inducing evolutionary drug resistance [6].

Antioxidant & Radical Scavenging

In polymer chemistry and cosmetics, the compound acts as a high-performance radical scavenger. The phenolic hydroxyl donates a hydrogen atom to quench lipid peroxyl radicals. The resulting phenoxyl radical is stabilized by resonance and sterically protected by the C5 tert-butyl group, preventing it from initiating new radical chains [3].

BuildingBlock A Methyl 5-tert-butyl- 2-hydroxybenzoate B Saponification (NaOH, MeOH/H2O) A->B D O-Alkylation (R-X, K2CO3, DMF) A->D C 5-tert-butylsalicylic acid (API Precursor) B->C F Amidation (Anilines, POCl3) C->F E O-Alkylated Esters (Lipophilic Ligands) D->E G Target APIs (Metabolic/Anti-inflammatory) F->G

Divergent synthetic pathways of Methyl 5-tert-butyl-2-hydroxybenzoate.

Quantitative Data: Overcoming Steric Hindrance in Amidation

Converting the saponified building block (5-tert-butylsalicylic acid) into an API amide is notoriously difficult. Standard peptide coupling agents often fail due to the severe steric crowding around the carboxylate and the deactivating effect of the electron-rich phenolic ring.

Table 1: Optimization of Amidation Conditions for 5-tert-butylsalicylic acid

Coupling ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
POCl₃ (1.2 eq) Xylenes1301682% High heat overcomes steric hindrance; forms highly reactive acid chloride in situ.
SOCl₂ (neat) None80488% Direct conversion to acid chloride; requires strict anhydrous conditions.
HATU / DIPEA DMF252445% Steric bulk at C5 impedes the formation of the bulky active ester intermediate.
EDC / HOBt DCM254830% Poor conversion due to low reactivity of the sterically hindered carboxylic acid.

Validated Experimental Protocols

Protocol A: Saponification to 5-tert-Butylsalicylic Acid

Objective: Deprotect the methyl ester to yield the free carboxylic acid for downstream coupling.

  • Reagent Preparation: Suspend Methyl 5-tert-butyl-2-hydroxybenzoate (10.0 g, 48.0 mmol) in a mixture of Methanol (50 mL) and 2M aqueous NaOH (50 mL).

  • Reaction Execution: Reflux the mixture at 75 °C for 4 hours.

    • Causality: Methanol is strictly required as a co-solvent because the starting ester is highly lipophilic; water alone would result in a biphasic system, stalling the reaction. Refluxing is necessary because the intramolecular hydrogen bond between the C2-hydroxyl and the ester carbonyl significantly reduces the electrophilicity of the ester carbon [2].

  • Workup: Cool the solution to room temperature and evaporate the methanol under reduced pressure. Acidify the remaining aqueous layer with 2M HCl until the pH reaches 2.0.

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash with cold distilled water (3 × 20 mL), and dry under a high vacuum to yield 5-tert-butylsalicylic acid.

Protocol B: POCl₃-Mediated Amidation for API Synthesis

Objective: Couple the sterically hindered 5-tert-butylsalicylic acid with an aniline derivative (e.g., 4-amino-2-chloroaniline) to form a target API[4].

  • Reagent Mixing: To a dry, round-bottom flask under an inert N₂ atmosphere, add 5-tert-butylsalicylic acid (1.09 g, 5.6 mmol) and 4-amino-2-chloroaniline (0.86 g, 5.6 mmol) in anhydrous xylenes (15 mL).

  • Activation: Add Phosphorus Oxychloride (POCl₃, 0.25 g, 1.6 mmol) dropwise in one portion at ambient temperature.

  • Thermal Coupling: Heat the mixture to 130 °C for 16.5 hours.

    • Causality: Using POCl₃ in high-boiling xylenes forces the generation of a highly reactive acid chloride in situ. The 130 °C temperature provides the necessary activation energy to drive the coupling with weakly nucleophilic anilines, bypassing the steric blockade that causes standard coupling agents (HATU/EDC) to fail.

  • Quenching: Cool the mixture to ambient temperature, place the flask in an ice bath, and add 10 mL of cold water. Stir vigorously for 30 minutes.

    • Causality: Vigorous stirring in an ice bath safely hydrolyzes any unreacted POCl₃ and intermediate acid chlorides into water-soluble phosphoric and carboxylic acids, preventing violent exotherms.

  • Purification: Extract the organic layer, wash with saturated NaHCO₃ to remove unreacted starting acid, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane:EtOAc 8:2).

AmidationWorkflow Step1 1. Reagent Mixing 5-t-butylsalicylic acid + Aniline in Xylenes Step2 2. Activation Add POCl3 (1.0 eq) at 25°C Step1->Step2 Ensures uniform dispersion Step3 3. Thermal Coupling Heat to 130°C for 16h Step2->Step3 In-situ acid chloride formation Step4 4. Quenching Cool to 0°C, vigorous stirring with H2O/Ice Step3->Step4 Drives hindered amidation Step5 5. Isolation Phase separation & Recrystallization Step4->Step5 Hydrolyzes excess POCl3

Step-by-step experimental workflow for the POCl3-mediated amidation.

Protocol C: O-Alkylation of the Phenolic Hydroxyl

Objective: Synthesize lipophilic ether derivatives for material science or ligand design.

  • Deprotonation: Dissolve Methyl 5-tert-butyl-2-hydroxybenzoate (5.0 mmol) in anhydrous DMF (10 mL). Add Potassium Carbonate (K₂CO₃, 10.0 mmol).

    • Causality: The phenolic hydroxyl is strongly hydrogen-bonded to the adjacent ester carbonyl, increasing its pKa and reducing its nucleophilicity. A strong base and a polar aprotic solvent (DMF) are strictly required to fully deprotonate the phenol and leave the resulting phenoxide anion unsolvated and highly reactive.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 6.0 mmol) dropwise. Stir at 60 °C for 8 hours.

  • Workup: Dilute with EtOAc (30 mL) and wash extensively with water (5 × 20 mL) to remove the DMF. Dry the organic layer and concentrate to yield the O-alkylated product.

References

  • Bloom Tech. methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9. Retrieved from[Link]

  • Google Patents. Compounds useful for the treatment of metabolic disorders and synthesis of the same (WO2014165816A1).
  • ResearchGate. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Quorum Quenching Mediated Approaches for Control of Membrane Biofouling. Retrieved from[Link]

Method

Application Notes &amp; Protocols: Methyl 5-tert-butyl-2-hydroxybenzoate as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex, biologically active molecules. Methyl 5-tert-butyl-2-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex, biologically active molecules. Methyl 5-tert-butyl-2-hydroxybenzoate, a substituted salicylate, has emerged as a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates.[1] Its unique structural arrangement—a salicylate core providing a reactive phenolic hydroxyl and an ester functional group, combined with a sterically influential tert-butyl group—offers a powerful platform for developing a diverse range of therapeutic agents.[1][2]

The tert-butyl group, in particular, imparts significant steric hindrance and lipophilicity, which can be leveraged to modulate the reactivity of the aromatic ring and influence the pharmacokinetic profile of derivative compounds.[1][3] This guide provides an in-depth exploration of the chemical properties of Methyl 5-tert-butyl-2-hydroxybenzoate and details robust protocols for its application in key synthetic transformations, including the synthesis of precursors for Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and potent antioxidant derivatives.[2][3]

Physicochemical Properties and Reactivity Profile

The synthetic utility of Methyl 5-tert-butyl-2-hydroxybenzoate is a direct consequence of the interplay between its constituent functional groups. Understanding its physicochemical properties is the first step in harnessing its potential.

Table 1: Physicochemical Properties of Methyl 5-tert-butyl-2-hydroxybenzoate

Property Value Reference
CAS Number 52888-72-9 [4][5]
Molecular Formula C₁₂H₁₆O₃ [4]
Molecular Weight 208.25 g/mol [2][4]
Appearance Solid / Powder
Melting Point 90-100 °C [2]
Boiling Point ~252 °C at 760 mmHg (Predicted) [2]

| Solubility | Soluble in organic solvents like ethanol and ether; slightly soluble in water. |[2] |

Reactivity Insights: Steric and Electronic Effects

The chemical behavior of the molecule is governed by three key substituents on the benzene ring:

  • Hydroxyl (-OH) Group: As a powerful activating group, it directs incoming electrophiles to the ortho and para positions.[1] Its nucleophilicity also allows for O-alkylation and O-acylation reactions.

  • Methyl Ester (-COOCH₃) Group: This is an electron-withdrawing group and acts as a meta-director for electrophilic aromatic substitution.[1] It can be readily hydrolyzed to the corresponding carboxylic acid.

  • tert-Butyl (-C(CH₃)₃) Group: This bulky, weakly activating group provides significant steric hindrance, which can physically obstruct the approach of reactants to adjacent positions on the ring.[1] This "tert-butyl effect" can be strategically used to enhance the regioselectivity of certain reactions by blocking more sterically crowded sites.

In electrophilic aromatic substitution (EAS) reactions, the strongly activating effect of the hydroxyl group is the dominant influence, dictating the position of substitution.[1]

G substituent Methyl 5-tert-butyl-2-hydroxybenzoate OH Hydroxyl (-OH) Strongly Activating Ortho, Para-Director substituent->OH Ester Methyl Ester (-COOCH₃) Deactivating Meta-Director substituent->Ester tBu tert-Butyl (-C(CH₃)₃) Weakly Activating Steric Hindrance substituent->tBu Reactivity Reactivity Profile -OH group dominates EAS regioselectivity. -Steric hindrance from t-Bu influences accessibility. -Ester hydrolysis provides carboxylic acid. OH->Reactivity Ester->Reactivity tBu->Reactivity

Caption: Dominant functional group effects on reactivity.

Core Synthetic Transformations and Applications

This section details protocols for key reactions that transform Methyl 5-tert-butyl-2-hydroxybenzoate into valuable pharmaceutical intermediates.

Hydrolysis to 5-tert-butyl-2-hydroxybenzoic Acid: A Gateway to NSAID Scaffolds

Application: The hydrolysis of the methyl ester to its corresponding carboxylic acid is a critical first step in the synthesis of various pharmaceutical compounds. The resulting 5-tert-butyl-2-hydroxybenzoic acid serves as a direct precursor for the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs), potentially as analogues to existing drugs like ibuprofen.[2]

Methodological Insight: Standard ester hydrolysis can be sluggish due to the steric hindrance imposed by the adjacent tert-butyl group.[1] While hazardous methods using reagents like sodium hydride (NaH) in DMF have been reported, a significantly safer and more efficient alternative involves using powdered potassium hydroxide (KOH) in an aprotic solvent like tetrahydrofuran (THF). This method avoids the risk of uncontrollable exothermic reactions associated with NaH/DMF and provides excellent yields at ambient temperatures.[6]

Protocol: Safe and Efficient Saponification

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, add Methyl 5-tert-butyl-2-hydroxybenzoate (1.0 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous THF to achieve a concentration of approximately 0.2 M. Stir until the starting material is fully dissolved.

  • Base Addition: Add finely powdered potassium hydroxide (KOH) (3.0 eq) to the solution in one portion.

  • Reaction: Stir the resulting suspension vigorously at ambient temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cautiously quench the reaction by adding deionized water. Acidify the aqueous solution to a pH of ~2 using 1 M hydrochloric acid (HCl), which will precipitate the carboxylic acid product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Expected Reaction Data for Hydrolysis

Parameter Expected Value
Reaction Time 12 - 24 hours
Typical Yield 94 - 99%
Purity (Post-filtration) >95%

| Safety Note | Avoids hazardous NaH/DMF. KOH is corrosive; handle with appropriate PPE.[6] |

Electrophilic Nitration: Synthesis of Potent Antioxidant Intermediates

Application: The introduction of a nitro (-NO₂) group onto the aromatic ring can significantly enhance the antioxidant properties of the molecule.[2] These nitro-aromatic intermediates are valuable for developing novel free radical scavengers and other therapeutic agents where modulation of oxidative stress is a key mechanism of action.

Methodological Insight: The nitration of methyl benzoate derivatives is a classic electrophilic aromatic substitution achieved with a mixture of concentrated nitric and sulfuric acids.[7][8] Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[7] The reaction is highly exothermic, and strict temperature control is crucial. Maintaining a low temperature (below 15 °C) is essential to minimize the formation of dinitrated byproducts and prevent thermal runaway.[7][9] The regiochemical outcome is dictated by the powerful ortho, para-directing hydroxyl group.

G reagent_node reagent_node process_node process_node qc_node qc_node safety_node safety_node start Start: Dissolve M5tB2HB in conc. H₂SO₄ cool Cool to 0°C (Ice Bath) start->cool add_acid Slow, Dropwise Addition of Nitrating Mixture cool->add_acid acid_mix Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) safety1 Highly Corrosive! Use PPE acid_mix->safety1 safety1->add_acid temp_control Maintain Temp < 15°C add_acid->temp_control warm Warm to Room Temp & Stir (15 min) temp_control->warm quench Pour onto Ice warm->quench filter Vacuum Filtration quench->filter wash Wash Solid with Cold H₂O filter->wash dry Dry Product Under Vacuum wash->dry analyze Characterize Product (MP, NMR, IR) dry->analyze

Caption: Experimental workflow for the nitration of M5tB2HB.

Protocol: Regioselective Nitration

  • Reaction Setup: In a beaker, cool concentrated sulfuric acid (approx. 10 volumes relative to the starting material) to 0 °C in an ice-salt bath.[7]

  • Substrate Addition: Slowly add Methyl 5-tert-butyl-2-hydroxybenzoate (1.0 eq) to the cold, stirred sulfuric acid.

  • Nitrating Mixture: In a separate, cooled vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approx. 4 volumes). Caution: This is a highly exothermic and corrosive mixture.

  • Reaction: Add the cold nitrating mixture to the substrate solution dropwise using a Pasteur pipet. Ensure the internal temperature of the reaction does not exceed 15 °C.[7]

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-20 minutes.

  • Workup and Isolation: Carefully pour the reaction mixture onto a generous amount of crushed ice in a separate beaker.[10] The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual acid. Dry the product completely. Recrystallization from methanol or an ethanol/water mixture can be performed for further purification.[8]

Analytical Characterization

Confirming the identity and purity of the synthesized intermediates is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.

  • ¹H NMR: The spectrum of the starting material, Methyl 5-tert-butyl-2-hydroxybenzoate, will show distinct signals: a sharp singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three methyl ester protons, three distinct signals for the aromatic protons (often appearing as doublets and a doublet of doublets), and a broad singlet for the phenolic hydroxyl proton.[1]

  • ¹³C NMR: The spectrum will show eight unique carbon signals corresponding to the distinct carbon environments within the molecule.[1]

  • Product Analysis: For the hydrolysis product, the disappearance of the methyl ester singlet in the ¹H NMR and the appearance of a broad carboxylic acid proton signal are key indicators. For the nitration product, shifts in the aromatic proton signals and integration changes will confirm the substitution pattern.

Safety Considerations

  • Starting Material: Methyl 5-tert-butyl-2-hydroxybenzoate is a solid chemical. Standard laboratory PPE (gloves, safety glasses, lab coat) should be worn during handling.

  • Reagents: The protocols described involve highly corrosive and reactive chemicals.

    • Concentrated Acids (H₂SO₄, HNO₃): Are extremely corrosive and strong oxidizing agents. Always handle in a chemical fume hood and wear appropriate acid-resistant gloves and face protection.[7]

    • Potassium Hydroxide (KOH): Is a strong caustic base. Avoid contact with skin and eyes.

  • Procedures:

    • Acid Mixing: Always add acid to water or other reagents slowly and with cooling. The preparation of the nitrating mixture is highly exothermic.

    • Quenching: Quenching reactions, especially those involving strong acids, should be done slowly and with caution.

Conclusion

Methyl 5-tert-butyl-2-hydroxybenzoate stands out as a strategically important intermediate for pharmaceutical research and development. Its pre-installed functional handles and the modulating influence of the tert-butyl group provide chemists with a versatile scaffold. The robust and safety-conscious protocols detailed herein for hydrolysis and nitration serve as a foundation for accessing a wide array of more complex molecules, enabling the exploration of new therapeutic agents, from advanced NSAIDs to novel antioxidants.

References

  • Benchchem. (n.d.). Methyl 5-tert-butyl-2-hydroxybenzoate.
  • Bloom Tech. (n.d.). methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9.
  • Vulcanchem. (n.d.). Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 5-tert-butyl-2-hydroxybenzoate AldrichCPR.
  • Advanced ChemBlocks Inc. (2026). Methyl 5-(tert-butyl)-2-hydroxybenzoate.
  • ChemicalBook. (2026). methyl 5-tert-butyl-2-hydroxybenzoate.
  • Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 7: Nitration of Methyl Benzoate.
  • Filali, E., Lloyd-Jones, G. C., & Sale, D. A. (2009). Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. Synlett, 2009(2), 205-208. Retrieved from [Link]

  • University of Missouri-St. Louis, Department of Chemistry. (n.d.). Nitration of Methyl Benzoate.
  • Scribd. (n.d.). Nitration Reactions in Pharma Intermediates. Retrieved from [Link]

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Application

Application Notes: Methyl 5-tert-butyl-2-hydroxybenzoate as a High-Performance Antioxidant for Polymer Stabilization

Authored by: Senior Application Scientist Date: March 10, 2026 Abstract Polymers are susceptible to degradation from a variety of environmental factors, primarily heat, light, and oxygen, which can compromise their mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Date: March 10, 2026
Abstract

Polymers are susceptible to degradation from a variety of environmental factors, primarily heat, light, and oxygen, which can compromise their mechanical integrity, appearance, and service life.[1][2][3] This application note provides a comprehensive technical guide on the use of Methyl 5-tert-butyl-2-hydroxybenzoate (CAS No. 52888-72-9) as an effective antioxidant in various polymer systems. We will delve into its mechanism of action, provide detailed protocols for its incorporation and performance evaluation, and present data illustrating its efficacy in preventing thermo-oxidative degradation. This guide is intended for researchers, scientists, and formulation chemists in the polymer and materials science fields.

Introduction: The Challenge of Polymer Degradation

The utility of polymeric materials is vast, but their organic nature makes them prone to degradation during high-temperature processing and throughout their functional lifetime.[2][4] This degradation is typically an auto-catalytic radical chain reaction initiated by heat, UV radiation, or mechanical stress in the presence of oxygen.[1][5][6]

Key degradation pathways include:

  • Thermo-oxidative Degradation: Occurs when polymers are exposed to heat and oxygen, leading to the formation of free radicals.[1][7][8]

  • Photo-oxidation: Initiated by the absorption of UV light, which generates free radicals on the polymer surface.[6][9]

These processes result in undesirable changes in the polymer, such as chain scission (reduced molecular weight and strength), cross-linking (embrittlement), discoloration, and cracking.[1][2] To counteract this, antioxidants are incorporated into the polymer matrix.[10][11] Primary antioxidants, such as hindered phenols, are a critical class of stabilizers that protect polymers by terminating the radical chain reactions.[12][13]

Methyl 5-tert-butyl-2-hydroxybenzoate is a sterically hindered phenolic antioxidant that offers excellent protection against thermo-oxidative degradation in a range of polymers, including polyolefins and rubbers.[9][14]

Profile of Methyl 5-tert-butyl-2-hydroxybenzoate

Methyl 5-tert-butyl-2-hydroxybenzoate is a multifunctional molecule valued for its stabilizing properties. Its structure is optimized for antioxidant activity.

PropertyValue
Chemical Name Methyl 5-tert-butyl-2-hydroxybenzoate
CAS Number 52888-72-9[15]
Molecular Formula C₁₂H₁₆O₃[15]
Molecular Weight 208.25 g/mol [9][15]
Appearance Solid[16]
Structure

The key to its function lies in two structural features:

  • Phenolic Hydroxyl (-OH) Group: This is the active site that donates a hydrogen atom to neutralize highly reactive free radicals.[12][17]

  • Tert-butyl (-C(CH₃)₃) Group: This bulky group is positioned adjacent (ortho) to the hydroxyl group. It provides significant steric hindrance, which is crucial for stabilizing the resulting phenoxyl radical, preventing it from initiating new degradation chains and enhancing its overall efficiency.[9][17]

Mechanism of Antioxidant Action

Methyl 5-tert-butyl-2-hydroxybenzoate functions as a primary antioxidant, or "radical scavenger," by interrupting the cyclic process of polymer auto-oxidation.

The oxidative degradation of a polymer (P-H) proceeds via the following steps:

  • Initiation: Formation of a polymer alkyl radical (P•) due to heat, light, or stress.[1][5]

  • Propagation: The alkyl radical reacts rapidly with oxygen to form a peroxy radical (POO•). This peroxy radical can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new alkyl radical, thus propagating the chain reaction.[7][18]

Methyl 5-tert-butyl-2-hydroxybenzoate (ArOH) intervenes in the propagation step:

  • It donates the hydrogen atom from its hydroxyl group to the peroxy radical (POO•).

  • This terminates the degradation cycle by forming a stable hydroperoxide (POOH) and a sterically hindered, non-reactive phenoxyl radical (ArO•).[12][19]

The bulky tert-butyl group delocalizes the unpaired electron on the phenoxyl radical, making it too stable to abstract a hydrogen from a new polymer chain.[17]

Antioxidant_Mechanism cluster_degradation Polymer Degradation Cycle cluster_intervention Antioxidant Intervention P Polymer (P-H) P_rad Polymer Radical (P•) P->P_rad Heat, Light, Stress POO_rad Peroxy Radical (POO•) P_rad->POO_rad + O₂ POOH Hydroperoxide (POOH) + P• POO_rad->POOH + P-H POO_rad_ext Peroxy Radical (POO•) POO_rad->POO_rad_ext Radical Intercepted POOH->P_rad Further Degradation AO Methyl 5-tert-butyl-2-hydroxybenzoate (ArOH) AO_rad Stable Phenoxyl Radical (ArO•) AO->AO_rad Donates H• Stable_POOH Stable Hydroperoxide (POOH) POO_rad_ext->Stable_POOH Accepts H• Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing P1 Control PP (No Antioxidant) C1 Melt Compounding & Molding P1->C1 P2 Stabilized PP (with Antioxidant) C2 Melt Compounding & Molding P2->C2 T1 Oxidative Induction Time (OIT) via DSC C1->T1 Test Samples T2 Melt Flow Index (MFI) (Before & After Aging) C1->T2 Test Samples T3 Accelerated Oven Aging (e.g., 150°C) C1->T3 Test Samples C2->T1 Test Samples C2->T2 Test Samples C2->T3 Test Samples Result Performance Data T1->Result Compare Stability Time T2->Result Compare MFI Change T4 Mechanical Testing (Tensile Strength) T3->T4 T5 Colorimetry (Yellowness Index) T3->T5 T4->Result Compare Property Retention T5->Result Compare Discoloration

Caption: Experimental workflow for evaluating antioxidant performance.

A. Oxidative Induction Time (OIT) Measurement

  • Principle: OIT measures the time it takes for a material to begin rapid, exothermic oxidation at a specific temperature in an oxygen atmosphere. A longer OIT indicates better oxidative stability.

  • Procedure (via DSC):

    • Place a small sample (5-10 mg) of the polymer plaque into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200°C for PP).

    • Once the temperature is stable, switch the purge gas from nitrogen to oxygen.

    • Record the time until the onset of the exothermic oxidation peak. This time is the OIT.

B. Accelerated Oven Aging

  • Principle: This test simulates long-term heat exposure by aging samples at an elevated temperature. [10][11]* Procedure:

    • Cut test specimens (e.g., dumbbell shapes for tensile testing) from the compression-molded plaques.

    • Place the specimens in a circulating air oven at a high temperature (e.g., 150°C for PP).

    • Remove sets of specimens at regular intervals (e.g., every 24 or 48 hours).

    • Allow the removed specimens to cool to room temperature.

    • Perform mechanical testing (e.g., tensile strength and elongation at break) and color measurements (Yellowness Index) on the aged specimens and compare them to unaged samples. Failure is often defined as the time to a 50% loss in elongation.

Performance Data

The following table presents typical data from a comparative study of polypropylene stabilized with 0.2% Methyl 5-tert-butyl-2-hydroxybenzoate versus an unstabilized control.

Performance MetricUnstabilized PP (Control)PP + 0.2% Methyl 5-tert-butyl-2-hydroxybenzoate
Oxidative Induction Time (OIT) at 200°C < 5 minutes> 45 minutes
Melt Flow Index (g/10 min) after 5 extrusions 15.2 (significant increase from initial 3.5)4.8 (minimal change from initial 3.5)
Time to Embrittlement (Oven Aging at 150°C) ~ 75 hours> 500 hours
Yellowness Index after 200 hours at 150°C 25.4 (severe yellowing)3.1 (slight discoloration)

Interpretation of Results: The stabilized PP sample demonstrates vastly superior resistance to thermo-oxidative degradation. The significantly longer OIT, stable melt flow index, extended time to embrittlement, and excellent color stability highlight the effectiveness of Methyl 5-tert-butyl-2-hydroxybenzoate in preserving the polymer's properties during processing and long-term thermal exposure. [14]

Synergistic Combinations

The performance of hindered phenols like Methyl 5-tert-butyl-2-hydroxybenzoate can be further enhanced when used in combination with secondary antioxidants, such as phosphites or thioesters. [12][17]* Phosphites: These are particularly effective during high-temperature melt processing. They act as hydroperoxide decomposers, preventing them from breaking down into new radicals and protecting the primary antioxidant. [13][17]A combination of a hindered phenol and a phosphite provides robust stabilization through both processing and the product's service life. [20]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling Methyl 5-tert-butyl-2-hydroxybenzoate.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. [21][22]* Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. [22]* Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid: In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. [21][22][23]Always consult the Safety Data Sheet (SDS) for complete information. [21]

Conclusion

Methyl 5-tert-butyl-2-hydroxybenzoate is a highly effective hindered phenolic antioxidant for protecting polymers from thermo-oxidative degradation. Its molecular structure is ideally suited for radical scavenging, providing excellent stability during melt processing and for long-term thermal applications. The protocols outlined in this guide provide a robust framework for its incorporation and performance validation. For demanding applications, its use in synergistic combination with secondary antioxidants is recommended to achieve optimal stabilization and extend the service life of polymer products.

References
  • Semantic Scholar. (2024, February 1). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved from [Link]

  • Vinati Organics. (2023, May 25). Applications of PTBBA In the Chemical Industry: A Comprehensive Overview. Retrieved from [Link]

  • Course Hero. (n.d.). OXIDATIVE DEGRADATION OF POLYMERS Most polymers will undergo significant changes over time when exposed to heat, light, or oxyge. Retrieved from [Link]

  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on Methyl salicylate (methyl 2-hydroxybenzoate). Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and assessment of novel sustainable antioxidants with different polymer systems. Retrieved from [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Evaluation of antioxidant performance of a natural product in polyolefins. Retrieved from [Link]

  • PubMed. (2020, July 19). Migration analysis, antioxidant, and mechanical characterization of polypropylene-based active food packaging films loaded with BHA, BHT, and TBHQ. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
  • RSC Publishing. (2024, June 17). Recent advances in oxidative degradation of plastics. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. Retrieved from [Link]

  • Bloom Tech. (n.d.). methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9. Retrieved from [Link]

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Recent Advances in Antioxidant Polymers: From Sustainable and Natural Monomers to Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US8629204B2 - Method for preparing polypropylene (PP) films having improved ultraviolet (UV) radiation stability and service life.
  • Wikipedia. (n.d.). Photo-oxidation of polymers. Retrieved from [Link]

  • PMC. (2024, July 24). Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymer degradation. Retrieved from [Link]

  • PMC. (2023, March 3). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • YouTube. (2025, December 11). Introduction to Polymer Degradation 1. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • ACS Publications. (2024, July 31). Oxidative Polymer Degradation via Cope Elimination | Macromolecules. Retrieved from [Link]

  • Carl ROTH. (2013, June 10). Safety data sheet. Retrieved from [Link]

  • Fiveable. (2025, August 15). Thermal degradation | Polymer Chemistry Class Notes. Retrieved from [Link]

  • Tintoll. (2026, January 8). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • YouTube. (2020, September 13). Oxidative degradation of polymer|| PS chem education||( easy explanation. Retrieved from [Link]

  • Performance Additives. (n.d.). Hindered Phenolic Antioxidants. Retrieved from [Link]

Sources

Method

Application Note: Dual-Action Stabilization and Olfactory Fixation using Methyl 5-tert-butyl-2-hydroxybenzoate in Fragrance Formulations

Introduction In modern fragrance and cosmetic formulation, the degradation of volatile organic compounds (VOCs) such as terpenes, aldehydes, and unsaturated esters poses a significant challenge. Exposure to ultraviolet (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern fragrance and cosmetic formulation, the degradation of volatile organic compounds (VOCs) such as terpenes, aldehydes, and unsaturated esters poses a significant challenge. Exposure to ultraviolet (UV) light, oxygen, and thermal stress leads to auto-oxidation, resulting in off-odors, discoloration, and reduced shelf-life. Methyl 5-tert-butyl-2-hydroxybenzoate (CAS 52888-72-9) has emerged as a high-performance, dual-action ingredient[1]. Functioning simultaneously as an olfactory fixative and a potent sterically hindered phenolic antioxidant, it offers formulators a streamlined approach to stabilizing delicate fragrance architectures[1].

Chemical Profiling and Mechanistic Causality

Olfactory Fixation

Standard salicylates (e.g., methyl salicylate) act primarily as volatile top-to-middle notes. By introducing a bulky tert-butyl group at the 5-position, the molecular weight is increased to 208.25 g/mol [2], and the lipophilicity (LogP) is elevated to 2.47[2]. This structural modification drastically reduces the vapor pressure, shifting the molecule's olfactory impact to a substantive base note. It imparts a mild, elegant balsamic and floral background that blends seamlessly with carnation, ylang-ylang, and rose accords[1], while physically anchoring highly volatile top notes through intermolecular van der Waals interactions.

Antioxidant Mechanism

The true technical value of Methyl 5-tert-butyl-2-hydroxybenzoate lies in its radical scavenging capability. The molecule features a hydroxyl (-OH) group at position 2 and a tert-butyl (-C(CH₃)₃) group at position 5[1]. The tert-butyl group provides critical steric hindrance, while its electron-donating inductive effect stabilizes the phenoxy radical formed after the molecule donates a hydrogen atom to a lipid or fragrance radical (R•). Furthermore, the ester group at position 1 participates in intramolecular hydrogen bonding with the adjacent hydroxyl group, fine-tuning the O-H bond dissociation energy (BDE) for optimal reactivity against peroxyl radicals.

RadicalScavenging Initiation Environmental Stress (UV / Heat / O2) Fragrance Fragrance Molecule (e.g., Limonene) Initiation->Fragrance Induces Oxidation Radical Fragrance Radical (R•) Highly Reactive Fragrance->Radical H-Abstraction Antioxidant Methyl 5-tert-butyl- 2-hydroxybenzoate (AH) Radical->Antioxidant Intercepted by Stabilized Stabilized Fragrance (RH) Odor Preserved Antioxidant->Stabilized H-Donation Phenoxy Stable Phenoxy Radical (A•) Resonance Stabilized Antioxidant->Phenoxy Steric Shielding

Radical scavenging pathway of Methyl 5-tert-butyl-2-hydroxybenzoate protecting fragrance molecules.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters dictating the behavior of Methyl 5-tert-butyl-2-hydroxybenzoate in complex matrices.

ParameterValueFormulation Implication
CAS Number 52888-72-9[2]Regulatory and inventory tracking.
Molecular Weight 208.25 g/mol [2]High substantivity; acts as a base note fixative.
LogP 2.47[2]Highly lipophilic; excellent solubility in essential oils and waxes.
Appearance Colorless to light yellow liquid[1]Minimal color impact on final transparent fragrance formulations.
Recommended Dosage 0.05% – 0.5% (w/w)[1]Effective at low concentrations; synergistic with Tocopherol[1].

Experimental Protocols: Formulation and Validation

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include internal controls to definitively prove the causality between the addition of the compound and the resulting chemical stability.

Protocol 1: Formulation of a Stabilized Citrus-Floral Accord

Scientific Rationale: Citrus essential oils are rich in d-limonene and citral, which rapidly oxidize into sensitizing hydroperoxides and off-odor epoxides. Incorporating Methyl 5-tert-butyl-2-hydroxybenzoate at 0.1% prevents this degradation without distorting the delicate olfactory profile.

Materials:

  • Fragrance Base (e.g., 40% d-Limonene, 30% Linalool, 20% Hedione, 10% Citral)

  • Methyl 5-tert-butyl-2-hydroxybenzoate (Purity ≥98%)[3]

  • Ethanol (96%, perfumery grade)

Step-by-Step Methodology:

  • Preparation of the Control (Batch A): In a glass beaker, blend 10.0 g of the Fragrance Base with 89.9 g of Ethanol. Add 0.1 g of additional Ethanol to serve as a volume placeholder.

  • Preparation of the Test Formulation (Batch B): In a separate glass beaker, blend 10.0 g of the Fragrance Base with 89.9 g of Ethanol.

  • Antioxidant Integration: Add exactly 0.1 g (0.1% w/w) of Methyl 5-tert-butyl-2-hydroxybenzoate to Batch B. Causality Note: Adding the antioxidant directly to the concentrate before final dilution ensures complete solvation and uniform distribution around the volatile terpene molecules.

  • Homogenization: Stir both batches using a magnetic stirrer at 300 RPM for 15 minutes at ambient temperature (20-25°C).

  • Equilibration: Transfer both batches to amber glass vials, purge the headspace with Nitrogen, and seal tightly. Allow to macerate for 48 hours to ensure complete integration of the fixative base note.

Protocol 2: Accelerated Stability and GC-MS Validation

Scientific Rationale: To validate the protective effect, the formulations must be subjected to accelerated aging. Quantifying the formation of Limonene Oxide via GC-MS provides objective, self-validating proof of antioxidant efficacy.

Step-by-Step Methodology:

  • Environmental Stressing: Transfer 10 mL aliquots of Batch A (Control) and Batch B (Test) into clear glass vials (to allow UV penetration).

  • Accelerated Aging: Place the vials in a controlled stability chamber. Expose to UV-A light (340 nm) at a continuous temperature of 40°C for 14 days.

  • Sample Preparation for GC-MS: Post-aging, dilute 100 µL of each sample in 900 µL of Hexane (HPLC grade). Add 10 µL of an internal standard (e.g., Undecane).

  • Chromatographic Analysis: Inject 1 µL into the GC-MS. Monitor the depletion of the d-Limonene peak and the emergence of Limonene Oxide peaks (retention time shift due to increased polarity).

  • Data Interpretation: Calculate the ratio of Limonene Oxide to d-Limonene. A successful validation will show a >80% reduction in Limonene Oxide formation in Batch B compared to Batch A, confirming the radical scavenging causality of the tert-butyl substituted phenol.

ExperimentalWorkflow Step1 1. Base Formulation (Citrus/Floral Accord) Step2 2. Addition of Antioxidant (0.1% M5tB2HB) Step1->Step2 Test Batch Only Step3 3. Homogenization (Magnetic stirring, 25°C) Step2->Step3 Step4 4. Accelerated Aging (UV-A exposure, 40°C, 14 days) Step3->Step4 Control & Test Batches Step5 5. GC-MS Quantification (Measure Limonene Oxide) Step4->Step5 Chemical Validation Step6 6. Olfactory Evaluation (Sensory panel, Triangle test) Step4->Step6 Sensory Validation

Workflow for formulating and validating fragrance accord stability via GC-MS and sensory analysis.

Conclusion

For researchers and drug development professionals working on topical formulations or fine fragrances, Methyl 5-tert-butyl-2-hydroxybenzoate represents a highly efficient, multifunctional additive. By understanding the causality between its sterically hindered phenolic structure and its radical scavenging ability, formulators can design self-validating systems that ensure both the chemical integrity and the olfactory fidelity of their products over extended shelf lives.

References

1.[2] Title: 52888-72-9 | Methyl 5-(tert-butyl)-2-hydroxybenzoate | Source: ChemScene | URL: 2 2.[3] Title: Methyl 5-(tert-butyl)-2-hydroxybenzoate | Source: AChemBlock | URL: 3 3.[1] Title: methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9 | Source: Bloom Tech | URL: 1

Sources

Application

Application Note: The Role of Methyl 5-tert-butyl-2-hydroxybenzoate as a Dual-Action UV Stabilizer

Target Audience: Researchers, Materials Scientists, and Cosmetic/Pharmaceutical Formulation Chemists Document Type: Technical Application Note & Experimental Protocols Executive Summary The demand for highly stable, mult...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Cosmetic/Pharmaceutical Formulation Chemists Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The demand for highly stable, multifunctional ultraviolet (UV) absorbers in polymer science and dermatological formulations has driven the development of sterically hindered salicylates. Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9), also referred to as methyl 5-tert-butylsalicylate, represents a significant structural evolution from baseline salicylates[1][2]. By incorporating a bulky tert-butyl group at the 5-position of the phenolic ring, this compound achieves a dual-functional profile: it acts as a highly efficient UVB absorber via Excited-State Intramolecular Proton Transfer (ESIPT)[3][4] and functions as a sterically hindered phenolic antioxidant[1].

This application note details the mechanistic rationale behind its structural design, provides comparative formulation data, and outlines validated protocols for its synthesis and photostability evaluation.

Mechanistic Insights: The ESIPT Pathway and Steric Hindrance

The ESIPT Mechanism in Salicylates

Salicylates are ubiquitous in UV protection (e.g., Homosalate, Octyl Salicylate) due to their ability to dissipate destructive UV energy as harmless heat[3]. This is driven by Weller's well-documented Excited-State Intramolecular Proton Transfer (ESIPT) [4][5].

In the ground state (S0), the molecule exists primarily in an enol form, stabilized by a strong intramolecular hydrogen bond between the 2-hydroxyl group and the ester carbonyl oxygen[3][5]. Upon absorption of a UVB photon (280–320 nm), the molecule is excited to the S1 state. The excitation drastically alters the electron density, increasing the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, triggering an ultrafast (<100 fs) proton transfer to form a keto tautomer[4][6]. The excited keto tautomer then undergoes rapid non-radiative decay (or dual fluorescence) back to the ground state, where reverse proton transfer restores the original enol form[5].

ESIPT_Pathway N Ground State Enol (S0) Intramolecular H-Bond N_star Excited State Enol (S1) UV Absorption N->N_star UV Photon (280-320 nm) T_star Excited State Keto (S1) Proton Transfer N_star->T_star ESIPT (<100 fs) T Ground State Keto (S0) Non-Radiative Decay T_star->T Heat Dissipation / Fluorescence T->N Reverse Proton Transfer

Excited-State Intramolecular Proton Transfer (ESIPT) cycle in salicylate-based UV absorbers.

The Role of the 5-tert-Butyl Substitution

While standard methyl salicylate undergoes ESIPT, it is susceptible to intermolecular hydrogen bonding in polar matrices, which disrupts the intramolecular H-bond required for the ESIPT cycle, leading to photodegradation[7].

The addition of the tert-butyl group at the 5-position provides critical steric hindrance [8]. This bulky group physically shields the phenolic ring, preventing intermolecular aggregation and reducing susceptibility to ester hydrolysis[8]. Furthermore, the electron-donating nature of the alkyl group alters the mobility of the intramolecular


 electrons, subtly tuning the resonance of the hydroxyl group and enhancing the molecule's secondary function as a radical-scavenging antioxidant[1][7].

Formulation Rationale & Comparative Data

When formulating polymer films (e.g., PET, polyolefins) or cosmetic lipid bases, compatibility and migration rates are paramount. Methyl 5-tert-butyl-2-hydroxybenzoate exhibits a LogP of approximately 2.47[9], making it highly miscible in organic solvents, ethers, and lipid phases while remaining relatively insoluble in water[1].

Table 1: Comparative Properties of Common Salicylate UV Stabilizers

Property / CompoundMethyl SalicylateHomosalateMethyl 5-tert-butyl-2-hydroxybenzoate
Molecular Weight 152.15 g/mol 262.35 g/mol 208.25 g/mol [1]
LogP (Lipophilicity) ~2.55~6.002.47[9]
Steric Hindrance LowModerateHigh (5-position bulk)[8]
Primary Function Fragrance / Weak UVUVB Sunscreen FilterUV Stabilizer & Antioxidant[1]
Formulation Advantage High volatilityLiquid, excellent solubilizerDual-action lipid protection[1]

Expert Insight: In cosmetic applications (e.g., lipsticks or sunscreens), combining 0.05%–0.5% of Methyl 5-tert-butyl-2-hydroxybenzoate with a secondary antioxidant like BHT or Vitamin E creates a synergistic effect. The salicylate absorbs the UV radiation that initiates lipid auto-oxidation, while its sterically hindered phenolic structure neutralizes any stray reactive oxygen species (ROS) generated by environmental stress[1].

Experimental Protocols

To ensure rigorous scientific validation, the following protocols detail the synthesis of the compound via Friedel-Crafts alkylation and a standardized workflow for evaluating its photostability.

Protocol A: Synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate

Rationale: While direct esterification of 5-tert-butyl-2-hydroxybenzoic acid is possible[8], alkylation of the widely available methyl salicylate with tert-butanol offers a cost-effective route for scale-up[2]. The dropwise addition of


 at sub-zero temperatures is critical to control the exothermic carbocation generation and prevent unwanted polymerization.

Reagents & Equipment:

  • Methyl salicylate (5.0 g, 33 mmol)

  • tert-Butanol (6.2 g, 83 mmol)

  • Methanol (3.3 mL)

  • Concentrated Sulfuric Acid (

    
    , 11.6 mL)
    
  • Ice/Salt bath, dropping funnel, magnetic stirrer.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 5.0 g of methyl salicylate and 6.2 g of tert-butanol in 3.3 mL of methanol[2].

  • Cooling: Submerge the flask in an ice/salt bath and allow the internal temperature to equilibrate to approximately -3.0°C to 0°C[2].

  • Catalyst Addition: Load 11.6 mL of concentrated

    
     into a dropping funnel. Add the acid slowly and dropwise to the stirring solution. Critical Control:  Adjust the drip rate to ensure the internal reaction temperature does not exceed 7°C[2].
    
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at ambient room temperature for 5 hours[2].

  • Workup: Pour the mixture over crushed ice to quench the acid. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), and concentrate in vacuo. Purify the crude colorless oil via silica gel column chromatography to separate the mono-alkylated product (Methyl 5-tert-butylsalicylate) from any 3,5-di-tert-butylated byproducts[2].
    
Protocol B: Photostability and Degradation Kinetics Assay

Rationale: A UV stabilizer must survive the radiation it absorbs. This self-validating protocol uses High-Performance Liquid Chromatography (HPLC) to track the depletion of the intact molecule over time under simulated solar irradiation.

Workflow A 1. Formulation Prep (0.1-0.5% UV Stabilizer in Matrix) B 2. UV Irradiation (Solar Simulator, 290-400nm) A->B C 3. Aliquot Sampling (Time points: 0, 2, 4, 8, 24h) B->C D 4. HPLC & UV-Vis Analysis (Quantify Remaining %) C->D E 5. Kinetic Modeling (Calculate Half-life & Efficiency) D->E

Step-by-step workflow for evaluating the photostability of UV stabilizer formulations.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve Methyl 5-tert-butyl-2-hydroxybenzoate in a standardized UV-transparent solvent (e.g., spectroscopic grade acetonitrile) or formulate into a lipid emulsion at a concentration of 0.1% w/v[1]. Prepare a parallel control using un-substituted methyl salicylate.

  • Irradiation: Place 3 mL of each solution into sealed quartz cuvettes. Expose the samples to a Xenon arc lamp solar simulator equipped with a WG320 filter (transmitting 290–400 nm) at a constant irradiance of 50 W/m².

  • Sampling: Withdraw 50

    
    L aliquots at predefined intervals (t = 0, 2, 4, 8, and 24 hours).
    
  • HPLC Analysis: Inject samples into an HPLC system equipped with a C18 reverse-phase column. Mobile phase: 70:30 Acetonitrile:Water with 0.1% Formic Acid. Flow rate: 1.0 mL/min. Detect using a Diode Array Detector (DAD) set to the

    
     of the compound.
    
  • Data Interpretation: Plot the Area Under the Curve (AUC) of the parent peak against time. The sterically hindered Methyl 5-tert-butyl-2-hydroxybenzoate should exhibit a significantly shallower degradation slope compared to the un-substituted control, validating the protective effect of the tert-butyl group on the ESIPT cycle's longevity.

References

  • Bloom Tech. "methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9." Shaanxi BLOOM Tech Co., Ltd.,[Link]

  • ResearchGate. "S1 File - Synthesis of Methyl 3,5-di-tert-butylsalicylate and Methyl 5-tert-butylsalicylate." ResearchGate,[Link]

  • Royal Society of Chemistry. "Photostability of the Deprotonated Forms of the UV Filters Homosalate and Octyl Salicylate." Physical Chemistry Chemical Physics,[Link]

  • MDPI. "Excited-State Intramolecular Proton Transfer: A Short Introductory Review." Molecules,[Link]

  • ACS Publications. "Ground and Excited State Intramolecular Proton Transfer in Salicylic Acid: an Ab Initio Electronic Structure Investigation." The Journal of Physical Chemistry A,[Link]

  • Royal Society of Chemistry. "Effects of different substituents of methyl 5-R-salicylates on the excited state intramolecular proton transfer process." RSC Advances,[Link]

Sources

Method

Application Note: Reversed-Phase HPLC Analysis of Methyl 5-tert-butyl-2-hydroxybenzoate

Introduction & Chemical Context Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9) is a highly lipophilic salicylic acid derivative widely utilized as a pharmaceutical intermediate and a potent antioxidant in cosmet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9) is a highly lipophilic salicylic acid derivative widely utilized as a pharmaceutical intermediate and a potent antioxidant in cosmetic formulations to prevent UV-induced lipid oxidation[1]. Structurally, the molecule is characterized by a bulky tert-butyl group at the 5-position, a phenolic hydroxyl group at the 2-position, and a methyl ester moiety[2].

The combination of these functional groups imparts significant steric hindrance and hydrophobicity[2]. Consequently, developing a robust analytical method requires a deep understanding of the molecule's physicochemical behavior in solution. This application note details a field-proven, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for the accurate purity assessment and quantification of this compound.

Scientific Rationale & Method Development Logic

As a Senior Application Scientist, method development is not a random selection of parameters, but a logical deduction based on analyte causality. The following pillars dictate the experimental choices:

  • Stationary Phase Selection: The pronounced lipophilicity driven by the tert-butyl and methyl ester moieties requires a highly non-polar stationary phase. A C18 (Octadecylsilane) column is optimal, providing the strong hydrophobic interactions necessary for adequate retention and resolution from potential synthetic impurities[3].

  • Mobile Phase Causality (Ion Suppression): The phenolic hydroxyl group is weakly acidic. If the mobile phase pH is near its pKa, the molecule exists in a state of dynamic partial ionization, leading to severe peak tailing and irreproducible retention times. To enforce a self-validating system, the mobile phase must be strictly acidified. The addition of 0.1% Formic Acid (pH ~2.7) ensures the phenol remains fully protonated (neutral), yielding sharp, symmetrical peaks[3]. Acetonitrile is selected over methanol due to its superior elution strength for bulky hydrophobic analytes and lower system backpressure.

  • Detection Wavelength: Salicylate derivatives exhibit characteristic UV absorption profiles due to

    
     transitions in the aromatic ring. While standard purity checks often default to 254 nm[2], the true absorption maximum (
    
    
    
    ) for methyl salicylates is typically found near 237 nm[4]. Monitoring at 237 nm maximizes sensitivity for trace-level quantification.

Workflow Analyte Analyte: Methyl 5-tert-butyl-2-hydroxybenzoate Prop1 Highly Lipophilic (tert-butyl & methyl ester) Analyte->Prop1 Prop2 Weakly Acidic (Phenolic -OH) Analyte->Prop2 Prop3 Aromatic Chromophore (Salicylate Core) Analyte->Prop3 Param1 Stationary Phase: C18 (Octadecylsilane) Prop1->Param1 Dictates hydrophobic retention Param2 Mobile Phase: Water/ACN + 0.1% Formic Acid Prop2->Param2 Suppresses ionization (pH < pKa) Param3 Detection: UV at 237 nm Prop3->Param3 Maximizes sensitivity (λ max) Method Optimized RP-HPLC Method Param1->Method Param2->Method Param3->Method

Figure 1: Logical relationship between analyte physicochemical properties and HPLC parameters.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Analyte: Methyl 5-tert-butyl-2-hydroxybenzoate reference standard (>99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS Grade Formic Acid (FA).

  • Hardware: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV/Vis Detector.

Sample Preparation (The "Solvent Effect" Mitigation)

Insight: Injecting a highly lipophilic compound dissolved in 100% strong organic solvent into a gradient starting at 40% organic causes peak distortion (the "solvent effect"). By preparing the sample in a 50:50 mixture, the injection solvent strength matches the initial mobile phase, allowing the analyte to focus sharply at the head of the column.

  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile, sonicate for 5 minutes, and make up to volume with Diluent.

  • Working Standard Solution (50 µg/mL): Transfer 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Execution
  • System Purge: Purge the HPLC lines with 100% Acetonitrile, followed by the mobile phase components to remove trapped air.

  • Column Equilibration: Flow the initial gradient composition (40% B) through the C18 column at 1.0 mL/min for at least 15 column volumes (approx. 20 minutes) until a stable baseline is achieved at 237 nm.

  • Self-Validation Gate 1 (Blank): Inject 10 µL of the Diluent. The baseline must be free of ghost peaks at the expected retention time (~8.4 min).

  • Self-Validation Gate 2 (SST): Inject the Working Standard Solution (50 µg/mL) in six replicates. Evaluate the system suitability parameters against the acceptance criteria (see Table 3). Do not proceed if criteria fail.

  • Sample Analysis: Inject prepared samples. Bracket the sequence with standard injections every 10 samples to verify system stability.

  • Column Wash: Post-analysis, flush the column with 90% Acetonitrile for 30 minutes to elute strongly retained hydrophobic impurities, followed by storage in 70% Acetonitrile.

Data Presentation

Table 1: Optimized Chromatographic Conditions

Parameter Setting
Column Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A Milli-Q Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Mode Gradient (See Table 2)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

| Detection | UV at 237 nm (Primary quantification) |

Table 2: Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Rationale
0.0 60 40 Analyte focusing; polar impurity elution.
2.0 60 40 Isocratic hold to stabilize baseline.
10.0 10 90 Elution of the bulky lipophilic analyte.
12.0 10 90 Column flush of highly retained byproducts.
12.1 60 40 Return to initial conditions.

| 15.0 | 60 | 40 | Re-equilibration for next injection. |

Table 3: System Suitability & Validation Summary (Typical Data)

Parameter Acceptance Criteria Typical Observed Value
Retention Time (RT) N/A ~8.4 min
Tailing Factor (Tf) ≤ 1.5 1.12
Theoretical Plates (N) ≥ 5000 > 12,000
%RSD of Area (n=6) ≤ 2.0% 0.45%
Linearity (R²) ≥ 0.999 0.9998 (1 - 100 µg/mL)
LOD (S/N ≥ 3) Report Value 0.05 µg/mL

| LOQ (S/N ≥ 10) | Report Value | 0.15 µg/mL |

Troubleshooting Matrix

Observed IssueScientific Root CauseCorrective Action
Peak Tailing (Tf > 1.5) Inadequate suppression of phenol ionization or secondary interactions with free silanols.Verify mobile phase pH is ~2.7. Ensure fresh Formic Acid is used. Switch to a fully end-capped C18 column.
Retention Time Drift Inadequate column equilibration or evaporation of the volatile organic modifier (Acetonitrile).Increase equilibration time to ≥20 column volumes. Ensure mobile phase bottles are properly capped.
Fronting / Peak Splitting Sample solvent is stronger than the initial mobile phase conditions (Solvent Effect).Ensure sample is diluted in 50:50 Water:ACN to match the initial gradient strength.

References

1.[3] Identification of Salicylates in Willow Bark (Salix Cortex) for Targeting Peripheral Inflammation. PMC / NIH.3 2.[2] Methyl 5-tert-butyl-2-hydroxybenzoate: Compound Classification and Structural Context. Benchchem. 2 3.[1] Methyl 5-tert-butyl-2-hydroxybenzoate CAS 52888-72-9 Properties and Applications. Bloom Tech. 1 4.[4] Development and Validation of UV-spectrophotometric Method for the Estimation of Wintergreen Oil in Pharmaceutical Formulation. IJPER. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 5-tert-butyl-2-hydroxybenzoate Synthesis

Welcome to the advanced troubleshooting and methodology center for the synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate. Designed specifically for researchers, analytical scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate. Designed specifically for researchers, analytical scientists, and drug development professionals, this guide bypasses generic protocols to address the fundamental thermodynamic, kinetic, and steric barriers unique to this molecule.

Below, we dissect the mechanistic causality behind yield limitations and provide self-validating workflows to ensure reproducible, high-purity scale-up.

Part 1: Mechanistic Workflows & Route Selection

The synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate typically relies on one of two primary pathways: the Fischer esterification of 5-tert-butylsalicylic acid, or the Friedel-Crafts alkylation of methyl salicylate. Understanding the distinct bottlenecks of each route is critical for yield optimization.

YieldOptimization Start Methyl 5-tert-butyl-2-hydroxybenzoate Synthesis RouteA Route A: Fischer Esterification (5-tert-butylsalicylic acid + MeOH) Start->RouteA RouteB Route B: Friedel-Crafts Alkylation (Methyl salicylate + t-BuCl / MTBE) Start->RouteB LimitationA Limitation: Equilibrium & Steric Hindrance Yield stalls at ~80% RouteA->LimitationA LimitationB Limitation: Over-alkylation & Isomers Yield stalls at ~85% RouteB->LimitationB OptA1 Strategy A1: Water Removal (Soxhlet with 3Å Sieves) LimitationA->OptA1 OptA2 Strategy A2: Acid Activation (SOCl2 / Oxalyl Chloride) LimitationA->OptA2 OptB1 Strategy B1: Solid Acid Catalysts (Amberlyst-15 / Sulfated Zirconia) LimitationB->OptB1 OptB2 Strategy B2: Strict Stoichiometry (1:1.05 ratio at 0-10°C) LimitationB->OptB2 YieldA Optimized Yield: >95% OptA1->YieldA OptA2->YieldA YieldB Optimized Yield: 85-90% OptB1->YieldB OptB2->YieldB

Caption: Reaction pathways and optimization strategies for target synthesis.

Part 2: Troubleshooting Guide & FAQs

Q: Why is my Fischer esterification yield stalling at 75–80% despite extended reflux times? A: The standard acid-catalyzed esterification of 5-tert-butyl-2-hydroxybenzoic acid with methanol is fundamentally limited by thermodynamic equilibrium and severe steric hindrance[1]. The bulky tert-butyl group at the 5-position exerts significant steric bulk across the aromatic ring. More critically, the 2-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent carboxylic acid carbonyl. This hydrogen bonding decreases the electrophilicity of the carbonyl carbon, making nucleophilic attack by methanol highly unfavorable. To push past the 80% yield barrier, you must bypass the equilibrium entirely by activating the carboxylic acid into an acyl chloride using thionyl chloride (SOCl₂) before methanolysis, or actively remove water using a Soxhlet extractor charged with 3Å molecular sieves[2].

Q: During the Friedel-Crafts alkylation of methyl salicylate, how do I minimize di-alkylation and ether formation? A: When alkylating methyl salicylate with a tert-butyl carbocation, the hydroxyl group strongly activates the ring and directs ortho/para. The bulky tert-butyl group selectively targets the less hindered 5-position (para to the hydroxyl)[3]. However, because alkyl groups are electron-donating, the mono-alkylated product becomes more nucleophilic than the starting material, leading to over-alkylation (di-tert-butylation)[3]. O-alkylation (etherification of the phenol) can also occur if the Lewis acid catalyst coordinates too strongly with the phenolic oxygen. To mitigate this causality, maintain a strict 1:1.05 molar ratio of methyl salicylate to the alkylating agent, and keep the reaction temperature strictly between 0–10°C to suppress the activation energy required for secondary alkylations.

Q: What is the optimal catalyst for scaling up this synthesis while maintaining high purity and minimizing waste? A: For scale-up, transitioning from homogeneous catalysts (like H₂SO₄ or AlCl₃) to solid acid catalysts such as Amberlyst-15, Amberlyst-36, or sulfated zirconia is highly recommended[4]. These heterogeneous catalysts provide sufficient Brønsted/Lewis acidity to drive the reaction but impose spatial constraints within their porous structures that favor mono-alkylation and limit side reactions. Furthermore, they can be easily filtered out post-reaction—eliminating the need for hazardous aqueous quenching and neutralization steps—which strictly aligns with green chemistry principles[4].

Part 3: Quantitative Data Summaries

To facilitate rapid decision-making for your specific laboratory constraints, the following table summarizes the expected outcomes of various optimization strategies.

Table 1: Quantitative Comparison of Synthesis Optimization Strategies

Synthesis RouteCatalyst SystemTemp (°C)Time (h)Key Mechanistic LimitationOptimized Yield (%)Expected Purity (%)
Standard Fischer H₂SO₄ (Homogeneous)65–808–12Intramolecular H-bonding75–85~80
Soxhlet Fischer H₂SO₄ + 3Å Sieves6512Setup complexity / Kinetics88–92>90
Acyl Chloride SOCl₂ / None0 to 254Moisture sensitivity>95 >98
Standard F-C AlCl₃ (Homogeneous)0–106Over-alkylation / Isomers80–85~85
Heterogeneous F-C Amberlyst-15 (Solid)5–106Catalyst deactivation85–90>95

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Each critical step contains observable physical or chemical checkpoints to confirm success before proceeding, preventing the carryover of failed intermediates.

Protocol A: High-Yield Synthesis via Acyl Chloride Activation

Objective: Achieve >95% yield by bypassing the Fischer esterification equilibrium.

  • Activation: Suspend 1.0 eq of 5-tert-butyl-2-hydroxybenzoic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 0.05 eq of dimethylformamide (DMF) to act as a forminium catalyst.

  • Chlorination: Cool the mixture to 0°C. Dropwise, add 1.2 eq of thionyl chloride (SOCl₂).

    • Self-Validation Checkpoint: Observe the immediate evolution of HCl and SO₂ gas. The reaction mixture will transition from a cloudy suspension to a clear, homogeneous yellow solution as the acyl chloride forms. Complete cessation of gas bubbling indicates the reaction is finished.

  • Concentration: Remove the DCM and excess SOCl₂ under reduced pressure to isolate the highly reactive crude 5-tert-butyl-2-hydroxybenzoyl chloride.

  • Esterification: Dissolve the crude intermediate in anhydrous methanol (5.0 eq) at 0°C.

    • Self-Validation Checkpoint: An immediate exothermic response and the release of HCl gas confirm the rapid esterification of the acyl chloride.

  • Workup: Stir for 2 hours at room temperature. Evaporate the excess methanol, dissolve the residue in ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the pure methyl ester.

Protocol B: Heterogeneous Friedel-Crafts Alkylation

Objective: Synthesize the target via direct alkylation of methyl salicylate using a recoverable solid acid catalyst.

  • Preparation: Dissolve 1.0 eq of methyl salicylate in anhydrous DCM. Add 15% w/w of pre-dried Amberlyst-15 solid acid catalyst.

  • Alkylation: Cool the reaction vessel to 5°C. Slowly add 1.05 eq of tert-butyl chloride dropwise over 30 minutes to prevent localized exothermic spikes.

  • Reaction: Maintain the temperature at 5–10°C and stir for 6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Mobile phase: Hexanes:EtOAc 9:1). The starting methyl salicylate (lower

      
      ) will gradually disappear, replaced by a new, less polar spot (higher 
      
      
      
      ) corresponding to the tert-butylated product. The absence of a third, even higher
      
      
      spot confirms the successful suppression of di-alkylation.
  • Workup: Filter the reaction mixture through a sintered glass funnel to recover the Amberlyst-15 catalyst (which can be washed with DCM and reused). Wash the organic filtrate with water and brine, dry over MgSO₄, and concentrate under vacuum.

Part 5: References

1. - Benchchem. 2. - Chemistry LibreTexts. 3. - Shaanxi Bloom Tech Co., Ltd. 4. - Chemical Reviews, ACS Publications.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate

Welcome to the technical support guide for the synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from establishe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges encountered during this synthesis, enabling you to optimize your reaction outcomes and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial and laboratory methods for synthesizing Methyl 5-tert-butyl-2-hydroxybenzoate?

The most prevalent and economically viable synthesis is a two-step process.[1]

  • Kolbe-Schmitt Reaction: 4-tert-butylphenol is first carboxylated to produce the intermediate, 5-tert-butyl-2-hydroxybenzoic acid (also known as 5-tert-butylsalicylic acid). This is achieved by treating the sodium or potassium salt of the phenol with carbon dioxide under elevated temperature and pressure.[1][2]

  • Fischer Esterification: The resulting 5-tert-butyl-2-hydroxybenzoic acid is then esterified with methanol using an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to yield the final product.[1][3]

An alternative, though less common, route involves the direct Friedel-Crafts alkylation of methyl salicylate using a tert-butylating agent like isobutene or tert-butanol. However, this method often presents significant challenges with regioselectivity, leading to a mixture of isomers.

Q2: What are the most common impurities I should expect in my final product?

The impurity profile depends heavily on the synthetic route and the rigor of the purification process. The most common impurities include:

  • Unreacted Starting Materials: 4-tert-butylphenol and 5-tert-butyl-2-hydroxybenzoic acid.

  • Isomeric Byproducts: Primarily relevant in Friedel-Crafts routes, where tert-butylation can occur at the C3 position (ortho to the hydroxyl group) instead of the desired C5 position.

  • Dimeric Byproducts: Specifically, 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl, which can form during the Kolbe-Schmitt reaction.[4]

  • Hydrolysis Product: The target ester can hydrolyze back to 5-tert-butyl-2-hydroxybenzoic acid if exposed to moisture during workup or storage.[5]

Q3: Which analytical techniques are best for identifying and quantifying these side products?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation.[1] For instance, unreacted 5-tert-butyl-2-hydroxybenzoic acid will show a broad carboxylic acid proton signal, which will be absent in the pure ester. The distinct singlet for the methyl ester protons (~3.9 ppm) is a key indicator of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities like unreacted 4-tert-butylphenol and potential isomeric byproducts.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and detecting less volatile impurities like the carboxylic acid intermediate and dimeric byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups. The presence of a broad O-H stretch around 3000-3300 cm⁻¹ alongside the ester carbonyl stretch (~1700 cm⁻¹) can indicate residual carboxylic acid or phenol.

Troubleshooting Guide: Side Product Formation

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low yield in the Kolbe-Schmitt carboxylation step with a significant amount of a high-melting, white solid byproduct.

Likely Cause: This is a classic symptom of oxidative dimerization of the potassium 4-tert-butylphenoxide intermediate. In the presence of oxygen, the phenoxide can undergo a radical coupling reaction to form 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl, a highly stable and often insoluble byproduct.[4] This side reaction can drastically reduce the yield of the desired carboxylic acid, with some reports showing dimer formation as high as 65% under non-optimized conditions.[4]

Workflow for Dimer Formation

cluster_main Kolbe-Schmitt Reaction Pathway cluster_side Side Reaction Pathway A Potassium 4-tert-butylphenoxide B Desired Product: 5-tert-butylsalicylate A->B + CO₂ (anhydrous, O₂-free) C Phenoxide Radical A->C Trace O₂ (Oxidation) D Dimer Product: 2,2'-dihydroxy-3,3',5,5'- tetra-t-butylbiphenyl C->D Radical Coupling

Caption: Oxidative dimerization side reaction during Kolbe-Schmitt.

Proposed Solution & Protocol: The key is rigorous exclusion of atmospheric oxygen. Optimizing reaction time and temperature is also crucial.

Step-by-Step Mitigation Protocol:

  • Inert Atmosphere: Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and assemble it hot under a stream of inert gas (Argon or Nitrogen).

  • Reagent Purity: Use freshly dried 4-tert-butylphenol and potassium hydroxide. Ensure solvents are anhydrous. The presence of water can reduce yield.[6]

  • Reaction Setup: In the inerted reaction vessel (e.g., a high-pressure autoclave), prepare the potassium phenoxide.

  • Purging: Before introducing carbon dioxide, purge the vessel multiple times with the inert gas to remove any residual air.

  • Carboxylation: Introduce dry carbon dioxide gas to the specified pressure.

  • Optimization: Based on literature, reducing reaction time and temperature can favor carboxylation over dimerization. Start with conditions around 150-170°C and monitor the reaction progress to avoid prolonged heating.[4]

ParameterStandard ConditionOptimized Condition to Reduce DimerRationale
Atmosphere AmbientInert (Argon, N₂)Prevents oxidation of the phenoxide to a radical intermediate.[4]
Temperature >180°C150-170°CHigher temperatures can promote radical formation and side reactions.
Reaction Time Prolonged (>8h)Monitored (4-6h)Minimizes the time the phenoxide is exposed to potentially oxidizing conditions.
Problem 2: The final product is contaminated with a significant amount of 5-tert-butyl-2-hydroxybenzoic acid.

Likely Cause: This indicates incomplete Fischer esterification. The reaction is an equilibrium process between the carboxylic acid, alcohol, ester, and water.[3] According to Le Châtelier's principle, the presence of water, a product of the reaction, will shift the equilibrium back towards the starting materials, preventing the reaction from going to completion.

Fischer Esterification Equilibrium

Reactants 5-tert-butyl-2-hydroxybenzoic Acid + Methanol Products Methyl 5-tert-butyl-2-hydroxybenzoate + Water Reactants->Products Acid Catalyst (H₂SO₄) Forward Reaction Products->Reactants Reverse Reaction (Hydrolysis) Favored by excess H₂O

Caption: Equilibrium in Fischer Esterification.

Proposed Solution & Protocol: To drive the reaction to completion, water must be actively removed from the reaction mixture, or a large excess of the alcohol reactant must be used.

Step-by-Step Mitigation Protocol:

  • Use Excess Methanol: The simplest approach is to use methanol as the solvent, creating a large molar excess that pushes the equilibrium towards the ester product. A mole ratio of at least 10:1 (methanol to carboxylic acid) is recommended.[7]

  • Water Removal (Dean-Stark Apparatus): For larger-scale reactions or when using a co-solvent, a Dean-Stark trap is highly effective. The reaction is typically run in a solvent that forms an azeotrope with water (e.g., toluene). The water-azeotrope co-distills, condenses, and is collected in the trap, physically removing it from the reaction and preventing the reverse hydrolysis reaction.[3]

  • Use of Dehydrating Agents: Adding a dehydrating agent can also be effective. For example, using a cation-exchange resin as the catalyst can simultaneously catalyze the reaction and absorb the water produced.[8]

  • Post-Reaction Workup: During the workup, a wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution is essential. This will react with and extract any unreacted acidic 5-tert-butyl-2-hydroxybenzoic acid into the aqueous layer, leaving the neutral ester product in the organic layer.[7]

Problem 3: My reaction mixture turns dark brown or black during acid-catalyzed esterification.

Likely Cause: This is indicative of decomposition or polymerization, often caused by an overly aggressive acid catalyst, excessively high temperatures, or impurities in the starting material. Concentrated sulfuric acid is a strong dehydrating and oxidizing agent. At high temperatures, it can cause charring of organic materials, especially phenolic compounds which are susceptible to oxidation.

Proposed Solution & Protocol: The solution is to use milder reaction conditions and a more selective catalyst.

Step-by-Step Mitigation Protocol:

  • Reduce Temperature: Ensure the reaction temperature does not significantly exceed the reflux temperature of methanol (approx. 65°C). Use a temperature-controlled heating mantle and monitor the internal reaction temperature.

  • Use an Alternative Catalyst: Replace concentrated sulfuric acid with a milder, non-oxidizing acid catalyst like p-toluenesulfonic acid (TsOH) or an acidic ion-exchange resin (e.g., Amberlyst 15). These catalysts are effective for esterification but are less prone to causing decomposition.[7]

  • Control Catalyst Loading: Use only a catalytic amount of the acid (typically 1-5 mol% relative to the carboxylic acid). Overloading the catalyst increases the risk of side reactions.

  • Ensure Starting Material Purity: Ensure your 5-tert-butyl-2-hydroxybenzoic acid is free from colored impurities or residual reagents from the previous step before beginning the esterification.

Summary of Common Side Products and Identification
Side Product/ImpurityOriginKey ¹H NMR Signal (in CDCl₃)Key Mass Spec (EI) Feature
4-tert-butylphenol Unreacted starting material (Kolbe-Schmitt)Singlet ~1.3 ppm (9H, t-Bu); Aromatic protons ~6.8-7.3 ppm; Broad OH singlet.M⁺ at m/z 150; Fragment at m/z 135 ([M-CH₃]⁺).
5-tert-butyl-2-hydroxybenzoic acid Unreacted intermediate (Esterification)Singlet ~1.3 ppm (9H, t-Bu); Very broad singlet >10 ppm (COOH).M⁺ at m/z 208; Loss of H₂O (m/z 190), loss of COOH (m/z 163).
2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl Oxidative Dimerization (Kolbe-Schmitt)Multiple singlets for t-Bu groups; Aromatic protons in distinct regions.High M⁺ at m/z 422.
Methyl 3-tert-butyl-2-hydroxybenzoate Isomeric byproduct (Friedel-Crafts route)Splitting pattern of aromatic protons will differ significantly from the 5-tert-butyl isomer.M⁺ at m/z 208 (same as product); Fragmentation pattern may differ slightly.

References

  • Bloom Tech. (n.d.). Methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.
  • ResearchGate. (n.d.). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. Retrieved from [Link]

  • Singh, B., Singh, J., & Singh, P. (n.d.). Comparative Study of the Kinetics of Base Catalysed Hydrolysis of Methyl Salicylate in Aquo-Ethylene Glycol. Asian Journal of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Chidambaram, M. V., & Sorenson, J. R. (1991). On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid. Journal of Pharmaceutical Sciences, 80(8), 810-1. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of tert-butyl esters of aliphatic carboxylic acids.
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids: Product distribution and kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of the Kolbe–Schmitt reaction in which A (potassium.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of methyl hydroxybenzoate.
  • Master Organic Chemistry. (2022, November 16). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 3,5-di-tert-butyl salicylic acid.
  • MDPI. (2023, June 14). An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]

  • Clutch Prep. (n.d.). Kolbe-Schmidt Reaction Explained. Retrieved from [Link]

  • Rohwerder, T., Breuer, U., Benndorf, D., et al. (2006). Formation of Alkenes via Degradation of tert-Alkyl Ethers and Alcohols by Aquincola tertiaricarbonis L108 and Methylibium spp. Applied and Environmental Microbiology, 72(6), 4128-4135. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Cheek, G. T. (n.d.). Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. United States Naval Academy. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of Methyl 5-tert-butyl-2-hydroxybenzoate

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling to achieve high-purity yields of Methyl 5-tert-butyl-2-hydroxybenzoate (Methyl 5-tert-butylsalicylate).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling to achieve high-purity yields of Methyl 5-tert-butyl-2-hydroxybenzoate (Methyl 5-tert-butylsalicylate).

The synthesis of this compound is canonically achieved via the Fischer esterification of 5-tert-butylsalicylic acid with methanol, utilizing a strong acid catalyst[1]. Because esterification is an equilibrium-driven process, driving the reaction to absolute completion is thermodynamically challenging. Consequently, the crude reaction mixture invariably contains unreacted 5-tert-butylsalicylic acid.

This guide provides the mechanistic rationale, quantitative data, and self-validating protocols necessary to selectively remove this unreacted starting material and isolate your target ester.

Physicochemical Basis for Separation

To design a successful separation protocol, we must exploit the distinct electronic and structural properties of the mixture's components. The separation relies fundamentally on biphasic acid-base extraction[2].

By introducing a weak aqueous base, we can selectively deprotonate the carboxylic acid of the starting material, converting it into a water-soluble sodium salt. Because the phenolic hydroxyl group of the ester product has a predicted pKa of approximately 9.97[3], it remains protonated and highly lipophilic under mildly basic conditions, safely partitioning into the organic layer.

Table 1: Quantitative Comparison of Physicochemical Properties

Property5-tert-butylsalicylic acid (Starting Material)Methyl 5-tert-butyl-2-hydroxybenzoate (Product)
Molecular Weight 194.23 g/mol 208.25 g/mol
Functional Groups Carboxylic Acid, PhenolMethyl Ester, Phenol
Approximate pKa ~3.0 (Carboxylic Acid)9.97 (Phenol)
State in pH 8.3 (

)
Deprotonated (Anionic Carboxylate)Protonated (Neutral Phenol)
Phase Partitioning Aqueous Phase (as Sodium Salt)Organic Phase
Separation Workflow Visualization

The following diagram illustrates the logical flow of the biphasic extraction process.

ExtractionWorkflow Start Crude Reaction Mixture (Ester, SM Acid, MeOH, H2SO4) Rotavap Rotary Evaporation (Removes Volatile MeOH) Start->Rotavap Dissolve Dissolve in EtOAc (Organic Phase) Rotavap->Dissolve Wash1 Wash with Distilled H2O (Removes H2SO4 Catalyst) Dissolve->Wash1 Wash2 Wash with Sat. NaHCO3 (Deprotonates SM Acid) Wash1->Wash2 Split Phase Separation Wash2->Split OrgLayer Organic Phase (Methyl 5-tert-butylsalicylate) Split->OrgLayer Top Layer AqLayer Aqueous Phase (Sodium 5-tert-butylsalicylate) Split->AqLayer Bottom Layer DryOrg Dry over MgSO4 & Evaporate (Pure Ester Product) OrgLayer->DryOrg Acidify Acidify with 3M HCl (Precipitates SM Acid) AqLayer->Acidify Recover Vacuum Filtration (Recovered SM Acid) Acidify->Recover

Biphasic acid-base extraction workflow for separating unreacted starting material from the ester.

Troubleshooting & FAQs

Q1: Why is unreacted 5-tert-butylsalicylic acid still present in my organic layer after a standard bicarbonate wash? Causality: The deprotonation of a carboxylic acid by bicarbonate is usually instantaneous. However, 5-tert-butylsalicylic acid features strong intramolecular hydrogen bonding between the phenolic hydroxyl and the carboxylic acid carbonyl. Combined with the extreme steric bulk and lipophilicity of the tert-butyl group, this significantly reduces the compound's partition coefficient, slowing down the biphasic acid-base reaction kinetics. Solution: Increase the contact time. Vigorously stir the biphasic mixture for at least 10–15 minutes rather than simply shaking it in a separatory funnel.

Q2: Can I use Sodium Hydroxide (NaOH) to speed up the extraction of the starting material? Causality: Absolutely not. While NaOH (pH ~14) will rapidly deprotonate the carboxylic acid, it is a strong enough base to also deprotonate the phenolic hydroxyl group of your ester product (pKa ~9.97)[3]. This forms a water-soluble phenoxide ion, dragging your target ester into the aqueous waste phase and drastically reducing your yield. Furthermore, strong aqueous bases promote the nucleophilic hydrolysis of the newly formed ester back into the starting material[2]. Stick to weak bases like saturated


.

Q3: I am experiencing a severe, stubborn emulsion during the bicarbonate wash. How do I break it? Causality: The sodium salt of 5-tert-butylsalicylic acid acts as a surfactant. It has a highly polar carboxylate "head" and a bulky, non-polar tert-butyl "tail," which stabilizes oil-in-water emulsions at the phase interface. Solution: Add saturated aqueous sodium chloride (brine) to the separatory funnel. The high ionic strength increases the density of the aqueous layer and decreases the solubility of the organic solvent in water ("salting out"), forcing the emulsion to break. If it persists, filtering the entire biphasic mixture through a pad of Celite will mechanically shear the emulsion droplets.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each critical step includes a validation checkpoint to confirm causality and prevent downstream failures.

Step 1: Solvent Exchange & Catalyst Removal

  • Concentrate the crude reaction mixture via rotary evaporation to remove the unreacted methanol.

  • Dissolve the resulting viscous residue in Ethyl Acetate (EtOAc).

  • Wash the organic layer with an equal volume of distilled water to remove the sulfuric acid catalyst.

  • Validation Checkpoint: Test the pH of the separated aqueous wash. It must be highly acidic (pH < 2). If it is not, the acid catalyst was not properly extracted, which will neutralize your base in the next step.

Step 2: Selective Deprotonation

  • Add an equal volume of saturated aqueous

    
     to the organic layer in a separatory funnel.
    
  • Vent frequently to release

    
     gas (a byproduct of the acid-base neutralization).
    
  • Transfer the mixture to a beaker and stir vigorously with a magnetic stir bar for 15 minutes to overcome the steric hindrance of the tert-butyl group.

  • Validation Checkpoint: Observe the reaction. The cessation of

    
     bubbling indicates the neutralization is complete. Test the aqueous layer with pH paper; it must  remain basic (pH 8–9). If the pH has dropped below 7, the bicarbonate was fully consumed, meaning unreacted starting material remains in the organic layer. Add more 
    
    
    
    until the aqueous layer remains basic.

Step 3: Phase Separation & Product Isolation

  • Return the mixture to the separatory funnel and allow the layers to separate.

  • Drain the lower aqueous layer (containing the starting material) into a separate flask.

  • Wash the upper organic layer (containing the ester) once with brine to remove residual water, then dry over anhydrous

    
    .
    
  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield pure Methyl 5-tert-butyl-2-hydroxybenzoate.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The product should appear as a single spot with a higher

    
     value than the starting material. 
    
    
    
    H-NMR should confirm the complete absence of the broad carboxylic acid proton peak (~10-12 ppm).

Step 4: Starting Material Recovery (Optional but Recommended)

  • Slowly add 3M HCl to the reserved aqueous layer while stirring in an ice bath until the pH reaches 1–2.

  • The unreacted 5-tert-butylsalicylic acid will rapidly precipitate out of solution as a white solid.

  • Recover the solid via vacuum filtration and dry for future use.

References
  • Benchchem. "Methyl 5-tert-butyl-2-hydroxybenzoate". Benchchem.
  • Guidechem. "methyl 5-tert-butyl-2-hydroxybenzoate 52888-72-9 wiki". Guidechem.
  • MiraCosta College. "Chemistry 211 Experiment 3: Hydrolysis of Methyl Salicylate". MiraCosta College.

Sources

Optimization

Technical Support Center: Scaling Up Methyl 5-tert-butyl-2-hydroxybenzoate Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the chemical engineering and mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the chemical engineering and mechanistic challenges associated with scaling up the synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate.

The most robust and industrially viable route for synthesizing this compound is the acid-catalyzed Fischer esterification of 5-tert-butyl-2-hydroxybenzoic acid (5-tert-butylsalicylic acid) with methanol[1]. While alternative routes like the Friedel-Crafts alkylation of methyl salicylate exist, they often introduce regioselectivity issues at scale. This guide provides validated protocols, comparative data, and mechanistic troubleshooting to ensure your scale-up is safe, high-yielding, and reproducible.

Process Workflow: Esterification Scale-Up

G A Raw Materials: 5-tert-butylsalicylic acid + Methanol B Catalyst Addition (Amberlyst-15 or H2SO4) A->B C Reflux & Esterification (65-80°C, 8-12h) B->C D Neutralization & Quench (NaHCO3 / Acetic Acid) C->D Cool to RT E Phase Separation & Organic Extraction D->E F Purification (Vacuum Distillation) E->F Crude Ester G Methyl 5-tert-butyl-2-hydroxybenzoate (Target Ester) F->G >98% Purity

Scale-up workflow for the Fischer esterification of 5-tert-butylsalicylic acid.

Quantitative Data: Catalyst System Comparison

Selecting the right catalyst is critical for balancing reaction kinetics with downstream workup efficiency. The table below summarizes the performance of various acid catalysts during the esterification of salicylic acid derivatives based on field data and kinetic studies[2].

Catalyst SystemLoadingTemp (°C)Time (h)Conversion (%)Scalability / Workup Profile
Sulfuric Acid (H₂SO₄) 5 mol%65–808–1275–85High / Requires careful aqueous neutralization
Amberlyst-15 (Solid Acid) 10 wt%65–8010–1485–90Excellent / Simple filtration, highly reusable
p-Toluenesulfonic Acid 5 mol%65–8012–1680–85Good / Requires aqueous wash, less corrosive
Standard Operating Procedure (SOP): 10 kg Scale-Up Protocol

This protocol utilizes a self-validating framework. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Phase 1: Reactor Preparation & Reagent Charging

  • Purge a 100 L glass-lined, jacketed reactor with N₂ to ensure an inert atmosphere.

  • Charge 40 L of anhydrous methanol. Activate the chiller to cool the solvent to 0–5°C.

  • IPC Check: Verify the internal thermocouple reads ≤5°C before proceeding.

Phase 2: Catalyst & Substrate Addition

  • Catalyst Charging: Slowly charge 1.5 kg of concentrated H₂SO₄ (or 1.0 kg of pre-washed Amberlyst-15 solid resin) while maintaining vigorous agitation.

    • Causality: The addition of strong acid to methanol is highly exothermic. Controlled addition prevents localized boiling and suppresses the formation of dimethyl ether.

  • Substrate Charging: Once the temperature stabilizes, charge 10 kg of 5-tert-butyl-2-hydroxybenzoic acid.

Phase 3: Reaction Execution

  • Ramp the reactor temperature to reflux (65–80°C).

  • Maintain reflux for 8–12 hours[1].

  • IPC Check: Withdraw a 2 mL sample, quench, and analyze via HPLC. The reaction is self-validated for workup only when unreacted starting material is <5% (AUC).

Phase 4: Workup & Neutralization

  • Cool the reactor to 20°C.

  • If using H₂SO₄, neutralize the mixture by slowly adding saturated aqueous NaHCO₃. In specific industrial protocols, a calculated amount of acetic acid is subsequently added to buffer the system[3].

    • Causality: Buffering ensures the phenolic hydroxyl group (-OH) remains fully protonated. If the pH becomes too basic, water-soluble phenolate salts form, drastically reducing the isolated organic yield.

  • If using Amberlyst-15, bypass neutralization and simply filter the resin through a 10 µm inline filter bag.

Phase 5: Extraction & Purification

  • Concentrate the filtrate under reduced pressure to recover excess methanol.

  • Extract the resulting residue with ethyl acetate (3 x 15 L), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the crude ester via vacuum distillation to obtain high-purity Methyl 5-tert-butyl-2-hydroxybenzoate.

Troubleshooting Guides & FAQs

Q: Why is my reaction stalling at 75-85% conversion during scale-up? A: Fischer esterification is an equilibrium-driven process. The generation of water directly limits the forward reaction. To push the equilibrium (Le Chatelier's principle), you must either use a massive excess of methanol or actively remove water. For scale-up, utilizing a solid acid catalyst like Amberlyst-15 can improve conversion and simplify water management compared to homogeneous catalysts[2]. Alternatively, employing a Dean-Stark apparatus with a co-solvent like toluene allows for the continuous azeotropic removal of water.

Q: Can I synthesize this compound via Friedel-Crafts alkylation of methyl salicylate instead? A: Yes, Friedel-Crafts alkylation using methyl salicylate and a tert-butyl source (e.g., tert-butanol or methyl tert-butyl ether) over an acid catalyst is a known pathway[4]. However, regioselectivity is a major scale-up challenge . While the ester group's steric bulk directs alkylation primarily to the 5-position, 3-tert-butyl and 3,5-di-tert-butyl isomers frequently form as difficult-to-separate byproducts. Esterification of the pre-purified 5-tert-butylsalicylic acid is generally preferred for pharmaceutical-grade scale-up due to its significantly cleaner impurity profile[1].

Q: Does the tert-butyl group cause steric hindrance during the esterification? A: The large tert-butyl group at the 5-position exerts considerable steric bulk on the aromatic ring[1]. However, because it is located para to the hydroxyl group and meta to the carboxylic acid, its direct steric impact on the nucleophilic attack at the carbonyl carbon (position 1) is minimal compared to a substitution at the 3-position. The primary hindrance you will observe is decreased solubility of the starting material in cold methanol, which is why the reaction must be run at reflux.

Q: How do I control the exotherm when adding sulfuric acid at a 50 kg scale? A: The heat of mixing and protonation when adding concentrated H₂SO₄ to methanol can lead to uncontrolled exotherms, causing the methanol to boil and pressurize the reactor. Protocol: Always chill the methanol to 0–5°C in a jacketed reactor before adding H₂SO₄ dropwise. Maintain the internal temperature below 15°C during the entire acid addition phase before charging the solid substrate.

Q: What is the most scalable method to purify the crude product? A: Vacuum distillation is the most scalable and cost-effective purification method for this compound. Methyl 5-tert-butyl-2-hydroxybenzoate is a stable liquid/low-melting solid. Distillation under high vacuum effectively separates the target ester from unreacted carboxylic acid and trace dialkylated impurities without the solvent waste associated with large-scale column chromatography.

References
  • Methyl 5-tert-butyl-2-hydroxybenzoate CAS 52888-72-9 Source: Bloom Tech URL:[Link]

  • Kinetics of Esterification of Salicylic Acid with N-Amyl Alcohol in the Presence of Lewatit MonoPlus S-100 Source: DergiPark (Anadolu University Journal of Science and Technology) URL:[Link]

  • Alkylation of Dihydroxybenzenes and Anisole with Methyl-tert-butyl Ether (MTBE) over Solid Acid Catalysts Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of Methyl 5-tert-butyl-2-hydroxybenzoate

Welcome to the Technical Support Center for Methyl 5-tert-butyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 5-tert-butyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and formulations.

Introduction to the Stability Profile of Methyl 5-tert-butyl-2-hydroxybenzoate

Methyl 5-tert-butyl-2-hydroxybenzoate is a phenolic ester with antioxidant properties, making it valuable in various applications, including as a stabilizer in cosmetics and polymers and as an intermediate in drug synthesis. However, its chemical structure, containing a hydroxyl group, an ester linkage, and a substituted benzene ring, also makes it susceptible to several degradation pathways. Understanding these vulnerabilities is crucial for maintaining its quality and ensuring reproducible experimental outcomes.

This compound is generally stable at room temperature when stored correctly. However, it is prone to degradation through three primary mechanisms:

  • Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions, to yield 5-tert-butyl-2-hydroxybenzoic acid and methanol.[1][2]

  • Oxidation: As a phenolic compound, it is susceptible to oxidation, which can be initiated by exposure to air (oxygen), heat, or trace metals. This can lead to the formation of colored byproducts.

  • Photodegradation: Salicylate derivatives can be sensitive to light, particularly UV radiation, which can trigger complex photochemical reactions leading to degradation.[3]

Proper storage and handling are therefore paramount. The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere, to minimize exposure to moisture, oxygen, and light.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of Methyl 5-tert-butyl-2-hydroxybenzoate.

Q1: I've noticed a yellowing of my solid Methyl 5-tert-butyl-2-hydroxybenzoate upon storage. What is the likely cause?

A1: The yellowing of your compound is most likely due to oxidative degradation. Phenolic compounds are known to form colored quinone-type structures upon oxidation.[4] This process can be accelerated by exposure to air (oxygen) and light. The tert-butyl group on the benzene ring offers some steric hindrance, which can slow down oxidation to an extent, but it does not entirely prevent it. To prevent discoloration, ensure the container is tightly sealed and consider storing it under an inert gas like nitrogen or argon.

Q2: My solution of Methyl 5-tert-butyl-2-hydroxybenzoate in a protic solvent has shown a decrease in purity over time. What could be happening?

A2: A decrease in purity in a protic solvent, especially if it contains traces of acid or base, strongly suggests hydrolysis of the ester bond.[2] The ester linkage is susceptible to cleavage by water, a reaction that is catalyzed by both acids and bases.[2] The degradation products would be 5-tert-butyl-2-hydroxybenzoic acid and methanol. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Q3: Can I heat my formulation containing Methyl 5-tert-butyl-2-hydroxybenzoate to aid dissolution?

A3: While gentle heating may aid dissolution, prolonged exposure to high temperatures should be avoided. Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[5][6] For phenolic compounds, higher temperatures can significantly increase the rate of oxidation.[5] If heating is necessary, it should be done for the shortest possible time at the lowest effective temperature, and preferably under an inert atmosphere.

Q4: I am using this compound in a formulation that will be exposed to light. What precautions should I take?

A4: Salicylate derivatives can be susceptible to photodegradation.[3] Exposure to UV light can lead to the formation of various degradation products. It is highly recommended to use UV-protective packaging, such as amber glass or opaque containers, for any formulations containing this compound that may be exposed to light. Conducting a formal photostability study according to ICH Q1B guidelines is advisable for final formulations.[7]

Q5: What are the primary degradation products I should be looking for in a stability study?

A5: Based on the known degradation pathways, the primary degradation products to monitor are:

  • From Hydrolysis: 5-tert-butyl-2-hydroxybenzoic acid and methanol.

  • From Oxidation: Oxidized derivatives, potentially including quinone-like structures. One possible byproduct from the oxidation of similar tert-butyl phenols is 2,6-di-tert-butyl-p-benzoquinone.[8][9]

  • From Photodegradation: A complex mixture of byproducts can be formed. For similar phenolic compounds, photodegradation can lead to hydroxylated derivatives and ring-opened products.[1][10] For example, the photodegradation of 4-tert-butylphenol has been shown to produce 4-tert-butylcatechol and hydroquinone.[1][10]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common stability-related issues.

Guide 1: Investigating Loss of Purity or Appearance of Unknown Peaks in HPLC Analysis

This guide will help you troubleshoot unexpected changes in the purity profile of Methyl 5-tert-butyl-2-hydroxybenzoate.

Problem: An unexpected decrease in the peak area of the main compound and/or the appearance of new peaks in the HPLC chromatogram.

G start Start: Unexpected HPLC Results check_method Is the HPLC method validated and known to be stable? start->check_method method_issue Troubleshoot HPLC Method (See HPLC Troubleshooting Guide) check_method->method_issue No degradation Suspect Compound Degradation check_method->degradation Yes identify_pathway Identify Potential Degradation Pathway degradation->identify_pathway hydrolysis Hydrolysis identify_pathway->hydrolysis Aqueous/protic solvent? pH extremes? oxidation Oxidation identify_pathway->oxidation Exposure to air/heat? photodegradation Photodegradation identify_pathway->photodegradation Exposure to light? check_storage Review Storage Conditions hydrolysis->check_storage oxidation->check_storage photodegradation->check_storage check_handling Review Sample Handling and Preparation check_storage->check_handling confirm_degradants Confirm Degradant Identity (e.g., LC-MS) check_handling->confirm_degradants mitigate Implement Corrective Actions confirm_degradants->mitigate end End: Purity Issue Resolved mitigate->end

Caption: Troubleshooting workflow for unexpected HPLC results.

Step-by-Step Troubleshooting:

  • Verify Analytical Method Integrity: Before assuming compound degradation, ensure the issue is not with the HPLC method itself. Check for consistent retention times, peak shapes, and system pressure. Refer to a comprehensive HPLC troubleshooting guide for issues like peak tailing, fronting, or split peaks.[6][11][12]

  • Review Storage Conditions:

    • Temperature: Was the compound stored at the recommended cool temperature?

    • Light: Was it protected from light in an opaque or amber container?

    • Moisture: Was the container tightly sealed to prevent moisture ingress?

    • Atmosphere: For long-term storage, was it stored under an inert atmosphere?

  • Analyze Sample Handling and Preparation:

    • Solvents: Are the solvents fresh and of high purity? Were there any potential contaminants?

    • pH: Could the pH of the sample solution have contributed to hydrolysis?

    • Exposure Time: How long was the sample in solution before analysis?

  • Characterize Degradation Products:

    • If unknown peaks are present, use a mass spectrometer (LC-MS) to identify their molecular weights. This can help confirm the suspected degradation pathway. For example, a peak corresponding to the molecular weight of 5-tert-butyl-2-hydroxybenzoic acid would strongly indicate hydrolysis.

  • Implement Corrective Actions:

    • For Hydrolysis: Use aprotic solvents where possible. If aqueous solutions are necessary, use freshly prepared buffers at a neutral pH and analyze samples promptly. Store solutions at low temperatures.

    • For Oxidation: Purge solutions with an inert gas (nitrogen or argon) and use sealed vials. Consider the addition of an antioxidant if compatible with your application.

    • For Photodegradation: Work in a light-protected environment (e.g., using amber glassware) and store samples and solutions in the dark.

Guide 2: Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on Methyl 5-tert-butyl-2-hydroxybenzoate to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[2][3][5][13]

G start Start: Forced Degradation Study prepare_samples Prepare Stock Solution of Compound start->prepare_samples stress_conditions Apply Stress Conditions (Parallel) prepare_samples->stress_conditions acid_hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, RT) stress_conditions->base_hydrolysis oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (e.g., 80°C, solid state) stress_conditions->thermal photolytic Photolytic Degradation (ICH Q1B light exposure) stress_conditions->photolytic neutralize_quench Neutralize/Quench Reactions acid_hydrolysis->neutralize_quench base_hydrolysis->neutralize_quench oxidation->neutralize_quench analyze_hplc Analyze by Stability-Indicating HPLC-DAD/MS thermal->analyze_hplc photolytic->analyze_hplc neutralize_quench->analyze_hplc evaluate_data Evaluate Data: - Peak Purity - Mass Balance - Identify Degradants analyze_hplc->evaluate_data end End: Degradation Profile Established evaluate_data->end

Caption: Workflow for a forced degradation study.

Materials and Methods:

  • Methyl 5-tert-butyl-2-hydroxybenzoate

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS)

  • Photostability chamber

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 5-tert-butyl-2-hydroxybenzoate in methanol at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours), taking samples at each time point.

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature, taking samples at various time points (e.g., 30 mins, 1, 2, 4 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, and sample at different time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C.

    • Sample at various time points (e.g., 1, 3, 7 days), dissolve in methanol, and analyze.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound (in a quartz cuvette) to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Analyze the samples after exposure.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. An example method is provided below.

Data Evaluation:

  • Specificity: The method should be able to separate the main peak from all degradation product peaks.

  • Peak Purity: Use the DAD to assess the peak purity of the parent compound in the presence of degradation products.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are being detected. The sum of the assay of the parent compound and the levels of all degradation products should be close to 100%.

Proposed Stability-Indicating HPLC Method

This section provides a starting point for developing a stability-indicating RP-HPLC method for Methyl 5-tert-butyl-2-hydroxybenzoate and its potential degradation products. Method optimization will be required.

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A suggested starting gradient could be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm and 304 nm (Use DAD to monitor multiple wavelengths)[14]
Injection Volume 10 µL
Sample Diluent Methanol or Mobile Phase

References

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]

  • Zhang, Y., et al. (2016). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. Science of The Total Environment. [Link]

  • PubMed. (2016, October 1). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. [Link]

  • Science.gov. substituted di-tert-butyl phenols: Topics by Science.gov. [Link]

  • PERSEE. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • MDPI. (2025, May 9). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. [Link]

  • Longdom Publishing. Stability Indicating RP-HPLC method Development and Validation of Salicylic Acid in Choline Magnesium Trisalicilate (Trilisate) Tablets. [Link]

  • ycmou. (2015, May 23). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. [Link]

  • IJPPS. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • JETIR. DEVELOPMENT FOR FORCED DEGRADATION AND STABILITY STUDIES OF API FORMULATION: A REVIEW. [Link]

  • National Institutes of Health. Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. [Link]

  • University of Niš. development and validation of a liquid chromatography method for the determination of methyl salicylate. [Link]

  • ResearchGate. Development of a stability indicating HPLC-DAD method for the simultaneous determination of mometsone furoate and salicylic acid in an ointment matrix. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. [Link]

  • PubMed. (2009, October 15). Development and validation of a stability-indicating HPLC method for simultaneous determination of salicylic acid, betamethasone dipropionate and their related compounds in Diprosalic Lotion. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. General mechanism of degradation by photolysis and respectively by photocatalysis. [Link]

  • ResearchGate. (2016, December 27). UV Light-Assisted Degradation of Methyl Orange, Methylene Blue, Phenol, Salicylic Acid, and Rhodamine B: Photolysis Versus Photocatalyis. [Link]

  • Universidade de Caxias do Sul. Titanium Dioxide Films for Photocatalytic Degradation of Methyl Orange Dye. [Link]

  • MDPI. (2020, September 25). Immobilized Nano-TiO2 Photocatalysts for the Degradation of Three Organic Dyes in Single and Multi-Dye Solutions. [Link]

  • National Institutes of Health. Photocatalytic Degradation of Methyl Orange over Metalloporphyrins Supported on TiO2 Degussa P25. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 5-tert-butyl-2-hydroxybenzoate

Welcome to the Technical Support Center for the isolation and purification of Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9)[1][2]. This guide is engineered for researchers and drug development professionals dea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 5-tert-butyl-2-hydroxybenzoate (CAS: 52888-72-9)[1][2]. This guide is engineered for researchers and drug development professionals dealing with the specific challenges of separating this target compound from closely related isomers and reaction byproducts.

The synthesis of this compound typically involves the Friedel-Crafts alkylation of methyl salicylate with tert-butanol, catalyzed by concentrated sulfuric acid[3][4]. While effective, this route inherently produces a complex crude mixture requiring precise chromatographic resolution.

Part 1: Troubleshooting FAQs

Q1: Why is Methyl 3,5-di-tert-butylsalicylate forming, and how do I separate it from the target mono-alkylated product?

Cause: The Friedel-Crafts alkylation process is highly susceptible to over-alkylation. The tert-butyl carbocation can attack both the 5-position (para to the hydroxyl) and the 3-position (ortho to the hydroxyl) of the aromatic ring, yielding the di-alkylated byproduct[5]. Solution: Separation is achieved via normal-phase silica gel flash chromatography. The 3,5-di-tert-butylsalicylate byproduct has a significantly higher


 value. Mechanistically, the bulky tert-butyl group at the 3-position sterically shields the phenolic hydroxyl group (), severely restricting its ability to hydrogen-bond with the silica stationary phase[3].
Actionable Step:  Use a gradient elution starting from 100% hexanes and ramping to 30% ethyl acetate/hexanes. The sterically hindered di-tert-butyl isomer will elute first, followed by the target mono-alkylated ester[5].
Q2: My isolated product shows ester hydrolysis. How do I prevent degradation during purification?

Cause: The reaction utilizes concentrated sulfuric acid (H₂SO₄) as a catalyst[3][5]. If the crude mixture is concentrated in vacuo without complete neutralization, the residual acid—combined with ambient moisture and applied heat—catalyzes the hydrolysis of the methyl ester back into 5-tert-butylsalicylic acid. Solution (Self-Validating Protocol): Implement a rigorous aqueous workup before chromatography. Quench the reaction with ice-cold water and wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). Validation Check: Before proceeding to the drying step, spot the aqueous phase onto pH indicator paper. Do not proceed until the aqueous layer registers a stable pH of ~8. This self-validating check guarantees the complete removal of the acid catalyst, preventing downstream thermal degradation.

Q3: How can I conclusively verify the purity of my fractions to ensure no co-elution occurred?

Cause: Unreacted methyl salicylate and the di-alkylated byproduct have overlapping polarities if the chromatographic gradient is run too steeply. Solution: Utilize LC-MS and ¹H NMR spectroscopy for fraction validation. The target Methyl 5-tert-butylsalicylate will exhibit an [M+H]⁺ peak at m/z 209.1[5][6]. In ¹H NMR (500 MHz, CDCl₃), confirm the presence of a single tert-butyl peak at δ 1.30 (s, 9H) and the intact methyl ester peak at δ 3.95 (s, 3H)[5][6]. The di-alkylated impurity will distinctly show two tert-butyl singlets (δ 1.30 and δ 1.42) and a shifted phenol proton at δ 11.33[5].

Part 2: Quantitative Analytical Data

To facilitate rapid comparison during fraction analysis, the following table summarizes the key physical and spectroscopic properties of the reaction components based on authoritative patent literature ()[4][5].

CompoundMW ( g/mol )LC-MS [M+H]⁺¹H NMR (500 MHz, CDCl₃) Key ShiftsElution Order (Silica)
Methyl 3,5-di-tert-butylsalicylate 264.36265.1δ 1.42 (s, 9H), 1.30 (s, 9H), 11.34 (s, 1H)1 (Fastest)
Methyl 5-tert-butylsalicylate 208.25209.1δ 1.30 (s, 9H), 3.95 (s, 3H), 10.59 (s, 1H)2 (Target)
Methyl salicylate (Starting Material)152.15153.1δ 3.93 (s, 3H), 10.76 (s, 1H)3 (Slowest)

Part 3: Standard Operating Procedure (SOP)

Follow this step-by-step methodology for the reliable purification of the crude reaction mixture[5]:

  • Reaction Quenching & Extraction:

    • Ensure the reaction mixture is maintained below 7 °C. Transfer the mixture to a separatory funnel.

    • Dilute with ethyl acetate (EtOAc) and quench the reaction by slowly adding ice-cold distilled water to prevent exothermic spiking.

    • Separate the phases and extract the aqueous layer twice with fresh EtOAc.

  • Neutralization (Critical Step):

    • Wash the combined organic layers with saturated aqueous NaHCO₃. Vent the separatory funnel frequently to release CO₂ gas.

    • Perform a final wash with brine (saturated NaCl) to strip excess water from the organic phase.

  • Drying & Concentration:

    • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

    • Filter the drying agent and concentrate the filtrate in vacuo at 35 °C to yield the crude product as an oil.

  • Flash Column Chromatography:

    • Dissolve the crude oil in a minimum volume of hexanes and load it onto a pre-equilibrated silica gel column.

    • Gradient Profile: Run 100% Hexanes for 2 minutes, then apply a linear gradient to 30% EtOAc/Hexanes over 13 minutes. Hold at 30% EtOAc/Hexanes for the remainder of the separation.

  • Fraction Isolation:

    • Monitor fractions via TLC (UV active at 254 nm). Combine the fractions containing the slower-running major component (Target).

    • Concentrate in vacuo to obtain pure Methyl 5-tert-butyl-2-hydroxybenzoate as a colorless oil.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Mono- & Di-alkylated + SM) Workup Aqueous Workup (Neutralize H2SO4 with NaHCO3) Crude->Workup Quench (<7 °C) Extract Organic Extraction (EtOAc / Water separation) Workup->Extract Phase Separation Chromatography Flash Chromatography (Hexanes to 30% EtOAc) Extract->Chromatography Load on Silica Fraction1 Fraction 1: Di-tert-butyl (Fastest eluting, m/z 265.1) Chromatography->Fraction1 Non-polar Fraction2 Fraction 2: 5-tert-butyl (Target, m/z 209.1) Chromatography->Fraction2 Mid-polar Fraction3 Fraction 3: Methyl Salicylate (Slowest eluting) Chromatography->Fraction3 Polar

Workflow for the purification of Methyl 5-tert-butyl-2-hydroxybenzoate from crude mixtures.

References

  • Google Patents - US10005720B2: Compounds useful for the treatment of metabolic disorders and synthesis of the same.

Sources

Troubleshooting

Minimizing by-product formation in the synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate

A Guide to Minimizing By-product Formation and Optimizing Yield Welcome to the technical support guide for the synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate. This document is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing By-product Formation and Optimizing Yield

Welcome to the technical support guide for the synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your reaction outcomes. This guide focuses on the critical aspects of minimizing by-product formation to ensure high purity and yield.

Overview of Synthetic Strategies

The synthesis of Methyl 5-tert-butyl-2-hydroxybenzoate (CAS 52888-72-9) typically involves two key transformations: the introduction of a carboxyl group onto a p-tert-butylphenol backbone, followed by esterification.[1][2] The purity of the final product is highly dependent on the successful execution and control of each step. The most prevalent challenges arise from competing side reactions, leading to isomeric by-products, polymeric materials, or unreacted starting materials.

Two primary routes are generally considered for the synthesis of the key intermediate, 5-tert-butyl-2-hydroxybenzoic acid:

  • Kolbe-Schmitt Reaction: Direct carboxylation of p-tert-butylphenol. This is an atom-economical approach but is sensitive to reaction conditions which can affect regioselectivity.[3][4]

  • Friedel-Crafts Alkylation: tert-butylation of a pre-existing hydroxybenzoic acid or its ester. This route can be effective but requires careful management of catalyst and stoichiometry to prevent poly-alkylation.[5][6]

The final step is almost universally a Fischer-Speier Esterification of the resulting acid with methanol.[1][7] While seemingly straightforward, this equilibrium-driven reaction presents its own challenges in achieving high conversion.

Synthesis_Overview pTBP p-tert-butylphenol Acid_KS 5-tert-butyl-2- hydroxybenzoic acid pTBP->Acid_KS Final_Ester Methyl 5-tert-butyl- 2-hydroxybenzoate Acid_KS->Final_Ester  Methanol, H⁺ Cat. HBA Methyl 2-hydroxybenzoate Acid_FC Methyl 5-tert-butyl- 2-hydroxybenzoate HBA->Acid_FC  t-BuOH, Acid Catalyst

Figure 1: High-level overview of primary synthetic routes.

Troubleshooting & FAQs: By-product Formation

This section addresses common issues encountered during the synthesis in a question-and-answer format, focusing on the root cause and providing actionable solutions.

Part A: The Carboxylation Step (Kolbe-Schmitt Reaction)

The Kolbe-Schmitt reaction is a powerful tool for carboxylating phenols but is notorious for its sensitivity. It involves the nucleophilic addition of a phenoxide to carbon dioxide.[3][8]

Q1: My yield of 5-tert-butyl-2-hydroxybenzoic acid is low, and the primary contaminant is unreacted p-tert-butylphenol. What is causing this?

A1: This is a classic issue of incomplete conversion. Several factors are critical:

  • Anhydrous Conditions: The phenoxide intermediate is a strong base. Any moisture present will protonate the phenoxide, rendering it unreactive towards the electrophilic CO₂. All reactants, solvents, and apparatus must be scrupulously dried.[4]

  • CO₂ Pressure and Temperature: The carboxylation is typically performed under pressure (e.g., 5-100 atm) and at elevated temperatures (e.g., 125-150 °C) to drive the reaction forward.[3][8] Insufficient pressure or temperature will result in a sluggish reaction and low conversion.

  • Inefficient Mixing: In a solid-gas or slurry-phase reaction, efficient mixing is crucial to ensure maximum contact between the phenoxide salt and the CO₂ gas.

Q2: I've isolated an isomeric by-product, which appears to be 4-hydroxy-3-tert-butylbenzoic acid. How can I improve the regioselectivity for the desired ortho-carboxylation?

A2: The regioselectivity of the Kolbe-Schmitt reaction is heavily influenced by the nature of the alkali metal counter-ion and the temperature.

  • Choice of Base: Using sodium hydroxide to form the sodium phenoxide salt generally favors ortho-carboxylation, leading to the desired 2-hydroxy (salicylic) acid derivative. In contrast, using potassium hydroxide tends to favor the formation of the para-hydroxybenzoic acid isomer, especially at higher temperatures.[3][8] For p-tert-butylphenol, where the para position is blocked, using potassium salts can still lead to different complex formations and potentially unwanted isomers. Sticking with a sodium base is recommended.

  • Temperature Control: Lower reaction temperatures (around 125-150 °C) favor the kinetically controlled ortho-product. Higher temperatures can cause rearrangement to the thermodynamically more stable para-isomer.

Q3: My reaction produced a significant amount of a dark, tarry, or high-molecular-weight solid that is difficult to characterize. What is it and how can it be avoided?

A3: This is likely an oxidative coupling by-product. Phenoxides are susceptible to oxidation, which can lead to the formation of radical species that dimerize or polymerize.[9] In one study involving a substituted phenol, a biphenyl dimer was the major by-product (65% yield) under non-optimized conditions.[9]

  • Oxygen Exclusion: The most critical preventative measure is to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) before introducing the carbon dioxide. Ensure the reaction vessel is purged of air. Reducing the amount of oxygen present has been shown to dramatically decrease dimer formation and increase the yield of the desired salicylic acid.[9]

Kolbe_Schmitt_Byproducts Start Sodium p-tert-butylphenoxide Dimer Oxidative Dimer By-product Start->Dimer O₂ (Trace Oxygen) Start->mid1 + CO₂ (Na⁺, low T) Start->mid2 + CO₂ (K⁺, high T) Desired_Product Desired Product: 5-tert-butyl-2-hydroxybenzoic acid Isomer Isomeric By-product: 4-hydroxy-3-tert-butylbenzoic acid mid1->Desired_Product mid2->Isomer

Figure 2: Potential reaction pathways and by-products in the Kolbe-Schmitt reaction.
Part B: The Esterification Step (Fischer-Speier)

The acid-catalyzed esterification of 5-tert-butyl-2-hydroxybenzoic acid with methanol is a reversible equilibrium reaction.[7][10] The primary challenge is driving this equilibrium towards the product side.

Q4: My esterification reaction stalls, and I recover a large amount of the starting carboxylic acid. How can I push the reaction to completion?

A4: According to Le Châtelier's principle, the equilibrium can be shifted to favor the product by either using a large excess of one reactant or by removing a product as it is formed.

  • Excess Alcohol: The most common strategy is to use methanol as the limiting reagent and solvent, creating a large molar excess that drives the equilibrium forward.[1][7]

  • Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials. Removing this water is crucial for high yields. This can be accomplished by:

    • Dean-Stark Apparatus: If using a co-solvent like toluene, a Dean-Stark trap can be used to azeotropically remove water.[7]

    • Drying Agents: Adding a chemical drying agent like molecular sieves to the reaction mixture.

    • Strong Acid Catalyst: Using a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) not only catalyzes the reaction but also acts as a dehydrating agent.[1]

Q5: During the aqueous workup and neutralization, my product yield drops significantly, and I see the starting acid reappearing on my TLC plate. What is happening?

A5: This indicates that the ester is being hydrolyzed back to the carboxylic acid. This can happen under either acidic or basic conditions.

  • Excessive Base during Neutralization: If you are neutralizing the acidic catalyst with a base (e.g., sodium bicarbonate or sodium carbonate solution), adding too much or using a strong base like NaOH can induce saponification (base-catalyzed hydrolysis) of the ester.[2][11] Neutralize carefully and keep the pH from becoming strongly basic.

  • Prolonged Acidic Workup: While stable under the anhydrous acidic conditions of the reaction, prolonged exposure to aqueous acid during workup can also promote hydrolysis. The workup should be performed efficiently and without excessive heating.

Esterification_Troubleshooting Start Low Ester Yield: High % of Starting Acid Check_Conditions Check Reaction Conditions Start->Check_Conditions  Issue during  Reaction Check_Workup Check Workup Procedure Start->Check_Workup  Issue during  Workup Excess_MeOH Was a large excess of Methanol used? Check_Conditions->Excess_MeOH Workup_Base Was a strong base (NaOH) or excess weak base used? Check_Workup->Workup_Base Water_Removal Was water actively removed (e.g., Dean-Stark, H₂SO₄)? Excess_MeOH->Water_Removal No Sol_MeOH Solution: Use MeOH as solvent or add 10+ equivalents. Excess_MeOH->Sol_MeOH Yes Water_Removal->Start Yes (Re-evaluate problem) Sol_Water Solution: Use H₂SO₄ as catalyst or add molecular sieves. Water_Removal->Sol_Water No Workup_Base->Start No (Re-evaluate problem) Sol_Workup Solution: Neutralize carefully with sat. NaHCO₃ to pH ~7-8. Workup_Base->Sol_Workup Yes

Figure 3: Troubleshooting flowchart for low yield in Fischer esterification.

Recommended Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Optimized Fischer Esterification

This protocol is designed to maximize yield by leveraging a large excess of the alcohol reactant and a strong acid catalyst.

Materials:

  • 5-tert-butyl-2-hydroxybenzoic acid (1.0 eq)

  • Methanol (ACS grade, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-tert-butyl-2-hydroxybenzoic acid in methanol (approx. 10-20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid's molar equivalent) to the stirring solution.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 8-12 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated NaHCO₃ solution until CO₂ evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 5-tert-butyl-2-hydroxybenzoate.

  • Purify the product by column chromatography or recrystallization as needed.

Data for Purification Strategy

A successful purification strategy relies on exploiting the differences in physical properties between the desired product and potential by-products.

CompoundFormulaMW ( g/mol )Key Polarity FeatureExpected TLC Rf*
Methyl 5-tert-butyl-2-hydroxybenzoate C₁₂H₁₆O₃208.26Ester, PhenolHigh
5-tert-butyl-2-hydroxybenzoic acidC₁₁H₁₄O₃194.23Carboxylic Acid, PhenolLow (streaking)
p-tert-butylphenolC₁₀H₁₄O150.22PhenolVery High
Oxidative Dimer By-productC₂₀H₂₆O₂298.42Dihydroxy, Non-polar coreMedium-High

*Relative values in a typical normal-phase system like Hexane/Ethyl Acetate. The carboxylic acid will have a very low Rf and may streak without an acid modifier in the eluent.

References

  • methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9 - Bloom Tech. [Link]

  • Kolbe–Schmitt reaction - Wikipedia. [Link]

  • Kolbe-Schmitt Reaction - J&K Scientific LLC. [Link]

  • Intermediates (A and B), products (A-phenol and B-phenol), and side... | Download Scientific Diagram - ResearchGate. [Link]

  • On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2 - PubMed. [Link]

  • Kolbe–Schmitt reaction. [Link]

  • Friedel–Crafts reaction - Wikipedia. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education. [Link]

  • 21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chelating Properties of Methyl 5-tert-butyl-2-hydroxybenzoate

For researchers, scientists, and drug development professionals, the identification and validation of novel chelating agents are paramount for advancing therapeutic strategies against metal-induced toxicity and overload....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the identification and validation of novel chelating agents are paramount for advancing therapeutic strategies against metal-induced toxicity and overload. This guide provides an in-depth technical comparison of Methyl 5-tert-butyl-2-hydroxybenzoate's chelating properties against established clinical and laboratory chelators. We will delve into the causality behind experimental choices and present detailed, self-validating protocols to empower your research.

Introduction to Chelation and the Candidate: Methyl 5-tert-butyl-2-hydroxybenzoate

Chelation therapy is a cornerstone in treating metal overload, a condition where excessive accumulation of metals like iron can lead to significant organ damage.[1] Effective chelating agents form stable, non-toxic complexes with metal ions, facilitating their excretion from the body.[1][2] The ideal chelator possesses high affinity and selectivity for the target metal ion, good bioavailability, and minimal side effects.

Methyl 5-tert-butyl-2-hydroxybenzoate, a derivative of salicylic acid, presents an interesting scaffold for chelation. Its structure, featuring a hydroxyl group and a carbonyl oxygen from the methyl ester in ortho positions, provides a bidentate binding site for metal ions. The bulky tert-butyl group at the 5-position may influence the lipophilicity, stability, and steric environment of the resulting metal complexes.[3]

This guide will compare the chelating performance of Methyl 5-tert-butyl-2-hydroxybenzoate against three well-established chelators:

  • Deferoxamine (DFO): A hexadentate bacterial siderophore, considered the gold standard for iron chelation, though it requires parenteral administration.[4][5][6]

  • Deferasirox (DFX): An orally active tridentate chelator.[1][7]

  • Ethylenediaminetetraacetic acid (EDTA): A powerful, non-selective hexadentate chelating agent widely used for heavy metal poisoning.[8][9][10][11]

Experimental Validation of Chelating Properties

To rigorously assess the chelating potential of Methyl 5-tert-butyl-2-hydroxybenzoate, a multi-pronged experimental approach is necessary. This section outlines the key experiments, the rationale behind their selection, and presents comparative data.

Stoichiometry of Metal-Ligand Complex: Job's Plot Analysis

Causality of Experimental Choice: Before determining the strength of the interaction, it is crucial to establish the stoichiometry of the metal-ligand complex (i.e., the ratio in which the metal and ligand bind). Job's method of continuous variation is a straightforward and widely used spectrophotometric technique for this purpose.[12][13][14][15] It involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance of the resulting complex is then plotted against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.[12][13][15]

Experimental Workflow: Job's Plot

Job_Plot_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare equimolar stock solutions of Metal Ion (e.g., Fe³⁺) and Ligand B Prepare a series of solutions with varying mole fractions of Metal:Ligand (e.g., 9:1, 8:2, ..., 1:9) A->B C Maintain constant total volume and total molar concentration B->C D Equilibrate solutions C->D E Measure absorbance at λmax of the metal-ligand complex D->E F Plot Absorbance vs. Mole Fraction of Ligand E->F G Identify the mole fraction at which maximum absorbance occurs F->G H Determine the stoichiometric ratio G->H

Caption: Workflow for determining complex stoichiometry using Job's method.

Comparative Stoichiometry Data (Hypothetical)

ChelatorMetal IonStoichiometry (Metal:Ligand)Rationale
Methyl 5-tert-butyl-2-hydroxybenzoate Fe³⁺1:3As a bidentate ligand, three molecules are expected to coordinate with the hexacoordinate Fe³⁺ ion.
Deferoxamine (DFO)Fe³⁺1:1DFO is a hexadentate ligand, occupying all six coordination sites of a single Fe³⁺ ion.[5][16]
Deferasirox (DFX)Fe³⁺1:2DFX is a tridentate ligand, requiring two molecules to fully chelate one Fe³⁺ ion.[7][16]
EDTAFe³⁺1:1EDTA is a hexadentate ligand, forming a 1:1 complex with most metal ions.[10][11]
Binding Affinity: Determination of Stability Constants

Causality of Experimental Choice: The stability constant (Kf) is a critical parameter that quantifies the affinity of a chelator for a metal ion. A higher stability constant indicates a stronger and more stable complex. Potentiometric titration is a robust method for determining stability constants, particularly for complexes involving ligands with acidic protons.[17][18][19][20][21] It involves monitoring the pH of a solution containing the ligand and metal ion as a standard base is added. The resulting titration curves can be used to calculate the formation constants. UV-Vis spectrophotometry, using methods like the Benesi-Hildebrand plot, can also be employed to determine association constants, especially for 1:1 complexes.[22][23][24][25][26]

Experimental Workflow: Potentiometric Titration for Stability Constant

Potentiometric_Titration_Workflow A Calibrate pH meter with standard buffers B Prepare solutions: 1. Acid alone 2. Acid + Ligand 3. Acid + Ligand + Metal Ion A->B C Titrate each solution with a standardized base (e.g., NaOH) B->C D Record pH after each addition of base C->D E Plot pH vs. Volume of base added for all three titrations D->E F Analyze the titration curves to determine the ligand's pKa and the complex's stability constants (e.g., using the Bjerrum method) E->F

Caption: Workflow for determining stability constants via potentiometric titration.

Comparative Stability Constants (log Kf) for Fe³⁺ (Hypothetical)

Chelatorlog KfInterpretation
Methyl 5-tert-butyl-2-hydroxybenzoate 28.5Indicates strong binding to Fe³⁺, though lower than the established hexadentate chelators. This is a plausible value for a bidentate salicylate-type ligand forming a 1:3 complex.
Deferoxamine (DFO)30.6Very high stability, consistent with its hexadentate nature and clinical efficacy.[5]
Deferasirox (DFX)37.1 (Overall)Extremely high overall stability for the 1:2 complex, contributing to its effectiveness as an oral chelator.
EDTA25.1Strong binding, but lower than the iron-specific chelators, highlighting its broader metal affinity.[9]

Note: The overall stability constant (β) is the product of the stepwise stability constants. For a 1:3 complex, log β₃ = log K₁ + log K₂ + log K₃.

Electrochemical Behavior: Cyclic Voltammetry

Causality of Experimental Choice: Cyclic voltammetry (CV) is a valuable technique for probing the redox properties of the metal-ligand complex.[27][28][29] It can provide insights into how the chelation affects the electrochemical potential of the metal ion. A significant shift in the reduction or oxidation potential upon complexation indicates a strong interaction and can be used to assess the stability of the complex. This method is particularly useful for studying redox-active metals like iron.

Experimental Workflow: Cyclic Voltammetry

CV_Workflow cluster_setup Electrochemical Cell Setup cluster_measurement Voltammetric Scan cluster_analysis Data Interpretation A Assemble a three-electrode cell: Working, Reference, and Counter electrodes B Prepare an electrolyte solution containing the metal ion A->B C Record the cyclic voltammogram of the free metal ion B->C D Add the ligand to the cell C->D E Record the cyclic voltammogram of the metal-ligand complex D->E F Compare the voltammograms of the free metal and the complex E->F G Analyze shifts in peak potentials and changes in peak currents F->G H Infer the effect of chelation on the metal's redox properties G->H

Caption: Workflow for evaluating metal chelation using cyclic voltammetry.

Comparative Electrochemical Data for Fe³⁺/Fe²⁺ Redox Couple (Hypothetical)

ChelatorShift in Reduction Potential (ΔEpc)Interpretation
Methyl 5-tert-butyl-2-hydroxybenzoate -250 mVA significant negative shift indicates that the Fe³⁺ complex is stabilized against reduction, confirming strong chelation.
Deferoxamine (DFO)-450 mVA very large negative shift, reflecting the exceptional stability of the ferrioxamine complex.[30]
Deferasirox (DFX)-400 mVA substantial negative shift, consistent with the high stability of its Fe³⁺ complex.
EDTA-300 mVA pronounced negative shift, indicative of strong complexation.

Detailed Experimental Protocols

For the purpose of reproducibility and validation, detailed step-by-step protocols for the key experiments are provided below.

Protocol 1: Stoichiometry Determination by Job's Method (UV-Vis Spectrophotometry)
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the metal salt (e.g., FeCl₃) in a suitable buffer (e.g., 0.1 M acetate buffer, pH 4.5).

    • Prepare a 1 mM stock solution of Methyl 5-tert-butyl-2-hydroxybenzoate in the same buffer.

  • Preparation of Isomolar Solutions:

    • In a series of 11 test tubes, mix the metal and ligand stock solutions in varying ratios (0:10, 1:9, 2:8, ..., 10:0) to a final volume of 10 mL. This keeps the total molar concentration constant at 1 mM.

  • Equilibration:

    • Allow the solutions to equilibrate for 30 minutes at room temperature.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex by scanning one of the mixed solutions (e.g., the 5:5 ratio) over a suitable wavelength range.

    • Measure the absorbance of all 11 solutions at the determined λmax, using the buffer as a blank.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the peak of the curve occurs indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.75 suggests a 1:3 metal-to-ligand ratio.[13]

Protocol 2: Stability Constant Determination by Potentiometric Titration
  • Calibration and Setup:

    • Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

    • Maintain a constant temperature (e.g., 25 °C) using a water bath.

  • Preparation of Titration Solutions:

    • Prepare the following solutions in a titration vessel:

      • A: 50 mL of 0.1 M HCl.

      • B: 50 mL of 0.1 M HCl + 0.01 M Methyl 5-tert-butyl-2-hydroxybenzoate.

      • C: 50 mL of 0.1 M HCl + 0.01 M Methyl 5-tert-butyl-2-hydroxybenzoate + 0.001 M metal salt (e.g., FeCl₃).

  • Titration:

    • Titrate each solution with a standardized 0.1 M NaOH solution.

    • Record the pH after each incremental addition (e.g., 0.1 mL) of NaOH.

  • Data Analysis (Irving-Rossotti Method):

    • Plot the pH versus the volume of NaOH added for all three titrations.

    • The horizontal shift between curve A and curve B is used to determine the proton-ligand stability constants (pKa values) of the chelator.

    • The horizontal shift between curve B and curve C is used to calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration (pL).

    • Plot n̄ versus pL (the formation curve). The stability constants (log K) can be determined from this curve at half-integral values of n̄ (e.g., log K₁ at n̄ = 0.5, log K₂ at n̄ = 1.5, etc.).[20]

Conclusion and Future Directions

The presented analysis, based on established methodologies, provides a framework for validating the chelating properties of Methyl 5-tert-butyl-2-hydroxybenzoate. The hypothetical data suggest that it is a promising bidentate chelator for Fe³⁺, forming a stable 1:3 complex. While its binding affinity appears lower than the clinically used hexadentate and tridentate iron chelators, its potential for oral bioavailability and modified pharmacokinetic properties due to the tert-butyl group warrants further investigation.

Future studies should focus on:

  • Experimental validation of the hypothetical data presented in this guide.

  • Selectivity studies to determine its affinity for other biologically relevant metal ions (e.g., Cu²⁺, Zn²⁺, Ca²⁺).

  • In vitro and in vivo studies to assess its efficacy in reducing metal-induced cytotoxicity and its pharmacokinetic and toxicological profiles.

This comprehensive guide provides the foundational knowledge and experimental blueprints for researchers to rigorously evaluate Methyl 5-tert-butyl-2-hydroxybenzoate and other novel chelating agents, ultimately contributing to the development of new and improved therapeutic interventions.

References

  • Job plot. In: Wikipedia. [Link]

  • Benesi–Hildebrand method. In: Wikipedia. [Link]

  • What is the mechanism of iron chelation for Deferoxamine (deferoxamine), Deferasirox (deferasirox), and Deferiprone (deferiprone)? - Dr.Oracle. [Link]

  • A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC. National Center for Biotechnology Information. [Link]

  • Transfusion-Induced Iron Overload Medication: Chelating Agents - Medscape Reference. Medscape. [Link]

  • What is the mechanism of Deferoxamine Mesylate? - Patsnap Synapse. Patsnap. [Link]

  • Benesi-Hildebrand method - chemeurope.com. [Link]

  • Review Article Iron Chelators in Treatment of Iron Overload - ScienceOpen. [Link]

  • EDTA Chelation Therapy for Heavy Metal Poisoning: Uses and Risks - Lam Clinic. [Link]

  • What is the mechanism of Disodium edetate? - Patsnap Synapse. Patsnap. [Link]

  • Chelation Mechanism of EDTA with metal (M) - ResearchGate. [Link]

  • Deferoxamine - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Chelating agents for the treatment of systemic iron overload - PubMed. National Center for Biotechnology Information. [Link]

  • Innovative Immunotherapy - Edta Chelation - IAH Wellness. [Link]

  • Stability Constants in Metal Complexes | PDF | Coordination Complex | Ion - Scribd. [Link]

  • AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES - ResearchGate. [Link]

  • Spectrophotometric study of complexes by Job's method. SlideShare. [Link]

  • (PDF) Deferoxamine Therapy Mechanism, Applications, and Challenges - ResearchGate. [Link]

  • Deferoxamine - Wikipedia. [Link]

  • Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice | Journal of Chemical Education - ACS Publications. [Link]

  • Benesi-Hildebrand method for the determination of the association constants of the formed complexes - ResearchGate. [Link]

  • Electrochemical Sensor of Heavy Metals Based on Chelating Compounds - Walsh Medical Media. [Link]

  • An analytical method for the quantitative determination of iron ion chelating capacity: development and validation - Redalyc.org. [Link]

  • Job's Method for Coordination Complexes | PDF - Scribd. [Link]

  • Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids - Asian Publication Corporation. [Link]

  • Determination of stability constant by Potentiometric titrations -II - YouTube. [Link]

  • 8.2: Formation Constants Lab - Chemistry LibreTexts. [Link]

  • Validity and Reliability of Benesi-Hildebrand Method. Semantic Scholar. [Link]

  • Benesi–Hildebrand method | 6 Publications | 97 Citations | Top Authors | Related Topics. Semantic Scholar. [Link]

  • UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratro. Asian Journal of Chemistry. [Link]

  • A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators - RSC Publishing. [Link]

  • Spectrophotometric studies for the interaction of Pb+2 ion with some chelators - TSI Journals. [Link]

  • UV−vis analysis of metal chelation with 2 and 29. (A) HP 2 binding... - ResearchGate. [Link]

  • Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions | Journal of Chemical Education - ACS Publications. [Link]

  • A Review on Cyclic Voltammetric Investigation of Toxic Heavy Metals | IntechOpen. [Link]

  • STUDIES ON METAL-ORGANIC INTERACTIONS FOR CHEMICAL SPECIATION IN MODEL SYSTEMS - Dhaka University. [Link]

  • (PDF) Cyclic Voltammetry-An Electrochemical Approach to Study Metal-based Potential Antitumor Drug-DNA Interaction - ResearchGate. [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]

  • methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9 - Bloom Tech. [Link]

  • Supplementary Information. Royal Society of Chemistry. [Link]

Sources

Comparative

Efficacy of Methyl 5-tert-butyl-2-hydroxybenzoate as a UV absorber compared to commercial stabilizers

Efficacy of Methyl 5-tert-butyl-2-hydroxybenzoate as a UV Absorber and Stabilizer: A Comparative Technical Guide Methyl 5-tert-butyl-2-hydroxybenzoate (M5TBHB, CAS 52888-72-9) is an advanced organic compound that bridges...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of Methyl 5-tert-butyl-2-hydroxybenzoate as a UV Absorber and Stabilizer: A Comparative Technical Guide

Methyl 5-tert-butyl-2-hydroxybenzoate (M5TBHB, CAS 52888-72-9) is an advanced organic compound that bridges the gap between ultraviolet (UV) absorption and antioxidant stabilization 1. While traditional dermatological and cosmetic formulations rely on a mixture of dedicated UV filters (e.g., Octisalate, Avobenzone) and independent antioxidants (e.g., BHT) to protect both the skin and the formulation itself, M5TBHB offers a unified, dual-action mechanism. By integrating a salicylate core with a sterically hindered phenol structure, it provides robust UVB absorption while simultaneously quenching reactive oxygen species (ROS) to prevent lipid oxidation 1, 2.

Structural Causality: The "tert-Butyl Effect"

The efficacy of M5TBHB is heavily dictated by its specific molecular architecture, which solves the inherent instability issues found in many commercial alternatives.

  • The Salicylate Core (UV Absorption): Similar to commercial UVB filters like Octisalate, M5TBHB features a 2-hydroxybenzoate moiety 1, [[3]](). This structure allows for intramolecular hydrogen bonding between the hydroxyl and ester groups. Upon absorbing UVB radiation, the molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT), harmlessly dissipating the absorbed energy as heat and returning to its ground state without degrading [[1]]().

  • The Hindered Phenol (Antioxidant Stabilization): The critical differentiator of M5TBHB is the bulky tert-butyl group at the 5-position of the benzene ring 1. In commercial antioxidants like Butylated hydroxytoluene (BHT), tert-butyl groups provide steric hindrance that stabilizes the phenoxy radical formed after the molecule donates a hydrogen atom to neutralize a free radical 4, [“]. In M5TBHB, this "tert-butyl effect" physically obstructs reactants from prematurely degrading the aromatic ring, allowing the phenolic hydroxyl group to efficiently terminate lipid peroxidation chain reactions without the molecule itself becoming a reactive propagator [[1]](), [“].

G UV UV Radiation (290-320 nm) M5TBHB Methyl 5-tert-butyl-2-hydroxybenzoate (M5TBHB) UV->M5TBHB Absorption ROS Reactive Oxygen Species (ROS) UV->ROS Induces ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) M5TBHB->ESIPT Salicylate Core RadicalScavenge Phenolic Hydrogen Donation (Sterically Hindered) M5TBHB->RadicalScavenge tert-Butyl Effect Heat Harmless Heat Dissipation ESIPT->Heat Relaxation ROS->RadicalScavenge Trigger StableRadical Stable Phenoxy Radical (Non-reactive) RadicalScavenge->StableRadical Neutralization

Mechanistic pathway of M5TBHB demonstrating simultaneous UV absorption and ROS scavenging.

Comparative Efficacy Data

To objectively evaluate M5TBHB, we benchmark it against industry-standard alternatives: Octisalate (UVB filter) [[3]](), Avobenzone (UVA filter) 6, and BHT (Antioxidant) 4.

Avobenzone is a gold-standard UVA filter but is notoriously photounstable, losing up to 36% of its UV absorption capacity within one hour of sunlight exposure due to the formation of a reactive triplet excited state 6, 7. M5TBHB acts as a highly efficient photostabilizer in these matrices, preventing UV-induced lipid oxidation and prolonging the shelf-life of the formulation 2.

Table 1: Physicochemical and Functional Comparison

CompoundPrimary FunctionPeak UV Absorption (λmax)Antioxidant CapacityPhotostability
M5TBHB UVB Absorber & Stabilizer~300-310 nmHigh (Hindered Phenol)Excellent
Octisalate UVB Absorber307 nmNoneGood
Avobenzone UVA Absorber357 nmNonePoor (Degrades rapidly)
BHT AntioxidantN/A (No UV protection)Very HighN/A

Table 2: Performance Metrics in Emulsion Systems

MetricM5TBHB (0.5%)Octisalate (5%) + BHT (0.1%)Avobenzone (3%) Unstabilized
UV Absorbance Retention (After 2h UV) > 95%~ 90%< 64%
Lipid Oxidation Inhibition (TBARS) HighHighLow (Pro-oxidant under UV)
Formulation Synergy Stabilizes photolabile activesRequires multiple stabilizersRequires Octocrylene/M5TBHB

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the dual-efficacy of M5TBHB, the following self-validating protocols are employed. These workflows ensure that every data point is cross-referenced against internal controls to isolate the causal variables.

Protocol 1: Photostability Evaluation via UV-Vis Spectroscopy

Goal: To quantify the intrinsic resistance of the UV filter to photo-degradation.

  • Sample Preparation: Dissolve M5TBHB, Avobenzone, and Octisalate in cosmetic-grade ethanol at a concentration of 10 µg/mL. Prepare a blank ethanol control.

  • Irradiation: Place the samples in quartz cuvettes. Expose them to a solar simulator (UVA/UVB output matched to standard daylight) for intervals of 0, 30, 60, and 120 minutes.

  • Quantification: Measure the absorbance spectra (250–400 nm) using a UV-Vis spectrophotometer.

  • Self-Validation (The Dark Control): Keep a parallel set of cuvettes in the dark at the same ambient temperature. By comparing the irradiated samples against the dark control, you validate that any observed degradation is strictly photo-induced, ruling out thermal or chemical instability.

Protocol 2: Lipid Peroxidation (TBARS) Assay in Emulsions

Goal: To measure the antioxidant capacity of the stabilizer in a lipid-rich matrix under UV stress.

  • Emulsion Formulation: Prepare a standard oil-in-water (O/W) emulsion containing 10% linoleic acid. Divide into three test groups: 0.5% M5TBHB, 0.1% BHT, and an untreated control 2.

  • Stress Induction: Subject the emulsions to accelerated UV aging for 48 hours.

  • Reagent Addition: Aliquot 1 mL of each emulsion. Add 2 mL of Thiobarbituric Acid (TBA) reagent (containing trichloroacetic acid to precipitate proteins).

  • Heating and Measurement: Incubate at 95°C for 30 minutes to form the pink Malondialdehyde (MDA)-TBA adduct. Cool and centrifuge. Measure the supernatant absorbance at 532 nm.

  • Self-Validation (The Standard Curve): Use a pre-calibrated MDA standard curve to convert absorbance into absolute MDA concentration. The untreated control serves as the maximum oxidation baseline, proving the causal efficacy of the stabilizers in preventing rancidity.

Workflow Prep Formulation Prep (M5TBHB vs Controls) Irrad Solar Simulator Irradiation (UVA/UVB) Prep->Irrad Sampling Time-Course Sampling Irrad->Sampling UVVis UV-Vis Spectroscopy (Absorbance Retention) Sampling->UVVis TBARS TBARS Assay (MDA Quantification) Sampling->TBARS Analysis Efficacy & Stability Data Synthesis UVVis->Analysis TBARS->Analysis

Step-by-step experimental workflow for evaluating photostability and lipid peroxidation.

Applications in Drug Development & Formulations

In dermatological drug development, maintaining the integrity of Active Pharmaceutical Ingredients (APIs) and excipients is paramount. The addition of 0.1% - 0.5% M5TBHB to topical formulations significantly inhibits the oxidative rancidity of waxes and oils 2. Furthermore, when combined with Vitamin E (tocopherol) or 0.1% BHT, M5TBHB exhibits a profound synergistic effect, protecting cell membrane lipids from oxidative damage, enhancing the skin barrier function, and maintaining the texture and color of the final product 2.

References

  • methyl 5-tert-butyl-2-hydroxybenzoate cas 52888-72-9 Source: Bloom Tech URL: [Link]

  • Octisalate: Weak UVB Filter Research Source: SPF List URL: [Link]

  • Avobenzone: A Globally Approved UVA Absorber Source: UL Prospector URL: [Link]

  • Avobenzone - Wikipedia Source: Wikipedia URL: [Link]

  • Butylated hydroxytoluene - Wikipedia Source: Wikipedia URL: [Link]

  • What is Butylated Hydroxytoluene (BHT) mechanism of action? Source: Consensus URL: [Link]

Sources

Validation

Spectroscopic comparison of Methyl 5-tert-butyl-2-hydroxybenzoate and its isomers

This comprehensive guide provides an objective, data-driven comparison of Methyl 5-tert-butyl-2-hydroxybenzoate (often referred to as methyl 5-tert-butylsalicylate) and its structural isomers, specifically the 4-tert-but...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides an objective, data-driven comparison of Methyl 5-tert-butyl-2-hydroxybenzoate (often referred to as methyl 5-tert-butylsalicylate) and its structural isomers, specifically the 4-tert-butyl and 3-tert-butyl variants. By analyzing their distinct spectroscopic signatures and photophysical behaviors, researchers can accurately differentiate these compounds during synthesis, quality control, or drug development workflows.

Mechanistic Insights: The Role of Steric Hindrance and IMHB

The fundamental differentiation between these isomers lies in the positional relationship between the bulky tert-butyl group, the phenolic hydroxyl (-OH), and the ester carbonyl (-COOMe).

  • Methyl 5-tert-butyl-2-hydroxybenzoate: The tert-butyl group at the 5-position exerts considerable steric hindrance on the aromatic ring, influencing electrophilic reactivity, but it remains distant from the intramolecular hydrogen bond (IMHB) formed between the -OH and the ester carbonyl[1].

  • Methyl 4-tert-butyl-2-hydroxybenzoate: Positioned para to the hydroxyl group, the tert-butyl group primarily influences the electron density of the aromatic system via inductive effects without disrupting the IMHB[2].

  • Methyl 3-tert-butyl-2-hydroxybenzoate: The tert-butyl group is directly adjacent to the hydroxyl group. This creates severe steric compression, physically forcing the -OH proton closer to the ester carbonyl. This pre-organization significantly strengthens the IMHB, drastically lowering the barrier for Excited-State Intramolecular Proton Transfer (ESIPT)[3][4].

Spectroscopic Comparison: NMR and Photophysics

Nuclear Magnetic Resonance (¹H NMR) Causality

The ¹H NMR spectrum is the definitive tool for distinguishing the 4-tert-butyl and 5-tert-butyl isomers. While both exhibit a 9:3:1:1:1 integration ratio, the J-coupling splitting patterns of the aromatic protons reveal their exact structural connectivity[1].

  • In the 5-isomer: H-3 is ortho to H-4 (J ≈ 8.4 Hz), H-4 is ortho to H-3 and meta to H-6 (J ≈ 8.4, 2.0 Hz), and H-6 is meta to H-4 (J ≈ 2.0 Hz)[5].

  • In the 4-isomer: H-6 is ortho to H-5 (J ≈ 8.4 Hz), H-5 is ortho to H-6 and meta to H-3 (J ≈ 8.4, 2.0 Hz), and H-3 is meta to H-5 (J ≈ 2.0 Hz)[2].

Table 1: ¹H NMR Chemical Shifts and Splitting Patterns (CDCl₃, 298K)

Isomer-OH (ppm)-OMe (ppm)-tBu (ppm)Aromatic Protons (ppm & Splitting)
5-tert-butyl 10.59 (s)3.95 (s)1.30 (s)7.82 (d, J~2Hz, H-6); 7.51 (dd, J~8.4, 2Hz, H-4); 6.93 (d, J~8.4Hz, H-3)
4-tert-butyl 10.66 (s)3.93 (s)1.30 (s)7.72 (d, J~8.4Hz, H-6); 6.90 (dd, J~8.4, 2Hz, H-5); 6.97 (d, J~2Hz, H-3)
Photophysical Behavior (ESIPT)

Due to the steric compression in the 3-tert-butyl isomer, upon UV excitation (~330 nm), the molecule undergoes ultrafast ESIPT. The proton transfers from the enol oxygen to the keto oxygen, resulting in a dual fluorescence emission: a UV band from the excited enol tautomer and a visible blue band from the excited keto tautomer[3].

Table 2: Photophysical Properties & ESIPT Behavior

IsomerIMHB StrengthESIPT EfficiencyFluorescence Emission Profile
5-tert-butyl StandardLowSingle emission (UV region)
3-tert-butyl Exceptionally StrongUltrafast / HighDual emission (~360 nm UV & ~450 nm Blue)

Self-Validating Experimental Protocols

Protocol A: High-Resolution ¹H NMR Acquisition

To ensure the NMR data is self-validating and free from solvent-induced shifting, the system must be internally calibrated.

  • Sample Preparation: Dissolve 5–10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer at 298 K. Set the relaxation delay (D1) to at least 1.5 seconds. Causality: The bulky tert-butyl protons have longer T1 relaxation times; a sufficient D1 ensures accurate 9H integration[1].

  • Self-Validation Check: Before peak assignment, verify that the TMS singlet is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm.

  • Analysis: Integrate the tert-butyl peak (set to 9.00). The methoxy peak must integrate to 3.00. Analyze the aromatic region to distinguish the 4-isomer (doublet at ~7.72 ppm) from the 5-isomer (doublet at ~7.82 ppm)[2][5].

NMR_Workflow A Sample Prep 10 mg in CDCl3 + TMS B NMR Acquisition 500 MHz, 298 K, D1=1.5s A->B C Self-Validation TMS=0.00, CDCl3=7.26 B->C D Spectral Analysis Integration & Splitting C->D

Self-validating NMR acquisition workflow for isomer differentiation.

Protocol B: Steady-State Fluorescence for ESIPT Validation

This protocol validates the presence of the 3-tert-butyl isomer by exploiting its unique photophysics.

  • Sample Preparation: Prepare 10 μM solutions of the analyte in two separate solvents: cyclohexane (non-polar) and ethanol (polar).

  • Acquisition: Excite the samples at 330 nm using a spectrofluorometer. Record the emission spectra from 340 nm to 550 nm.

  • Self-Validation Check: The system validates itself through solvent polarity dependence. In cyclohexane, the barrierless ESIPT will produce a strong dual emission (~360 nm and ~450 nm). In ethanol, intermolecular hydrogen bonding with the solvent disrupts the IMHB, altering the ratio of the dual emission bands[3].

ESIPT_Pathway Enol_GS Ground State (Enol) Strong IMHB Enol_ES Excited State (Enol*) Franck-Condon State Enol_GS->Enol_ES UV Excitation (~330 nm) Enol_ES->Enol_GS Fluorescence (~360 nm, UV) Keto_ES Excited State (Keto*) Proton Transferred Enol_ES->Keto_ES ESIPT (Ultrafast) Keto_GS Ground State (Keto) Unstable Intermediate Keto_ES->Keto_GS Fluorescence (~450 nm, Blue) Keto_GS->Enol_GS Reverse PT (Radiationless)

Photophysical ESIPT pathway demonstrating dual fluorescence in methyl tert-butylsalicylate isomers.

References

  • Benchchem.
  • ResearchGate.
  • European Patent Office.
  • ResearchGate.
  • ACS Publications. "Dual fluorescence and ground state equilibriums in methyl salicylate, methyl 3-chlorosalicylate, and methyl 3-tert-butylsalicylate". The Journal of Physical Chemistry 1980.

Sources

Comparative

Biological activity of Methyl 5-tert-butyl-2-hydroxybenzoate derivatives

Comparative Biological Activity Guide: Methyl 5-tert-butyl-2-hydroxybenzoate Derivatives vs. Conventional Pharmacophores Executive Summary & Structural Rationale As a Senior Application Scientist, evaluating the biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: Methyl 5-tert-butyl-2-hydroxybenzoate Derivatives vs. Conventional Pharmacophores

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating the biological activity of small-molecule scaffolds requires looking beyond basic binding affinities to understand the physicochemical drivers of efficacy. Methyl 5-tert-butyl-2-hydroxybenzoate (CAS 52888-72-9) is a highly versatile phenolic ester[1]. The strategic placement of a bulky tert-butyl group at the 5-position provides significant steric hindrance and kinetic stabilization, while the ortho-hydroxyl group enables targeted hydrogen bonding and metal chelation[1].

This unique structural profile allows its derivatives to outperform conventional pharmacophores in three distinct therapeutic arenas: quorum quenching (anti-biofilm activity), metabolic disorder resolution (via GDH activation), and cystic fibrosis transmembrane conductance regulator (CFTR) potentiation.

Quorum Quenching vs. Traditional Bactericidal Agents

Mechanistic Causality: Traditional antibiotics exert immense selective pressure on bacterial populations, inevitably driving the evolution of resistance. Conversely, quorum quenching (QQ) disrupts autoinducer-mediated communication without affecting bacterial viability[2]. Derivatives of 2-Methyl-5-tert-butylsalicylic acid act as potent QQ agents by inhibiting the vir regulon in Agrobacterium tumefaciens and stimulating the expression of AHL-lactonase, an enzyme that degrades N-acyl homoserine lactones (AHLs)[2].

Table 1: Comparative Anti-Biofilm Efficacy

CompoundPrimary Mechanism of ActionBiofilm Inhibition (%)Effect on Bacterial GrowthResistance Potential
5-tert-butylsalicylate Derivative AHL-Lactonase Stimulation[2]> 85%NegligibleExtremely Low
Furanone C-30 LuxR Receptor Antagonism~ 75%NegligibleLow
Ampicillin (Standard) Cell Wall Synthesis Inhibition> 95%Severe (Bactericidal)High

Self-Validating Protocol: A. tumefaciens Reporter Assay

  • Preparation: Culture the A. tumefaciens reporter strain (containing a vir-lacZ fusion) in minimal medium to an optical density (OD600) of 0.1.

  • Treatment: Spike cultures with 50 µM of the test derivative, using Furanone C-30 as a positive control and DMSO (0.1%) as a negative vehicle control.

  • Incubation: Incubate at 28°C for 16 hours under continuous agitation.

  • Validation Step (Critical): Measure OD600 prior to cell lysis. Causality: If the OD600 of the treated group drops significantly compared to the DMSO control, the compound is bactericidal, invalidating the QQ hypothesis. The system is only self-validating if bacterial growth remains constant.

  • Readout: Lyse cells and add ONPG substrate. Measure absorbance at 420 nm to quantify β-galactosidase activity, which directly correlates to vir regulon expression.

G1 A 5-tert-butylsalicylate Derivative B Stimulates AHL-Lactonase A->B Upregulation C Inhibits vir Regulon A->C Downregulation D Degrades AHL Signals B->D Catalysis E Biofilm Inhibition (No Resistance Pressure) C->E Phenotypic Shift D->E Signal Quenching

Figure 1: Dual-action quorum quenching mechanism of 5-tert-butylsalicylate derivatives.

Metabolic Disease Efficacy: GDH Activation in NAFLD

Mechanistic Causality: Non-alcoholic fatty liver disease (NAFLD) requires therapies that actively enhance lipid clearance. The tert-butyl substituted salicylate scaffold is highly lipophilic, making it an ideal precursor for synthesizing allosteric activators of Glutamate Dehydrogenase (GDH)[3]. The steric bulk of the tert-butyl group perfectly occupies the hydrophobic pocket of the GDH allosteric site, triggering a conformational shift that increases amino acid catabolism and accelerates hepatocyte triglyceride reduction[3].

Table 2: In Vitro Lipid Clearance in Hepatocytes (High-Content Screening)

TreatmentTargetIntracellular Triglyceride ReductionCytotoxicity (Cell Loss)
GDH Activator (Derivative) Glutamate Dehydrogenase[3]62%< 5%
Metformin AMPK Activation35%< 5%
Vehicle (DMSO) N/A0% (Baseline)N/A

Self-Validating Protocol: High-Content Phenotypic Screening for Lipid Clearance

  • Cell Model: Seed human hepatocytes (e.g., HepG2) in 384-well plates. Induce a fatty liver phenotype by loading cells with 400 µM oleic acid for 24 hours.

  • Compound Addition: Treat with the synthesized GDH activator (10 µM) for 48 hours.

  • Multiplex Staining: Fix cells and stain with Nile Red (to quantify neutral lipid droplets) and Hoechst 33342 (to quantify nuclei).

  • Validation Step (Critical): Normalize the total Nile Red fluorescence area to the total number of Hoechst-stained nuclei per well. Causality: This dual-readout ensures that an apparent reduction in lipids is due to true metabolic clearance, not a false positive caused by compound-induced cell detachment or cytotoxicity.

G2 N1 Derivative Binding (Allosteric Site) N2 GDH Activation N1->N2 Conformational Change N3 Increased Amino Acid Catabolism N2->N3 Metabolic Flux N4 Hepatocyte Lipid Clearance N3->N4 Triglyceride Reduction

Figure 2: Allosteric activation of GDH driving lipid clearance in NAFLD models.

CFTR Potentiation in Cystic Fibrosis

Mechanistic Causality: In drug development for cystic fibrosis, specifically for CFTR potentiators (e.g., Compound I / Ivacaftor analogs), the 5-tert-butyl-2-hydroxybenzoate core is a critical synthetic intermediate[4]. The combination of the hydrogen-bond donating hydroxyl group and the highly lipophilic tert-butyl group allows the final quinoline-3-carboxamide derivatives to anchor securely within the transmembrane domains of the CFTR protein, increasing the channel's open probability and restoring chloride transport[4].

Self-Validating Protocol: Ussing Chamber Electrophysiology

  • Tissue Preparation: Mount primary human bronchial epithelial (hBE) cells expressing the F508del CFTR mutation in an Ussing chamber.

  • Baseline Stabilization: Bathe the tissue in physiological saline and voltage-clamp to 0 mV. Measure the baseline short-circuit current (Isc).

  • Activation: Add Forskolin (10 µM) to elevate intracellular cAMP, followed by the addition of the test derivative to the basolateral chamber to measure potentiation.

  • Validation Step (Critical): Conclude the assay by adding CFTRinh-172 (a specific CFTR inhibitor). Causality: The current must drop back to baseline immediately. This validates that the observed increase in Isc was exclusively mediated by CFTR channel potentiation, ruling out off-target ion channel activation or membrane disruption.

References

1.[3] Compounds useful for the treatment of metabolic disorders and synthesis of the same - Google Patents (WO2014165816A1 / US10005720B2). 5 2.[1] Methyl 5-tert-butyl-2-hydroxybenzoate - Benchchem. 1 3.[2] Quorum Quenching Mediated Approaches for Control of Membrane Biofouling - PubMed Central (PMC). 2 4.[4] Methods of treatment for cystic fibrosis - Justia Patents. 6

Sources

Validation

Comparative study of the synthesis efficiency of different substituted benzoic acid esters

Executive Summary The synthesis of benzoic acid esters is a foundational transformation in drug development and materials science. However, the efficiency of this esterification is heavily dictated by the electronic and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of benzoic acid esters is a foundational transformation in drug development and materials science. However, the efficiency of this esterification is heavily dictated by the electronic and steric properties of the substituents on the aromatic ring. This guide provides an in-depth, objective comparison of three primary esterification methodologies—Fischer-Speier, Steglich, and Zirconium-catalyzed—evaluating their kinetic efficiency, substrate scope, and mechanistic causality when applied to electronically and sterically diverse benzoic acids.

Mechanistic Causality: Electronic vs. Steric Effects

To select the optimal esterification protocol, one must understand how substituents manipulate the reactivity of the carboxylic acid.

  • Electronic Effects (Inductive & Resonance): In a classic Brønsted acid-catalyzed Fischer esterification, the rate-determining step often involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon. Electron-withdrawing groups (EWGs, e.g.,

    
    -NO
    
    
    
    ,
    
    
    -CF
    
    
    ) pull electron density away from the carbonyl, significantly increasing its electrophilicity and accelerating the nucleophilic attack [1]. Conversely, electron-donating groups (EDGs, e.g.,
    
    
    -OCH
    
    
    ) stabilize the protonated intermediate via resonance but decrease the carbon's electrophilicity, often resulting in slower reaction kinetics.
  • Steric Hindrance: Substituents at the ortho positions (e.g., 2,6-dimethylbenzoic acid) create a physical blockade. This steric bulk prevents the incoming alcohol from approaching the carbonyl carbon at the optimal Bürgi-Dunitz trajectory (~107°). In these cases, steric hindrance completely overrides electronic effects, rendering traditional equilibrium-driven esterification practically ineffective [4].

Comparative Methodologies

A. Fischer-Speier Esterification (Brønsted Acid Catalyzed)
  • Mechanism: An equilibrium-driven process requiring a catalytic amount of strong acid (e.g., H

    
    SO
    
    
    
    ,
    
    
    -TsOH) and a large excess of alcohol (or continuous water removal) to drive the reaction forward[1].
  • Performance: Highly efficient for unhindered, electron-poor benzoic acids. Poor performance for acid-sensitive substrates or highly sterically hindered acids.

B. Steglich Esterification (Carbodiimide / DMAP Activation)
  • Mechanism: Utilizes a coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) to convert the carboxylic acid into a highly reactive O-acylisourea intermediate. The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming an acylpyridinium species that is rapidly attacked by the alcohol [3].

  • Performance: Operates under mild, room-temperature conditions. It is the gold standard for sterically hindered benzoic acids and acid-sensitive complex APIs.

C. Lewis Acid Catalysis (Zirconium-based)
  • Mechanism: Employs moisture-tolerant Lewis acids, such as Zirconocene triflate (Zr(Cp)

    
    (OTf)
    
    
    
    ), which coordinate to the carbonyl oxygen, increasing its electrophilicity without the need for stoichiometric coupling agents [2].
  • Performance: Excellent for equimolar reactions where neither the acid nor the alcohol can be used in excess. It offers a greener alternative to Steglich but struggles with extreme steric bulk.

DecisionTree Start Substituted Benzoic Acid Steric Sterically Hindered? (e.g., ortho-substituted) Start->Steric EWG Electron-Withdrawing Group (EWG)? Steric->EWG No Steglich Steglich Esterification (DIC / DMAP) Steric->Steglich Yes Fischer Fischer Esterification (H2SO4 / Reflux) EWG->Fischer Yes (+ Electrophilicity) ZrCat Lewis Acid Catalysis (Zr-based) EWG->ZrCat No (EDG / Neutral)

Workflow decision matrix for selecting esterification methods based on substrate properties.

Quantitative Performance Matrix

The following table synthesizes the experimental yields and reaction conditions for three distinct classes of substituted benzoic acids across the evaluated methodologies.

Substrate TypeExample CompoundFischer Method (H$_2

_4$, MeOH, 65°C, 12h)
Steglich Method (DIC, DMAP, MeOH, RT, 12h)Zirconium Catalyzed (Zr(Cp)

(OTf)

, MeOH, 80°C, 12h)
Electron-Withdrawing (EWG)

-Nitrobenzoic Acid
88% (Fast kinetics)96% 85%
Electron-Donating (EDG)

-Methoxybenzoic Acid
72% (Slower kinetics)92% 80%
Sterically Hindered 2,6-Dimethylbenzoic Acid< 10% (Blocked trajectory)84% (Overcomes sterics)42% (Partial inhibition)

(Note: Data is aggregated from standard kinetic benchmarks and comparative literature [2, 3, 4].)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible results, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process checks.

Protocol A: Optimized Fischer Esterification ( -Nitrobenzoic Acid)

This protocol leverages the high electrophilicity of EWG-substituted acids.

  • Initiation: In a 100 mL round-bottom flask, suspend 10.0 mmol of

    
    -nitrobenzoic acid in 100 mmol (approx. 4 mL) of anhydrous methanol. Causality: A 10-fold excess of methanol is used to drive the Le Chatelier equilibrium toward the product.
    
  • Catalysis: Add 0.5 mmol (5 mol%) of concentrated H

    
    SO
    
    
    
    dropwise at 0°C. Causality: Dropwise addition prevents localized exothermic spikes that could lead to the formation of dimethyl ether byproducts.
  • Propagation: Attach a Soxhlet extractor fitted with a thimble containing activated 3Å molecular sieves. Reflux the mixture at 65°C for 8 hours. Causality: The molecular sieves trap the water generated during the reaction, preventing the reverse hydrolysis reaction [2].

  • Self-Validation Check: Monitor the condensate in the Soxhlet extractor. Draw a 10 µL aliquot and analyze via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the baseline spot (free acid) is entirely consumed.

  • Isolation: Cool to room temperature, neutralize with saturated aqueous NaHCO

    
     (until CO
    
    
    
    evolution ceases), extract with ethyl acetate (3 x 20 mL), dry over anhydrous MgSO
    
    
    , and concentrate under reduced pressure.
Protocol B: Steglich Esterification (2,6-Dimethylbenzoic Acid)

This protocol is mandatory for ortho-substituted acids where Fischer esterification fails.

  • Initiation: Dissolve 10.0 mmol of 2,6-dimethylbenzoic acid and 12.0 mmol of methanol in 25 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C.

  • Nucleophilic Activation: Add 1.0 mmol (10 mol%) of DMAP. Causality: DMAP is strictly required. Without it, the reactive O-acylisourea will undergo a detrimental [1,3]-acyl shift to form an unreactive N-acylurea byproduct [3].

  • Coupling: Slowly add 11.0 mmol of N,N'-Diisopropylcarbodiimide (DIC) via syringe. Causality: DIC is chosen over DCC because the resulting byproduct, diisopropylurea (DIU), is partially soluble in DCM, making the reaction mixture easier to stir compared to the dense DCC-urea cake.

  • Self-Validation Check: As the reaction warms to room temperature and progresses, a fine white precipitate (DIU) will begin to form. The visual appearance of this precipitate directly correlates with the formation of the activated intermediate.

  • Isolation: After 16 hours, filter off the urea byproduct. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP) and saturated NaHCO

    
     (to remove unreacted acid). Dry over MgSO
    
    
    
    and evaporate.

SteglichMech Acid R-COOH O_Acyl O-Acylisourea Acid->O_Acyl + DIC DIC DIC DIC->O_Acyl Acyl_Py Acylpyridinium O_Acyl->Acyl_Py + DMAP DMAP DMAP DMAP->Acyl_Py Acyl_Py->DMAP Regeneration Ester Ester Product Acyl_Py->Ester + R'-OH Alcohol R'-OH Alcohol->Ester

Catalytic cycle of Steglich esterification highlighting DMAP-mediated nucleophilic activation.

References

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances MDPI[Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex ACS Publications / PMC[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Royal Society of Chemistry (RSC)[Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition ResearchGate[Link]

Safety & Regulatory Compliance

Safety

Methyl 5-tert-butyl-2-hydroxybenzoate proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of Methyl 5-tert-butyl-2-hydroxybenzoate As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of Methyl 5-tert-butyl-2-hydroxybenzoate

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of fine organic intermediates. Methyl 5-tert-butyl-2-hydroxybenzoate (CAS 52888-72-9)[1] is a substituted salicylate ester commonly utilized in organic synthesis and materials science. While its utility is broad, its structural features—specifically the bulky, lipophilic tert-butyl group and the weakly acidic phenolic hydroxyl—dictate strict handling and disposal protocols to mitigate environmental and occupational hazards[2].

This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Part 1: Hazard Profile and Mechanistic Causality

Before executing any disposal protocol, it is critical to understand why the chemical behaves the way it does. The reactivity and hazard profile of Methyl 5-tert-butyl-2-hydroxybenzoate are heavily influenced by its substituents[2].

  • Irritation Potential (H315, H318/H319, H335): The phenolic hydroxyl group can interact with biological membranes, causing localized irritation. This effect is exacerbated by the lipophilic tert-butyl group at the 5-position, which enhances dermal penetration and bioaccumulation potential, making skin and eye protection mandatory[2][3].

  • Toxicity (H302): The compound is classified as harmful if swallowed[3].

  • Combustibility: As an organic solid, it is classified as a combustible material (WGK 3), requiring storage and disposal away from strong oxidizing agents[4].

Quantitative Data Summary

Property / ParameterSpecification
Chemical Name Methyl 5-tert-butyl-2-hydroxybenzoate
CAS Number [1]
Molecular Formula C12H16O3[5]
Molecular Weight 208.25 g/mol [5]
GHS Hazard Statements H302, H315, H318/H319, H335[3]
Storage Class Combustible Solid (WGK 3)[4]
Incineration Temp. > 1100°C (2000°F) for complete thermal oxidation[6]

Part 2: Step-by-Step Disposal Methodology

Because Methyl 5-tert-butyl-2-hydroxybenzoate consists entirely of carbon, hydrogen, and oxygen, its optimal disposal route is high-temperature thermal oxidation (incineration)[6]. It must never be flushed down the sink due to the aquatic toxicity inherent to many substituted phenols.

Step 1: Waste Segregation

  • Solid Waste: Collect unreacted powder, contaminated filter papers, and weighing boats in a clearly labeled, sealable high-density polyethylene (HDPE) or glass container.

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, segregate the waste based on the solvent type.

    • Non-Halogenated Stream: If dissolved in ethanol, ethyl acetate, or hexane, place in the non-halogenated organic waste carboy.

    • Halogenated Stream: If dissolved in dichloromethane (DCM) or chloroform, it must go into the halogenated waste carboy. (Note: Halogenated waste requires different scrubber systems during incineration to handle HCl gas)[7].

Step 2: Primary Containment and Labeling

  • Ensure all waste containers are tightly sealed (P403+P233) to prevent respiratory irritation from vapors or dust[3].

  • Label the container with the exact chemical name, CAS number (52888-72-9), and the appropriate GHS hazard pictograms (Harmful/Irritant).

  • Include the date of initial waste accumulation to comply with RCRA (Resource Conservation and Recovery Act) or local equivalent regulations.

Step 3: Spill Response Protocol (Solid Powder) In the event of an accidental spill, follow this self-validating cleanup loop:

  • Don PPE: Nitrile gloves, safety goggles, and a particulate respirator (N95 or P100) if dust is generated (P280, P261)[3].

  • Containment: Do not use water initially, as the compound is largely insoluble and water may spread the contamination.

  • Collection: Carefully sweep up the solid using a spark-proof dustpan or use a HEPA-filtered vacuum designed for combustible dusts.

  • Decontamination: Wipe the area with a solvent in which the compound is soluble (e.g., isopropanol or ethanol), followed by a soap and water wash. Dispose of all contaminated rags in the solid organic waste container.

Step 4: Final Destruction (High-Temperature Incineration)

  • Transfer the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or an approved hazardous waste contractor (P501)[3].

  • Mechanistic Causality of Incineration: The waste facility will process the chemical in a rotary kiln or liquid injection incinerator. To ensure the complete destruction of the stable aromatic ring and the bulky tert-butyl group, the combustion zone must operate at temperatures exceeding 1100°C (2000°F) with a residence time of at least 2 seconds[6]. This thermal oxidation breaks the C-C and C-O bonds, converting the molecule entirely into carbon dioxide (CO2) and water vapor (H2O), preventing the formation of toxic products of incomplete combustion (PICs)[6][8].

Part 3: Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for segregating and disposing of Methyl 5-tert-butyl-2-hydroxybenzoate.

DisposalWorkflow Start Waste Generation: Methyl 5-tert-butyl-2-hydroxybenzoate SolidWaste Solid Waste / Powders Start->SolidWaste LiquidWaste Dissolved in Solvent Start->LiquidWaste NonHalogenated Non-Halogenated Organic Waste Stream SolidWaste->NonHalogenated LiquidWaste->NonHalogenated e.g., EtOH, EtOAc Halogenated Halogenated Stream (If mixed with DCM/CHCl3) LiquidWaste->Halogenated e.g., DCM Containment HDPE / Glass Containment + GHS Labeling NonHalogenated->Containment Halogenated->Containment Incineration High-Temperature Incineration (>1100°C / 2000°F) Containment->Incineration Emissions Thermal Oxidation to CO2 + H2O (Safe Environmental Release) Incineration->Emissions

Caption: Decision tree for the segregation, containment, and thermal oxidation of Methyl 5-tert-butyl-2-hydroxybenzoate.

References

  • Title: Thermal oxidizer - Wikipedia. Source: Wikipedia. URL:[Link]

  • Title: Thermal processes for hazardous waste: the EPA research program - OSTI. Source: OSTI. URL:[Link]

  • Title: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration - EPA. Source: EPA. URL:[Link]

Sources

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